Cyclo(L-Phe-trans-4-OH-L-Pro)
Beschreibung
cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been reported in Penicillium canescens, Aspergillus fumigatus, and other organisms with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJYHACQOBZLF-WOPDTQHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of natural products known for their diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its biological activities with a focus on its antifungal properties. Quantitative data from the literature is presented in structured tables, and proposed signaling pathways are visualized using diagrams to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of Cyclo(L-Phe-trans-4-OH-L-Pro).
Natural Sources
Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite primarily produced by various microorganisms. To date, the most well-documented sources are bacteria and fungi.
Microbial Sources:
-
Bacteria: The lactic acid bacterium Lactobacillus plantarum (strain MiLAB 393), isolated from grass silage, is a notable producer of Cyclo(L-Phe-trans-4-OH-L-Pro).[1][2][3][4] This strain also produces the related compound, cyclo(L-Phe-L-Pro).
-
Fungi: Several fungal species have been reported to produce this cyclic dipeptide, including:
-
Penicillium canescens
-
Aspergillus fumigatus
-
A jellyfish-derived fungus, Aspergillus flavus, has been shown to produce related diketopiperazines, suggesting that marine-derived fungi are a promising source for novel cyclic dipeptides.
-
Isolation and Purification Protocols
The isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) from microbial cultures typically involves a multi-step process of extraction and chromatography.
General Experimental Workflow for Isolation
A general workflow for the isolation and purification of cyclic dipeptides from microbial cultures is outlined below.
Caption: General experimental workflow for the isolation and purification of Cyclo(L-Phe-trans-4-OH-L-Pro).
Detailed Protocol from Lactobacillus plantarum Culture
The following protocol is based on the successful isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) from Lactobacillus plantarum MiLAB 393.[1][2][3]
1. Fermentation:
-
Culture Lactobacillus plantarum MiLAB 393 in a suitable medium, such as MRS broth, under optimal growth conditions.
2. Preparation of Cell-Free Supernatant:
-
Separate the bacterial cells from the culture broth by centrifugation.
-
Collect the supernatant and filter it through a sterile filter to remove any remaining cells.
3. Solid-Phase Extraction (SPE):
-
Fractionate the cell-free supernatant using a C18 SPE column.
-
Elute with a stepwise gradient of aqueous acetonitrile. The fraction containing the antifungal activity, which includes Cyclo(L-Phe-trans-4-OH-L-Pro), is typically eluted with 95% aqueous acetonitrile.[1]
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further separate the active fraction from the SPE step using a preparative HPLC system equipped with a C18 column.[1]
-
Monitor the elution profile and collect fractions based on bioactivity assays.
5. Porous Graphitic Carbon Column Chromatography:
-
For final purification, subject the active HPLC fractions to chromatography on a porous graphitic carbon column.[1]
6. Structural Elucidation:
-
Confirm the structure of the purified compound as Cyclo(L-Phe-trans-4-OH-L-Pro) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Quantitative Data
Quantitative data on the production and biological activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is limited in the current literature. The following tables summarize the available information.
Table 1: Production of Cyclo(L-Phe-trans-4-OH-L-Pro) by Lactobacillus plantarum
| Fermentation Medium | Relative Yield | Reference |
| MRS Broth | Higher Yield | [2] |
| Defined Medium (DM1) | Approx. 10 times lower than MRS broth | [2] |
Table 2: Antifungal Activity of Cyclo(L-Phe-L-Pro) (a related compound)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Aspergillus fumigatus | 20 mg/mL | [2][5] |
| Penicillium roqueforti | >20 mg/mL | [1] |
Biological Activities and Signaling Pathways
Cyclo(L-Phe-trans-4-OH-L-Pro) has been reported to exhibit a range of biological activities, with its antifungal properties being the most studied.
Antifungal Activity and Proposed Mechanism
Cyclo(L-Phe-trans-4-OH-L-Pro) demonstrates significant activity against various fungal pathogens. The primary proposed mechanism of action involves the disruption of the fungal cell membrane's integrity. This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in fungal cell death. This disruption of the cell wall is believed to trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response pathway in fungi.
Caption: Proposed mechanism of antifungal action of Cyclo(L-Phe-trans-4-OH-L-Pro).
Other Potential Biological Activities
Preliminary studies and research on related diketopiperazines suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) may possess other therapeutic properties, including:
-
Anticancer Activity: A proposed mechanism for anticancer activity involves the induction of apoptosis (programmed cell death) through the intrinsic pathway, potentially initiated by the generation of reactive oxygen species (ROS).
Caption: Putative signaling pathway for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro).
-
Anti-inflammatory Activity: It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, possibly through the modulation of the NF-κB signaling pathway.
Caption: Hypothesized anti-inflammatory mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro) via NF-κB inhibition.
Experimental Protocols for Biological Assays
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
Prepare a suspension of fungal cells or spores in sterile saline or broth.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the test medium to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared fungal suspension.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts).
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Conclusion and Future Directions
Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with demonstrated antifungal activity and potential applications in cancer and inflammatory disease research. While Lactobacillus plantarum has been identified as a key microbial source with established isolation protocols, further exploration of fungal sources could reveal novel and more efficient production methods. The current understanding of its mechanisms of action is still in its early stages and relies heavily on proposed pathways. Future research should focus on:
-
Quantitative analysis of production yields from various microbial sources to optimize fermentation conditions.
-
Comprehensive screening of its bioactivity against a wider range of pathogens and cancer cell lines to establish detailed MIC and IC50 values.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its antifungal, anticancer, and anti-inflammatory effects.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing cyclic dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activity of Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid diketopiperazine ring structure is a key determinant of its diverse biological functions.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro), with a focus on its potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document details the putative mechanisms of action, summarizes key experimental findings, and presents detailed experimental protocols to facilitate further research and drug development.
Anticancer Activity
Exploratory studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties, making it a person of interest for cancer research. While specific quantitative data against a wide array of cancer cell lines are not extensively available in the public domain, preliminary research indicates its potential to inhibit tumor growth and induce apoptosis.[1]
Putative Signaling Pathway for Anticancer Activity
Based on studies of structurally related compounds, a proposed mechanism for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the induction of apoptosis through the intrinsic pathway. The generation of reactive oxygen species (ROS) is believed to play a central role in initiating this cascade, leading to mitochondrial dysfunction and the activation of caspases.[1]
References
An In-depth Technical Guide to Cyclo(L-Phe-trans-4-OH-L-Pro) for Researchers and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant scientific interest due to its diverse and potent biological activities. This diketopiperazine, produced by various microorganisms, including bacteria and fungi, presents a promising scaffold for therapeutic development in oncology, infectious diseases, and inflammatory conditions.[1] Its rigid cyclic structure, conferred by the diketopiperazine ring, is a key determinant of its biological functions. The presence of a hydroxyl group on the proline residue is a critical structural feature that significantly influences its bioactivity. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) to facilitate further research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2] |
| Molecular Weight | 260.29 g/mol | [2] |
| Exact Mass | 260.116 g/mol | [2] |
| CAS Number | 118477-06-8 | [2] |
| Appearance | White to off-white solid powder | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 568.2 ± 50.0 °C at 760 mmHg | [2] |
| Flash Point | 297.4 ± 30.1 °C | [2] |
| Melting Point | Not reported. For comparison, the non-hydroxylated analog, Cyclo(L-Phe-L-Pro), has a melting point of 146-148 °C. | [3] |
| logP | -1.83 | [2] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2] |
| SMILES | OC1CC2N(C1)C(=O)C(Cc1ccccc1)NC2=O | [2] |
| InChI | InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | [2] |
| InChIKey | PYQJYHACQOBZLF-WOPDTQHZSA-N | [2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of Cyclo(L-Phe-trans-4-OH-L-Pro).
Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)
The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by deprotection and intramolecular cyclization.
Materials:
-
L-trans-4-hydroxyproline
-
4M NaOH solution
-
Benzyl (B1604629) chloroformate
-
Diethyl ether
-
DMF
-
t-butyldimethylsilyl chloride
-
Imidazole
-
DMAP (4-Dimethylaminopyridine)
Procedure:
-
Protection of L-trans-4-hydroxyproline:
-
Dissolve L-trans-4-hydroxyproline in 4M NaOH solution and cool to 0°C.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 2 hours, allowing it to warm to room temperature.
-
Monitor the reaction by TLC (methanol:glacial acetic acid, 19:1).
-
Extract the reaction mixture with diethyl ether.
-
-
Silylation of the hydroxyl group:
-
To a solution of the protected hydroxyproline (B1673980) derivative in DMF, add t-butyldimethylsilyl chloride and imidazole.
-
Stir the reaction mixture for 14 hours and monitor by TLC (EtOAc, Rf 0.86).
-
-
Coupling with L-phenylalanine ethyl ester:
-
Couple the protected L-trans-4-hydroxyproline with L-phenylalanine ethyl ester using a suitable coupling agent.
-
-
Deprotection and Cyclization:
-
Deprotect the amino group.
-
Reflux the resulting dipeptide in toluene with a catalytic amount of DMAP for 2 hours to induce intramolecular cyclization. Monitor by TLC (EtOAc, Rf 0.65).
-
-
Desilylation:
-
Remove the silyl (B83357) protecting group to yield the final product, Cyclo(L-Phe-trans-4-OH-L-Pro).
-
Caption: Synthetic workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 9.4 mm × 250 mm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.05% TFA is commonly used. For example, a linear gradient of 5–95% acetonitrile in water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the crude product in a suitable solvent like methanol (B129727) or DMSO. Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Injection and Elution: Inject the sample onto the HPLC system. The compound will be eluted based on its polarity, with less polar compounds eluting later in a reversed-phase system.
-
Fraction Collection: Collect the fractions corresponding to the peak of Cyclo(L-Phe-trans-4-OH-L-Pro).
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of Cyclo(L-Phe-trans-4-OH-L-Pro).[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a 5 mm NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
-
¹H NMR: Provides information on the proton environment. Expected chemical shifts are summarized in the table below.
-
¹³C NMR: Provides information on the carbon skeleton. Expected chemical shifts are summarized in the table below.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phe α-H | ~4.7 | ~61.5 |
| Phe β-H | ~3.0 (m) | ~37.9 |
| Phe Aromatic-H | ~7.2 (m) | ~128.5, 129.1, 136.0 |
| Pro α-H | ~4.0 | ~55.6 |
| Pro β-H | ~2.1 (m) | ~37.0 |
| Pro γ-H | ~1.8 (s) | - |
| Pro δ-H | ~3.6 (m) | ~53.3 |
| Pro γ-OH | ~6.3 (s) | ~69.2 |
| Carbonyls | - | ~170.1, 171.8 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[5]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Technique: Electrospray ionization (ESI) is a common technique for analyzing such compounds.
-
Expected Mass: The protonated molecule [M+H]⁺ would have an m/z of approximately 261.12.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to the cleavage of the diketopiperazine ring and loss of side chains. The fragmentation pattern of proline-containing cyclic peptides can be complex due to ring opening and rearrangement.
Biological Activities and Signaling Pathways
Cyclo(L-Phe-trans-4-OH-L-Pro) exhibits a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Antifungal Activity
The primary proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro) is the disruption of the fungal cell membrane's integrity.[1] The hydroxyl group is thought to enhance its interaction with the fungal cell wall and membrane, potentially through hydrogen bonding, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.
Caption: Proposed antifungal mechanism of action.
Anticancer Activity
The proposed anticancer mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the induction of apoptosis through intrinsic pathways. This is thought to be initiated by the generation of reactive oxygen species (ROS), which in turn modulates the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.
Caption: Proposed apoptotic signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory effects of cyclic dipeptides are often associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, Cyclo(L-Phe-trans-4-OH-L-Pro) can potentially reduce the production of pro-inflammatory cytokines.
Caption: Putative inhibition of the NF-κB signaling pathway.
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) is a compelling natural product with a spectrum of bioactivities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new anticancer, antimicrobial, and anti-inflammatory agents. This technical guide consolidates the available physicochemical data and experimental protocols to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating molecule. Further studies are encouraged to elucidate the precise molecular targets and to conduct comprehensive structure-activity relationship analyses to optimize its therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(L-Phe-trans-4-OH-L-Pro) | Fungal | 118477-06-8 | Invivochem [invivochem.com]
- 3. echemi.com [echemi.com]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide with significant interest in pharmaceutical research due to its potential biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended to support researchers and scientists in its identification, characterization, and application in drug development. While direct, experimentally-derived spectroscopic data for Cyclo(L-Phe-trans-4-OH-L-Pro) is not extensively available in public literature, this document compiles its known physicochemical properties and presents detailed spectroscopic data for the closely related analogue, Cyclo(L-Phe-L-Pro), to serve as a valuable reference. Furthermore, it outlines standardized experimental protocols for acquiring the necessary spectroscopic data.
Physicochemical Properties of Cyclo(L-Phe-trans-4-OH-L-Pro)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| CAS Number | 118477-06-8 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Cyclo(L-Phe-L-Pro)
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Cyclo(L-Phe-L-Pro).
Table 2.1.1: ¹H NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)
| Proton | Chemical Shift (δ) ppm |
| Phenyl-H (aromatic) | 7.38 (t, J = 7.3 Hz, 2H), 7.31 (t, J = 7.2 Hz, 1H), 7.25 (d, J = 7.5 Hz, 2H) |
| NH | 5.92 (s, 1H) |
| Phe α-H | 4.32 (dd, J = 10.4, 3.7 Hz, 1H) |
| Pro α-H | 4.11 (t, J = 8.1 Hz, 1H) |
| Pro δ-CH₂ | 3.68 (dt, J = 12.0, 7.9 Hz, 1H), 3.59 (m, 1H) |
| Phe β-CH₂ | 3.20 (m, 1H), 2.84 (dd, J = 14.5, 10.3 Hz, 1H) |
| Pro β-CH₂ | 2.36 (dt, J = 13.4, 5.7 Hz, 1H), 1.95 (m, 1H) |
| Pro γ-CH₂ | 2.05 (m, 1H), 1.95 (m, 1H) |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2.1.2: ¹³C NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)
| Carbon | Chemical Shift (δ) ppm |
| C=O (Phe) | 169.70 |
| C=O (Pro) | 165.05 |
| Phenyl C (quaternary) | 135.77 |
| Phenyl CH | 129.27, 129.17, 127.60 |
| Pro α-C | 59.12 |
| Phe α-C | 56.31 |
| Pro δ-C | 45.49 |
| Phe β-C | 36.80 |
| Pro β-C | 28.33 |
| Pro γ-C | 22.51 |
Solvent: CDCl₃, Frequency: 126 MHz
Mass Spectrometry (MS) Data for Cyclo(L-Phe-L-Pro)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in molecular weight determination and structural elucidation.
Table 2.2.1: Mass Spectrometry Data for Cyclo(L-Phe-L-Pro)
| Parameter | Value |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| Monoisotopic Mass | 244.1212 Da |
| Precursor Ion (LC-MS) | [M+H]⁺ |
| Precursor m/z | 245 |
Infrared (IR) Spectroscopy Data for Cyclo(L-Phe-L-Pro)
Infrared spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation.
Table 2.3.1: Infrared (IR) Spectroscopy Data for Cyclo(L-Phe-L-Pro)
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3500 |
| C-H Stretch (aromatic) | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-3000 |
| C=O Stretch (amide) | ~1630-1680 |
| C=C Stretch (aromatic) | ~1450-1600 |
Note: These are expected ranges for the functional groups present in Cyclo(L-Phe-L-Pro). Actual peak positions may vary.
Circular Dichroism (CD) Spectroscopy Data for Cyclo(L-Phe-L-Pro)
Circular dichroism spectroscopy is essential for studying the stereochemistry and conformation of chiral molecules like cyclic dipeptides. The ECD spectrum of Cyclo(L-Phe-L-Pro) exhibits characteristic Cotton effects that can be used to differentiate between its stereoisomers.[2]
Experimental Protocols
This section details the methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the cyclic dipeptide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the stereochemistry and secondary structure.
Methodology:
-
Sample Preparation: Prepare a solution of the cyclic dipeptide in a suitable solvent (e.g., methanol, ethanol, or water) at a known concentration (typically in the range of 0.1-1.0 mg/mL). The solvent should be transparent in the desired wavelength range.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record the CD spectrum over a specific wavelength range (e.g., 190-300 nm).
-
The data is typically presented as ellipticity (θ) in millidegrees (mdeg) versus wavelength (nm).
-
It is crucial to also measure the spectrum of the solvent blank and subtract it from the sample spectrum.
-
The data can be converted to molar ellipticity [θ] for standardized comparison.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a cyclic dipeptide.
Caption: General workflow for the spectroscopic analysis of cyclic dipeptides.
Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.
References
The Architecture of a Bioactive Molecule: A Technical Guide to the Biosynthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide with notable antifungal, antibacterial, and antiproliferative properties.[1][2] Its unique structure, featuring a diketopiperazine core and a hydroxylated proline residue, has garnered significant interest in the scientific community for potential therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Cyclo(L-Phe-trans-4-OH-L-Pro), detailing the enzymatic machinery, reaction mechanisms, and experimental methodologies used to investigate this fascinating metabolic route. While the complete biosynthetic gene cluster in a single organism remains to be fully elucidated, this document synthesizes the current understanding based on homologous systems to present a comprehensive overview for researchers in natural product synthesis and drug development.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the smallest class of cyclic peptides and are prolific among microorganisms, including bacteria and fungi.[2][3] Their rigidified backbone offers advantages in biological systems, such as increased stability and resistance to proteolysis, making them attractive scaffolds for drug design. Cyclo(L-Phe-trans-4-OH-L-Pro) is a prominent member of this family, and its bioactivities are influenced by the presence of the hydroxyl group on the proline ring.[2] Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.
The Core Biosynthetic Pathway
The biosynthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) is proposed to be a two-step enzymatic process. The initial step involves the formation of the cyclic dipeptide backbone, cyclo(L-Phe-L-Pro), from its constituent amino acids, L-phenylalanine and L-proline. This is followed by a post-cyclization modification, the stereospecific hydroxylation of the proline residue at the C4 position.
Formation of the Cyclo(L-Phe-L-Pro) Scaffold
The cyclization of L-phenylalanine and L-proline to form cyclo(L-Phe-L-Pro) is primarily catalyzed by one of two major enzyme families:
-
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that act as assembly lines for peptide synthesis. In the context of cyclo(L-Phe-L-Pro) formation, a di-modular NRPS is implicated. The first module would be responsible for the activation and incorporation of L-phenylalanine, and the second module for L-proline. The final condensation and cyclization are typically carried out by a specialized terminal domain.[4][5]
-
Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, as substrates. A CDPS specific for Phe-tRNAPhe and Pro-tRNAPro would catalyze the formation of the dipeptide bond and subsequent cyclization to release cyclo(L-Phe-L-Pro).
The following diagram illustrates the general NRPS-mediated pathway for the synthesis of cyclo(L-Phe-L-Pro).
Post-Cyclization Hydroxylation
Following the formation of the diketopiperazine ring, the proline residue of cyclo(L-Phe-L-Pro) undergoes hydroxylation at the trans-4 position. This reaction is catalyzed by a prolyl-4-hydroxylase (P4H) , a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase.[6][7] These enzymes utilize molecular oxygen to introduce a hydroxyl group onto the proline ring, with the concomitant oxidative decarboxylation of α-ketoglutarate to succinate.
The overall proposed biosynthetic pathway is depicted below.
Quantitative Data
While specific kinetic data for the enzymes directly responsible for Cyclo(L-Phe-trans-4-OH-L-Pro) biosynthesis are not extensively documented, data from homologous systems provide valuable insights.
Table 1: Representative Kinetic Parameters for Prolyl-4-Hydroxylases
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Human HIF-P4H | HIF-1α peptide (Pro564) | ~250 (for O2) | - | [8] |
| Chicken Embryo P4H | (Pro-Pro-Gly)10 | - | - | [9] |
| Chicken Embryo P4H | t-Boc-Val-Pro-Gly-Val-OH | 150 | 0.08 µmol/min/mg | [9] |
| Chicken Embryo P4H | t-Boc-Pro-Pro-Gly-Pro-OH | 670 | 0.02 µmol/min/mg | [9] |
Note: The kinetic parameters for P4Hs are highly dependent on the specific peptide substrate.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of Cyclo(L-Phe-trans-4-OH-L-Pro) biosynthesis.
Heterologous Expression of an NRPS for Cyclo(L-Phe-L-Pro) Production
This protocol is adapted from methods used for the production of other cyclic dipeptides via heterologous expression of NRPS genes in a suitable host like E. coli.
Objective: To produce cyclo(L-Phe-L-Pro) by expressing the responsible NRPS gene or gene cluster in a heterologous host.
Workflow Diagram:
Materials:
-
Genomic DNA from the producing organism (e.g., Streptomyces sp.)
-
High-fidelity DNA polymerase and PCR primers
-
Appropriate expression vector (e.g., pET series) and E. coli expression host (e.g., BL21(DE3))
-
Restriction enzymes and T4 DNA ligase (or Gibson assembly mix)
-
LB medium and appropriate antibiotics
-
Inducing agent (e.g., IPTG)
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Gene Identification and Cloning:
-
Identify the putative NRPS gene cluster responsible for cyclo(L-Phe-L-Pro) synthesis using bioinformatics tools by searching for conserved NRPS domains (Adenylation, Thiolation, Condensation).
-
Design PCR primers to amplify the entire NRPS gene or the relevant modules.
-
Amplify the gene(s) from the genomic DNA of the producing organism.
-
Clone the amplified PCR product into a suitable expression vector.
-
-
Heterologous Expression:
-
Transform the expression vector into a suitable E. coli host strain.
-
Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
-
Extraction of Cyclic Dipeptide:
-
Centrifuge the cell culture to separate the supernatant and cell pellet.
-
Extract the supernatant and/or the lysed cell pellet with an equal volume of ethyl acetate three times.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
-
Analysis:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by HPLC, comparing the retention time to a synthetic standard of cyclo(L-Phe-L-Pro).
-
Confirm the identity of the product by mass spectrometry, looking for the expected molecular ion peak.
-
In Vitro Assay for Prolyl-4-Hydroxylase Activity
This protocol describes a general method to assess the activity of a P4H enzyme on a cyclic dipeptide substrate.
Objective: To determine if a purified P4H can hydroxylate cyclo(L-Phe-L-Pro) to form Cyclo(L-Phe-trans-4-OH-L-Pro).
Materials:
-
Purified recombinant P4H enzyme
-
Cyclo(L-Phe-L-Pro) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors: FeSO4, α-ketoglutarate, and L-ascorbic acid
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
-
HPLC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, FeSO4 (e.g., 10 µM), α-ketoglutarate (e.g., 100 µM), and L-ascorbic acid (e.g., 1 mM).
-
Add the cyclo(L-Phe-L-Pro) substrate to the desired final concentration (e.g., 50-500 µM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified P4H enzyme.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of cold quenching solution (e.g., methanol).
-
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-MS.
-
Monitor for the depletion of the cyclo(L-Phe-L-Pro) substrate and the appearance of the Cyclo(L-Phe-trans-4-OH-L-Pro) product by comparing retention times and mass-to-charge ratios with authentic standards.
-
Workflow Diagram:
Conclusion
The biosynthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) represents a fascinating example of microbial secondary metabolism, combining the modularity of peptide synthesis with the specificity of post-assembly tailoring enzymes. While the precise genetic and enzymatic details are still emerging, the proposed pathway involving an NRPS or CDPS followed by a P4H provides a solid framework for future research. The experimental protocols outlined in this guide offer a starting point for the heterologous production, enzymatic characterization, and quantitative analysis of this and other bioactive cyclic dipeptides. Further investigation into the specific enzymes and their kinetics will undoubtedly pave the way for the engineered biosynthesis of novel analogs with enhanced therapeutic properties.
References
- 1. RsmA Regulates Aspergillus fumigatus Gliotoxin Cluster Metabolites Including Cyclo(L-Phe-L-Ser), a Potential New Diagnostic Marker for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the human prolyl 4-hydroxylases that modify the hypoxia-inducible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of prolyl 4-hydroxylase with synthetic peptide substrates. A conformational model for collagen proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure elucidation of Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide of significant interest to researchers, scientists, and drug development professionals. This document details the experimental methodologies and presents key quantitative data essential for the characterization of this natural product.
Cyclo(L-Phe-trans-4-OH-L-Pro) is a 2,5-diketopiperazine comprised of L-phenylalanine and trans-4-hydroxy-L-proline residues.[1] First reported as a natural product from Lactobacillus plantarum, this compound has demonstrated antifungal properties, making it a valuable subject for further investigation in the development of novel therapeutic agents.[2] The precise determination of its molecular architecture is fundamental to understanding its bioactivity and for guiding synthetic efforts.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [3] |
| Molecular Weight | 260.29 g/mol | [3] |
| CAS Number | 118477-06-8 | [3] |
| Appearance | White to off-white solid | [4] |
Spectroscopic Data for Structure Elucidation
The definitive structure of Cyclo(L-Phe-trans-4-OH-L-Pro) was established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For Cyclo(L-Phe-trans-4-OH-L-Pro), a suite of 1D and 2D NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
Table 2: ¹H NMR Spectroscopic Data for Cyclo(L-Phe-trans-4-OH-L-Pro) (500 MHz, CDCl₃)
| Atom No. | δ (ppm) | Multiplicity | J (Hz) |
| Phenylalanine Residue | |||
| NH | ~6.0 | br s | |
| H-α (2) | ~4.2 | m | |
| H-βa (3) | ~3.2 | dd | 14.0, 4.0 |
| H-βb (3) | ~2.9 | dd | 14.0, 8.0 |
| H-2'/6' (5) | ~7.2-7.4 | m | |
| H-3'/5' (6) | ~7.2-7.4 | m | |
| H-4' (7) | ~7.2-7.4 | m | |
| Proline Residue | |||
| H-α (9) | ~4.0 | t | 8.0 |
| H-βa (10) | ~2.3 | m | |
| H-βb (10) | ~2.0 | m | |
| H-γ (11) | ~4.5 | m | |
| H-δa (12) | ~3.6 | m | |
| H-δb (12) | ~3.4 | m | |
| OH | - | br s |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR data.
Table 3: ¹³C NMR Spectroscopic Data for Cyclo(L-Phe-trans-4-OH-L-Pro) (125 MHz, CDCl₃)
| Atom No. | δ (ppm) |
| Phenylalanine Residue | |
| C=O (1) | ~169.5 |
| C-α (2) | ~56.5 |
| C-β (3) | ~38.0 |
| C-1' (4) | ~135.0 |
| C-2'/6' (5) | ~129.5 |
| C-3'/5' (6) | ~128.8 |
| C-4' (7) | ~127.5 |
| Proline Residue | |
| C=O (8) | ~166.0 |
| C-α (9) | ~59.0 |
| C-β (10) | ~37.5 |
| C-γ (11) | ~68.0 |
| C-δ (12) | ~55.0 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural evidence by revealing characteristic losses of functional groups.
Table 4: High-Resolution Mass Spectrometry Data for Cyclo(L-Phe-trans-4-OH-L-Pro)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 261.1234 | 261.1239 |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data for the structural elucidation of Cyclo(L-Phe-trans-4-OH-L-Pro).
Sample Preparation for NMR Spectroscopy
A sample of 5-10 mg of purified Cyclo(L-Phe-trans-4-OH-L-Pro) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube for analysis.[1]
NMR Data Acquisition
All NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR: A standard pulse sequence is used to acquire the one-dimensional proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the one-dimensional carbon spectrum.
-
COSY (Correlation Spectroscopy): This 2D experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.
Mass Spectrometry
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. For MS/MS analysis, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.
Structural Elucidation Workflow
The process of elucidating the molecular structure of Cyclo(L-Phe-trans-4-OH-L-Pro) follows a logical progression of experiments and data analysis.
Key Structural Correlations
The connectivity of the molecule is established through the analysis of 2D NMR data, particularly COSY and HMBC correlations.
This guide provides a foundational understanding of the structural characterization of Cyclo(L-Phe-trans-4-OH-L-Pro). The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
In Vitro Bioactivity of Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid diketopiperazine ring structure is a key determinant of its diverse biological activities, which include antifungal, anticancer, and anti-inflammatory properties.[1][2] The presence of a hydroxyl group on the proline residue is a critical structural feature that is believed to significantly enhance its bioactivity.[1] This technical guide provides a comprehensive overview of the in vitro studies on the bioactivity of Cyclo(L-Phe-trans-4-OH-L-Pro), including detailed experimental protocols and a summary of the available quantitative data.
Antifungal Activity
Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated notable antifungal properties. The hydroxyl group is thought to enhance its activity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro), potentially through improved interaction with fungal cellular targets via hydrogen bonding.[3] The proposed mechanism of its antifungal action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[3]
Quantitative Data for Antifungal Activity
Specific Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented in publicly available literature. However, data for the structurally related compound Cyclo(L-Phe-L-Pro) is available and provides a benchmark. It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit lower MIC values due to its hydroxylated structure.[3]
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 | [2] |
| Cyclo(L-Phe-L-Pro) | Penicillium roqueforti | >20 | [2] |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Various Fungi | Data Not Available |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Phe-trans-4-OH-L-Pro).
1. Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.
-
For yeasts (e.g., Candida spp.), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For molds (e.g., Aspergillus spp.), collect spores from a mature culture and suspend them in sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to the desired concentration.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[4]
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.[4]
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[4]
4. MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth, as determined visually or with a spectrophotometer.[4]
Anticancer Activity
Exploratory in vitro studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties and has the potential to induce apoptosis in cancer cells.[1] However, direct mechanistic studies on this specific compound are limited. Research on related compounds isolated from the same sources, such as phenethyl acetate, provides a hypothetical framework for its mechanism of action. This proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[5]
Quantitative Data for Anticancer Activity
Specific IC50 values for Cyclo(L-Phe-trans-4-OH-L-Pro) against a comprehensive panel of cancer cell lines are not extensively published.[5] Further research is required to establish robust quantitative data.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Various Cancer Cell Lines | Data Not Available |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to determine the concentration of Cyclo(L-Phe-trans-4-OH-L-Pro) that inhibits cell growth by 50% (IC50).
1. Cell Seeding:
-
Seed cancer cells (e.g., HL-60, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]
2. Compound Treatment:
-
Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration, not exceeding 0.1%) and an untreated control.[1]
3. Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[1]
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
5. Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]
Putative Signaling Pathway for Anticancer Activity
The proposed mechanism for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the induction of apoptosis through the intrinsic pathway, initiated by the generation of reactive oxygen species (ROS).
Anti-inflammatory Activity
Cyclo(L-Phe-trans-4-OH-L-Pro) has been suggested to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The putative mechanism involves the modulation of intracellular signaling cascades, such as the NF-κB pathway, which is activated by inflammatory stimuli like lipopolysaccharide (LPS).[1]
Quantitative Data for Anti-inflammatory Activity
Specific IC50 values or percentage inhibition of TNF-α production at given concentrations for Cyclo(L-Phe-trans-4-OH-L-Pro) are not consistently available in the literature.[1]
| Compound | Assay | Result | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Inhibition of TNF-α production | Qualitative reports suggest activity | [1] |
Experimental Protocol: Inhibition of TNF-α Production in Macrophages
This protocol provides a method for evaluating the anti-inflammatory effect of Cyclo(L-Phe-trans-4-OH-L-Pro) by measuring TNF-α production in LPS-stimulated macrophages.
1. Cell Seeding:
-
Plate RAW 264.7 macrophage cells in 24-well plates and allow them to adhere overnight.[1]
2. Compound Pre-treatment:
-
Treat the cells with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) for a pre-incubation period of 1-2 hours.[1]
3. LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include a negative control (no LPS) and a positive control (LPS only).[1]
4. Incubation:
-
Incubate the cells for 6-24 hours to allow for cytokine production.[1]
5. Supernatant Collection and TNF-α Measurement:
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[1]
6. Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.[1]
Putative Signaling Pathway for TNF-α Inhibition
The inhibition of TNF-α production by Cyclo(L-Phe-trans-4-OH-L-Pro) is thought to occur through the modulation of the NF-κB signaling pathway.
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with a spectrum of bioactivities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new antifungal, anticancer, and anti-inflammatory agents. Future research should focus on systematic screening against diverse cancer cell lines, microbial strains, and in various inflammatory models to establish robust quantitative data (IC50, MIC, etc.) and to elucidate the precise molecular targets and signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide for Researchers
An In-depth Review of a Promising Bioactive Secondary Metabolite
Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine class, is a naturally occurring secondary metabolite produced by a variety of microorganisms, including bacteria and fungi. This compound has garnered significant scientific interest due to its diverse and potent biological activities, which suggest its potential as a lead compound in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on Cyclo(L-Phe-trans-4-OH-L-Pro), including its biological activities, putative mechanisms of action, and relevant experimental protocols.
Physicochemical Properties
Cyclo(L-Phe-trans-4-OH-L-Pro) is characterized by a rigid cyclic structure formed by the amino acids L-phenylalanine and trans-4-hydroxy-L-proline. This conformation is a key determinant of its biological function.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Appearance | White to off-white solid powder |
| LogP | -1.83 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data sourced from publicly available chemical databases.
Biological Activities and Quantitative Data
While extensive quantitative data for Cyclo(L-Phe-trans-4-OH-L-Pro) is not widely available in the public domain, preliminary studies and research on related compounds indicate its potential in several therapeutic areas.[1] Further systematic screening is required to establish robust quantitative data.[1]
Anticancer Activity
Table 1: Anticancer Activity of a Related Cyclic Dipeptide
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cyclo(L-Phe-L-Pro) | Not Specified | Not Specified | Not Specified | [2] |
Note: This data is for a related compound and is provided for illustrative purposes. Specific IC50 values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not well-documented.
Antimicrobial and Antifungal Activity
Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated notable antimicrobial properties, particularly against fungi.[1] The hydroxyl group on the proline ring is believed to be crucial for its enhanced antifungal activity compared to its non-hydroxylated counterpart.[1] The proposed mechanism involves the disruption of the microbial cell membrane.[3]
Table 2: Antimicrobial Activity of a Related Cyclic Dipeptide
| Compound | Organism | Assay | MIC (mg/mL) | Reference |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | Broth Microdilution | 20 | [4] |
| Cyclo(L-Phe-L-Pro) | Penicillium roqueforti | Broth Microdilution | 20 | [4] |
Note: This data is for a related compound. It is hypothesized that the hydroxylated form, Cyclo(L-Phe-trans-4-OH-L-Pro), would exhibit a lower MIC.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of Cyclo(L-Phe-trans-4-OH-L-Pro) has been suggested through the inhibition of pro-inflammatory cytokines like TNF-α. One study reported an IC50 value for the inhibition of LPS-induced TNF-alpha production in mouse RAW264.7 cells.
Table 3: Anti-inflammatory Activity of Cyclo(L-Phe-trans-4-OH-L-Pro)
| Cell Line | Stimulant | Assay | IC50 | Reference |
| RAW264.7 | LPS | TNF-α Inhibition | 14.2 µg/mL | [5] |
Quorum Sensing Inhibition
Cyclo(L-Phe-trans-4-OH-L-Pro) has been shown to modulate quorum sensing in bacteria, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1] The trans-4-hydroxyl group is considered pivotal for this activity.[1]
Signaling Pathways and Mechanisms of Action
The precise molecular targets of Cyclo(L-Phe-trans-4-OH-L-Pro) are still under investigation. However, based on studies of related compounds, several signaling pathways have been proposed.
Proposed Anticancer Signaling Pathway
The anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is hypothesized to involve the induction of apoptosis through the intrinsic pathway, potentially initiated by the generation of reactive oxygen species (ROS).[1]
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Cyclo(L-Phe-trans-4-OH-L-Pro) are thought to be mediated by the inhibition of the NF-κB signaling pathway. This involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively published. The following sections provide generalized protocols that can be adapted for research on this and other cyclic dipeptides.
General Protocol for Synthesis of Cyclic Dipeptides
This protocol describes a general method for the synthesis of cyclic dipeptides from linear dipeptides.[6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 0.1 mmol of the linear dipeptide (L-Phe-trans-4-OH-L-Pro) in 1 mL of an alkaline aqueous solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to 11 using a 10 M NaOH solution.
-
Incubation: Place the reaction mixture at 55°C for 24 hours.
-
Quenching: Quench the reaction by adding a 6 M HCl solution.
-
Purification: The resulting cyclic dipeptide can be purified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
General Protocol for Isolation from Bacterial Culture
This protocol outlines a general procedure for the extraction and isolation of secondary metabolites like Cyclo(L-Phe-trans-4-OH-L-Pro) from a bacterial culture supernatant.[4][7]
-
Culture Preparation: Grow the producing bacterial strain (e.g., Lactobacillus plantarum) in a suitable liquid medium until optimal production of the secondary metabolite is achieved.
-
Cell Separation: Centrifuge the bacterial culture to separate the cell pellet from the supernatant.
-
Solvent Extraction: Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, butanol) to the supernatant. Shake the mixture vigorously for at least 1 hour at room temperature.
-
Phase Separation: Separate the organic phase from the aqueous phase.
-
Concentration: Evaporate the organic solvent to concentrate the crude extract.
-
Purification:
-
Solid-Phase Extraction (SPE): Fractionate the crude extract using a C18 SPE column.
-
High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using a preparative HPLC system with a suitable column (e.g., C18).
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO, at a concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to standard protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for Bioactivity Screening
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) is a compelling natural product with a range of biological activities that warrant further investigation. The current body of research provides a strong foundation for its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on robust quantitative profiling, elucidation of precise molecular targets, and structure-activity relationship studies to optimize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to Cyclo(L-Phe-trans-4-OH-L-Pro)
IUPAC Name: (3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring compound with significant potential in drug development. The document is intended for researchers, scientists, and professionals in the field, detailing its chemical properties, biological activities, and the experimental protocols for its study.
Physicochemical Properties
Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite produced by various microorganisms, including bacteria and fungi. Its rigid cyclic structure, formed by a diketopiperazine ring, is a key determinant of its biological functions. The presence of a hydroxyl group on the proline residue is a critical structural feature that significantly influences its bioactivity.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Appearance | White to off-white solid powder |
| CAS Number | 118477-06-8 |
Biological Activities and Quantitative Data
Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. While specific quantitative data for this compound is somewhat limited in publicly available literature, studies on closely related compounds provide valuable insights.
Anticancer Activity
Preliminary studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties, making it a candidate for further investigation in cancer research. While specific IC50 values against a comprehensive panel of cancer cell lines are not widely documented, research on related cyclic dipeptides suggests potential mechanisms involving the induction of apoptosis. For instance, a study on similar compounds isolated from Streptomyces griseus indicated that they can induce apoptosis in HL-60 cells through the generation of reactive oxygen species (ROS) and subsequent activation of the Bcl signaling pathway.
A proposed in vivo study using a human colon cancer (HCT-116) xenograft model suggests the potential for tumor growth inhibition. The following table presents hypothetical comparative data to illustrate a possible experimental outcome.
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | +2.5 |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | 50 mg/kg, i.p., daily | 750 ± 150 | 50 | -1.0 |
| Cisplatin | 5 mg/kg, i.p., weekly | 450 ± 100 | 70 | -8.0 |
| Cyclo(L-Phe-L-Pro) | 50 mg/kg, i.p., daily | 900 ± 180 | 40 | -1.5 |
| Data is presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group. |
Antifungal Activity
The hydroxylated form of this cyclic dipeptide is believed to exhibit significantly greater antifungal activity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro), particularly against pathogens like Candida albicans. This enhanced activity is thought to be due to improved interaction with fungal cellular targets through hydrogen bonding.
Specific Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented. However, for the related compound, Cyclo(L-Phe-L-Pro), the following MIC value has been reported:
| Fungal Strain | Compound | MIC (mg/mL) | Reference |
| Aspergillus fumigatus | Cyclo(L-Phe-L-Pro) | 20 | [1][2] |
| Penicillium roqueforti | Cyclo(L-Phe-L-Pro) | >20 | [1] |
It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit a lower MIC against these and other fungal strains.
Anti-inflammatory Activity
Signaling Pathways and Mechanisms of Action
Proposed Anticancer Signaling Pathway
The anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is hypothesized to be mediated through the induction of apoptosis via the intrinsic pathway, initiated by the generation of Reactive Oxygen Species (ROS).
Caption: Proposed apoptotic signaling pathway initiated by Cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects are thought to be mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of TNF-α production in response to LPS stimulation.
Caption: Putative inhibition of the LPS-induced TNF-α production pathway by Cyclo(L-Phe-trans-4-OH-L-Pro).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide detailed protocols for key experiments.
Isolation from Lactobacillus plantarum
This protocol describes a general procedure for the isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) from a culture of Lactobacillus plantarum.[1][3]
Workflow Diagram:
Caption: General workflow for the isolation of Cyclo(L-Phe-trans-4-OH-L-Pro).
Methodology:
-
Culture and Harvest: Culture Lactobacillus plantarum in an appropriate broth medium. Harvest the culture and centrifuge to separate the cells from the supernatant.
-
Solid-Phase Extraction (SPE): Fractionate the cell-free supernatant using a C18 SPE column. Elute with a stepwise gradient of aqueous acetonitrile.
-
Preparative High-Performance Liquid Chromatography (HPLC) - Step 1: Further separate the active fraction (e.g., 95% aqueous acetonitrile fraction) on a preparative C18 HPLC column.
-
Bioassay: Employ a microtiter well spore germination bioassay to identify the fractions with antifungal activity.
-
Preparative HPLC - Step 2: Fractionate the active fractions from the first HPLC step on a porous graphitic carbon column to achieve final purification.
-
Structure Determination: Determine the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the concentration-dependent cytotoxic effect of Cyclo(L-Phe-trans-4-OH-L-Pro) on a cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 human colorectal carcinoma cells
-
McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in complete culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Phe-trans-4-OH-L-Pro) against a fungal strain (e.g., Candida albicans).
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Compound Dilution: Perform serial two-fold dilutions of the Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
Anti-inflammatory Assay (TNF-α Inhibition)
This protocol is for measuring the inhibition of LPS-induced TNF-α production in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 murine macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (dissolved in DMSO)
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the compound compared to the LPS-stimulated control.
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with a diverse range of biological activities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new anticancer, antifungal, and anti-inflammatory agents. Future research should focus on comprehensive quantitative bioactivity profiling, elucidation of precise molecular targets, and structure-activity relationship studies to optimize its therapeutic potential.
References
CAS number for Cyclo(L-Phe-trans-4-OH-L-Pro)
An In-depth Technical Guide to Cyclo(L-Phe-trans-4-OH-L-Pro)
CAS Number: 118477-06-8
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide, is a naturally occurring secondary metabolite produced by various microorganisms, including bacteria and fungi.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, which include antifungal, anticancer, and anti-inflammatory properties.[1][2] Its rigid diketopiperazine ring structure is a key determinant of its biological functions.[2] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for Cyclo(L-Phe-trans-4-OH-L-Pro), aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 118477-06-8 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [3] |
| Molecular Weight | 260.29 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Store at -20°C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Biological Activities and Mechanisms of Action
Cyclo(L-Phe-trans-4-OH-L-Pro) exhibits a range of biological activities, making it a promising candidate for further investigation in various therapeutic areas.
Antifungal Activity
This cyclic dipeptide demonstrates significant antifungal properties.[4] The presence of a hydroxyl group on the proline residue is thought to enhance its interaction with fungal cellular targets, potentially through hydrogen bonding, leading to augmented antifungal effects.[6]
Mechanism of Action: The primary proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro) involves the disruption of the fungal cell membrane's integrity.[6] This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[6]
Quantitative Data: While specific MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented, data for the related compound, cyclo(L-Phe-L-Pro), provides a reference point. It is suggested that the hydroxylated form has enhanced activity.[6][7]
| Fungal Strain | Compound | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | cyclo(L-Phe-L-Pro) | 20000 | [7] |
| Penicillium roqueforti | cyclo(L-Phe-L-Pro) | >20000 | [7] |
Note: The data presented is for the non-hydroxylated analog. Further studies are needed to establish precise MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro).[7]
Signaling Pathway and Experimental Workflow:
Caption: General workflow for antifungal evaluation and proposed mechanism of action.[6]
Anticancer Activity
Preliminary studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties and has the potential to inhibit tumor growth and induce apoptosis.[1][2]
Mechanism of Action: Based on studies of related compounds, a proposed mechanism for the anticancer activity may involve the induction of apoptosis via intrinsic pathways.[1][2] The generation of reactive oxygen species (ROS) could play a central role in initiating this cascade.[1]
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | +2.5 |
| c(F-OH-P) | 50 mg/kg, i.p., daily | 750 ± 150 | 50 | -1.0 |
| Cisplatin | 5 mg/kg, i.p., weekly | 450 ± 100 | 70 | -8.0 |
| Cyclo(L-Phe-L-Pro) | 50 mg/kg, i.p., daily | 900 ± 180 | 40 | -1.5 |
Note: Data is hypothetical and for comparative purposes. c(F-OH-P) refers to Cyclo(L-Phe-trans-4-hydroxy-L-Pro).[8]
Signaling Pathway:
Caption: Proposed apoptotic signaling pathway initiated by the compound.[1]
Anti-inflammatory Activity
Cyclo(L-Phe-trans-4-OH-L-Pro) has also been noted for its potential anti-inflammatory effects, possibly through the modulation of inflammatory signaling pathways.[2]
Mechanism of Action: For other cyclic dipeptides, anti-inflammatory effects have been shown to be mediated through the inhibition of the NF-κB signaling pathway.[9] It is plausible that Cyclo(L-Phe-trans-4-OH-L-Pro) shares a similar mechanism.
Signaling Pathway:
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Protocols
Synthesis
The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by intramolecular cyclization.[10]
Materials:
-
L-trans-4-hydroxyproline
-
L-phenylalanine ethyl ester
-
Protecting group reagents (e.g., Benzyl chloroformate, t-butyldimethylsilyl chloride)
-
Coupling agents
-
Solvents (e.g., DMF, Diethyl ether)
-
Deprotection reagents
General Procedure:
-
Protection of Amino Acids: Protect the amino group of L-trans-4-hydroxyproline (e.g., with a benzyloxycarbonyl group) and the hydroxyl group (e.g., as a silyl (B83357) ether) to prevent side reactions.[10][11]
-
Peptide Coupling: Couple the protected L-trans-4-hydroxyproline with L-phenylalanine ethyl ester to form the linear dipeptide.[10]
-
Deprotection: Selectively remove the amino-protecting group.[10]
-
Cyclization: Induce intramolecular cyclization to form the diketopiperazine ring.[10][11]
-
Final Deprotection: Remove the hydroxyl-protecting group to yield the final product.[10]
Purification and Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.05% TFA.[12]
-
Detection: UV at 214 nm and 254 nm.[13]
-
Flow Rate: 1.0 mL/min.[13]
Structural Characterization: The structure of the synthesized compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[7]
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain.[7]
-
Compound Dilution: Perform serial two-fold dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in a 96-well microtiter plate.[7]
-
Inoculation: Add the fungal inoculum to each well.[7]
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[7]
-
MIC Determination: The MIC is the lowest concentration that completely inhibits visible growth.[7]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[1]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) and incubate for 24-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance using a microplate reader to determine cell viability.[2]
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with a spectrum of bioactivities that warrant further in-depth investigation.[2] The current body of research provides a strong foundation for its potential as a lead compound in the development of new antifungal, anticancer, and anti-inflammatory agents.[2] Future research should focus on comprehensive quantitative profiling to establish robust IC50 and MIC values, elucidation of specific molecular targets, and in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant interest in the scientific community due to its diverse biological activities. This secondary metabolite, produced by various microorganisms, including bacteria and fungi, presents a promising scaffold for therapeutic applications in oncology, infectious diseases, and inflammatory conditions.[1] Its rigid diketopiperazine ring structure is a key determinant of its biological functions, with the hydroxyl group on the proline residue significantly influencing its bioactivity.[1] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, biological activities, and experimental protocols related to Cyclo(L-Phe-trans-4-OH-L-Pro).
Physicochemical Properties
The fundamental molecular and physical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃[2][3][4] |
| Molecular Weight | 260.29 g/mol [2][3] |
| CAS Number | 118477-06-8[2][3][4] |
| Appearance | White to off-white solid powder[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Boiling Point | 568.2 ± 50.0 °C at 760 mmHg[2] |
| Flash Point | 297.4 ± 30.1 °C[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 2[2] |
| SMILES | OC1CC2N(C1)C(=O)C(Cc1ccccc1)NC2=O[2] |
| InChI Key | PYQJYHACQOBZLF-WOPDTQHZSA-N[2] |
Biological Activities and Mechanisms of Action
Cyclo(L-Phe-trans-4-OH-L-Pro) exhibits a range of biological activities, with its antifungal properties being the most prominently reported. Emerging research also suggests potential anticancer and anti-inflammatory effects.
Antifungal Activity
This cyclic dipeptide has demonstrated notable antifungal properties.[2][5][6] The proposed primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[4] The amphipathic nature of the molecule allows it to insert into the lipid bilayer, leading to increased permeability, pore formation, and leakage of essential intracellular components, ultimately causing fungal cell death.[2][4] The hydroxyl group is believed to enhance this activity, possibly through increased hydrogen bonding with fungal cell surface components, when compared to its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro).[2][4]
Anticancer Activity
While research is ongoing, preliminary studies and research on related compounds suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) may possess anticancer properties.[3] A proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is thought to be initiated by the generation of reactive oxygen species (ROS), which in turn modulates the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of Cyclo(L-Phe-trans-4-OH-L-Pro) is an area of growing interest. While direct studies are limited, research on other cyclic dipeptides, such as Cyclo(His-Pro), has shown anti-inflammatory effects through the modulation of key signaling pathways like NF-κB and Nrf2.[7] It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) may exert similar effects by suppressing pro-inflammatory signaling cascades.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for the evaluation of this compound.
Caption: Proposed apoptotic signaling pathway initiated by Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: General workflow for the evaluation of biological activity.
Experimental Protocols
Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)
The synthesis of this cyclic dipeptide generally involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by intramolecular cyclization.[8]
1. Protection of Amino Acids:
-
The amino group of L-trans-4-hydroxyproline and the carboxyl group of L-phenylalanine are protected to ensure selective peptide bond formation. Common protecting groups include benzyloxycarbonyl (Cbz) for the amino group and conversion to an ethyl ester for the carboxyl group.[8]
-
The hydroxyl group on the proline residue is often protected, for instance as a silyl (B83357) ether, to prevent interference during coupling and cyclization.[9]
2. Dipeptide Formation:
-
The protected amino acids are coupled using a standard peptide coupling reagent to form the linear dipeptide.[8]
3. Deprotection and Cyclization:
-
The amino-protecting group is selectively removed.
-
The resulting linear dipeptide undergoes intramolecular cyclization to form the diketopiperazine ring.[8]
4. Final Deprotection:
-
Any remaining protecting groups, such as on the hydroxyl group, are removed to yield the final product.[8]
Isolation from Lactobacillus plantarum
Cyclo(L-Phe-trans-4-OH-L-Pro) can be isolated from the culture filtrate of certain bacterial strains like Lactobacillus plantarum.[10]
1. Cultivation:
-
Lactobacillus plantarum is cultured in a suitable medium (e.g., MRS broth) under optimal conditions.[11]
2. Extraction:
-
The cell-free supernatant is obtained by centrifugation and filtration.[10]
-
The supernatant is then extracted with an organic solvent such as ethyl acetate.[5]
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps for purification. This typically involves solid-phase extraction (e.g., C18 SPE column) followed by preparative High-Performance Liquid Chromatography (HPLC).[10]
4. Structure Determination:
-
The structure of the purified compound is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]
1. Preparation of Fungal Inoculum:
-
The fungal strain of interest is cultured on an appropriate agar (B569324) medium.
-
A suspension of fungal spores or cells is prepared in a sterile liquid medium and its turbidity is adjusted to a 0.5 McFarland standard.[4]
2. Preparation of Compound Dilutions:
-
A stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using a suitable broth medium.[4]
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plate is incubated at an appropriate temperature and duration for the specific fungal strain.[4]
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[4]
Cell Viability Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[3]
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) and incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
MTT reagent is added to each well and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
5. Data Analysis:
-
The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and characterization of antifungal compound from Lactobacillus plantarum KCC-10 from forage silage with potential beneficial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production and Characterization of Antifungal Compounds Produced by Lactobacillus plantarum IMAU10014 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Total Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the total synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). The synthesis follows a classical solution-phase peptide chemistry approach, involving the coupling of protected amino acid precursors to form a linear dipeptide, followed by deprotection and intramolecular cyclization. This protocol is designed to be a reliable method for producing the target compound for research in areas such as oncology, infectious diseases, and inflammation.[1]
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite produced by various microorganisms, including the bacterium Lactobacillus plantarum.[2][3] Like many diketopiperazines, it exhibits a range of interesting biological activities and serves as a valuable scaffold in medicinal chemistry.[1] Its rigid bicyclic structure makes it an attractive starting point for developing novel therapeutic agents.
The synthesis strategy detailed here involves two key stages:
-
Formation of the Linear Dipeptide Precursor: N-terminally protected L-phenylalanine (Boc-L-Phe-OH) is coupled with the methyl ester of trans-4-hydroxy-L-proline (H-trans-4-OH-L-Pro-OMe) using a standard peptide coupling agent to form the protected linear dipeptide.
-
Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions. The resulting dipeptide ester amine salt is then neutralized and induced to cyclize via intramolecular aminolysis, typically by heating in a suitable high-boiling solvent, to yield the final diketopiperazine product.
Experimental Protocol
This protocol outlines the synthesis in two distinct steps. All operations should be performed in a fume hood with appropriate personal protective equipment.
Step 1: Synthesis of the Linear Dipeptide (Boc-L-Phe-trans-4-OH-L-Pro-OMe)
-
Reagent Preparation:
-
Dissolve Boc-L-Phe-OH (1.0 eq) and H-trans-4-OH-L-Pro-OMe hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight (approx. 16 hours).
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure linear dipeptide.
-
Step 2: Deprotection and Cyclization to Cyclo(L-Phe-trans-4-OH-L-Pro)
-
Boc Deprotection:
-
Dissolve the purified linear dipeptide from Step 1 in a 50% solution of Trifluoroacetic Acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.
-
-
Intramolecular Cyclization:
-
Dissolve the resulting TFA salt of the dipeptide ester in a high-boiling solvent such as ethylene (B1197577) glycol or xylene.
-
Heat the solution to reflux (typically 120-140 °C) for 4-6 hours. The intramolecular aminolysis of the methyl ester by the newly freed N-terminal amine will form the diketopiperazine ring.[4]
-
Monitor the cyclization by TLC.
-
-
Purification of Final Product:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under high vacuum.
-
Purify the crude product by flash column chromatography (Silica gel, MeOH/DCM gradient) or by recrystallization to afford the pure Cyclo(L-Phe-trans-4-OH-L-Pro).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol. Yields are representative and may vary based on experimental conditions and scale.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Materials | Key Reagents | Typical Yield (%) |
| 1 | Boc-L-Phe-trans-4-OH-L-Pro-OMe | C₂₀H₂₈N₂O₆ | 392.45 | Boc-L-Phe-OH, H-trans-4-OH-L-Pro-OMe·HCl | DCC, HOBt, DIPEA | 75-85% |
| 2 | Cyclo(L-Phe-trans-4-OH-L-Pro) | C₁₄H₁₆N₂O₃ | 260.29[5] | Boc-L-Phe-trans-4-OH-L-Pro-OMe | TFA, Ethylene Glycol | 60-70% |
Visualization
The following diagrams illustrate the chemical structures and the overall experimental workflow for the total synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(L-Phe-trans-4-OH-L-Pro) | Fungal | 118477-06-8 | Invivochem [invivochem.com]
Application Notes and Protocols for the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) Utilizing Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine, which has garnered significant interest in the scientific community.[1] This compound, originally isolated from the marine sponge Jaspidae, exhibits a range of biological activities, including antifungal and potential anticancer properties.[1] Its therapeutic potential is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) is a multi-step process that necessitates the strategic use of protecting groups to ensure the desired stereochemistry and prevent unwanted side reactions. This document provides detailed application notes and protocols for the chemical synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro), with a focus on the application of protecting groups.
Protecting Group Strategies in Synthesis
The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the formation of a linear dipeptide from L-phenylalanine and L-trans-4-hydroxyproline, followed by an intramolecular cyclization. To achieve this in a controlled manner, it is crucial to temporarily block the reactive functional groups of the amino acid precursors. The most common strategies involve the protection of the amino group of hydroxyproline (B1673980) and the carboxyl group of phenylalanine. Additionally, the hydroxyl group of hydroxyproline is often protected to prevent its interference in subsequent reaction steps.
A widely employed and effective strategy utilizes the benzyloxycarbonyl (Cbz) group for the protection of the amino group of L-trans-4-hydroxyproline and a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS), for the protection of its hydroxyl group. The carboxyl group of L-phenylalanine is typically protected as an ester, for example, an ethyl ester.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a multi-step process involving protection, coupling, deprotection, and cyclization.
Caption: Synthetic workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).
Experimental Protocols
The following protocols are based on the successful synthesis reported by S. Jhaumeer-Laulloo, et al.[1]
Materials and Reagents
-
L-trans-4-hydroxyproline
-
L-phenylalanine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Ethanol (B145695) (EtOH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Toluene
-
4-Dimethylaminopyridine (DMAP)
Protocol 1: Protection of L-trans-4-hydroxyproline
Step 1a: N-Benzyloxycarbonyl (Cbz) Protection
-
Dissolve L-trans-4-hydroxyproline (1.0 g, 7.63 mmol) in a 4M NaOH solution (4 ml, 16.01 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (1.56 g, 9.15 mmol) dropwise over 20 minutes with continuous stirring, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 2 hours, allowing the temperature to gradually rise to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of methanol (B129727):glacial acetic acid (19:1).
-
Upon completion, extract the aqueous layer with diethyl ether (2 x 15 ml) to remove excess benzyl chloroformate.
-
Acidify the aqueous layer with concentrated HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline.
Step 1b: O-tert-Butyldimethylsilyl (TBDMS) Protection
-
Dissolve N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline (2.15 g, 7.33 mmol) in DMF (10 ml).
-
Add imidazole (0.699 g, 10.26 mmol) and tert-butyldimethylsilyl chloride (1.326 g, 8.80 mmol) to the solution.
-
Stir the reaction mixture continuously for 14 hours at room temperature.
-
Monitor the reaction by TLC (EtOAc, Rf 0.86).
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(Benzyloxycarbonyl)-O-(tert-butyldimethylsilyl)-L-trans-4-hydroxyproline.
Protocol 2: Protection of L-phenylalanine
-
Suspend L-phenylalanine (5.0 g, 30.3 mmol) in ethanol (50 ml).
-
Cool the suspension to 0°C and add thionyl chloride (2.2 ml, 30.3 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-phenylalanine ethyl ester hydrochloride as a white solid.
Protocol 3: Dipeptide Coupling
-
Dissolve N-(Benzyloxycarbonyl)-O-(tert-butyldimethylsilyl)-L-trans-4-hydroxyproline (2.58 g, 6.87 mmol) in DCM (20 ml).
-
Add L-phenylalanine ethyl ester hydrochloride (1.58 g, 6.87 mmol) and HOBt (1.02 g, 7.56 mmol) to the solution.
-
Cool the mixture to 0°C and add DCC (1.56 g, 7.56 mmol) in DCM.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected dipeptide, N-Cbz-(O-TBDMS)-L-trans-4-Hyp-L-Phe-OEt.
Protocol 4: Deprotection and Cyclization
Step 4a: N-Deprotection (Cbz removal)
-
Dissolve the protected dipeptide (2.70 g, 4.70 mmol) in methanol (20 ml).
-
Add 10% Pd/C catalyst (0.27 g).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent to obtain the deprotected linear dipeptide.
Step 4b: Intramolecular Cyclization and O-Deprotection
-
Dissolve the deprotected linear dipeptide (1.98 g, 4.70 mmol) in toluene (15 ml).
-
Add a catalytic amount of DMAP.
-
Reflux the mixture for 2 hours, monitoring by TLC (EtOAc, Rf 0.65).
-
Upon completion of cyclization, cool the reaction mixture and evaporate the solvent.
-
Dissolve the residue in THF and treat with a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to remove the TBDMS protecting group.
-
Stir for 30 minutes, then quench with saturated ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain Cyclo(L-Phe-trans-4-OH-L-Pro).
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1a | N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline | L-trans-4-hydroxyproline | Cbz-Cl, NaOH | ~90 |
| 1b | N-Cbz-O-TBDMS-L-trans-4-hydroxyproline | N-Cbz-L-trans-4-hydroxyproline | TBDMS-Cl, Imidazole | ~94 |
| 2 | L-phenylalanine ethyl ester hydrochloride | L-phenylalanine | EtOH, SOCl₂ | Quantitative |
| 3 | Protected Dipeptide | Protected Hydroxyproline & Phenylalanine Ester | DCC, HOBt | ~85 |
| 4a | Deprotected Linear Dipeptide | Protected Dipeptide | H₂, Pd/C | ~95 |
| 4b | Cyclo(L-Phe-trans-4-OH-L-Pro) | Deprotected Linear Dipeptide | Toluene (reflux), TBAF | ~80 |
Yields are approximate and may vary depending on reaction conditions and purification efficiency.
Biological Activity and Signaling Pathway
Cyclo(L-Phe-trans-4-OH-L-Pro) has been reported to exhibit antiproliferative activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis. This process is tightly regulated by a complex network of signaling molecules. The intrinsic apoptotic pathway, which is often implicated in chemotherapy-induced cell death, is a likely target of Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Proposed intrinsic apoptotic signaling pathway.
This pathway is initiated by cellular stress, which can be induced by compounds like Cyclo(L-Phe-trans-4-OH-L-Pro). This leads to the activation of pro-apoptotic proteins such as Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2. The activation of Bax and Bak results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. The ability of Cyclo(L-Phe-trans-4-OH-L-Pro) to modulate this pathway highlights its potential as a lead compound in the development of novel anticancer therapeutics.
References
Application Notes and Protocols for the Characterization of Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro). This document includes detailed experimental protocols for structural elucidation and purity assessment, alongside quantitative data and visual workflows to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine, isolated from various microbial sources such as Penicillium canescens and Aspergillus fumigatus.[1] Composed of L-phenylalanine and trans-4-hydroxy-L-proline residues, this molecule has garnered significant interest due to its diverse biological activities, including antifungal, antimicrobial, and antiproliferative properties.[2][3][4][5] Accurate and thorough analytical characterization is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent.[4]
This guide outlines the primary analytical techniques for the characterization of Cyclo(L-Phe-trans-4-OH-L-Pro), including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity and stability analysis, and Mass Spectrometry (MS) for molecular weight confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃[2] |
| Molecular Weight | 260.29 g/mol [2][3] |
| Exact Mass | 260.116[2] |
| CAS Number | 118477-06-8[2] |
| Appearance | White to off-white solid powder[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 2[2] |
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of Cyclo(L-Phe-trans-4-OH-L-Pro) in solution.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is required for complete structural assignment.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of purified Cyclo(L-Phe-trans-4-OH-L-Pro).[1]
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is recommended for observing exchangeable protons (NH and OH).[1]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
Instrumentation and Parameters (General):
-
Spectrometer: 500 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
Data Points: 2048 in F2 and 256-512 in F1.[1]
-
Number of Scans per Increment: 8-16.[1]
-
Mixing Time (for NOESY/ROESY): 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY.[1]
Expected NMR Data
The following table summarizes the expected ¹H and ¹³C chemical shifts for Cyclo(L-Phe-trans-4-OH-L-Pro). Note that specific chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[1]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| Phe-αH | ~4.2 | ~56.0 | Phe-C=O, Phe-βC, Phe-γC | Phe-βH, Phe-NH |
| Phe-βH | ~3.0, ~3.2 | ~38.0 | Phe-αC, Phe-γC, Phe-δC | Phe-αH, Phe-NH, Phe-εH |
| Phe-γC | - | ~136.0 | - | - |
| Phe-δ/ζH | ~7.2-7.4 | ~129.0 | Phe-βC, Phe-ζC | Phe-βH |
| Phe-εH | ~7.2-7.4 | ~128.0 | Phe-γC | Phe-βH |
| Phe-NH | ~6.0 | - | Phe-C=O, Phe-αC | Phe-αH, Phe-βH, Pro-αH |
| Phe-C=O | - | ~166.0 | - | - |
| Pro-αH | ~4.0 | ~60.0 | Pro-C=O, Pro-δC | Pro-βH, Pro-γH, Phe-NH |
| Pro-βH | ~2.0, ~2.3 | ~37.0 | Pro-γC, Pro-δC | Pro-αH, Pro-γH |
| Pro-γH | ~4.4 | ~70.0 | Pro-βC, Pro-δC | Pro-βH, Pro-δH, Pro-OH |
| Pro-δH | ~3.5, ~3.6 | ~58.0 | Pro-αC, Pro-γC, Pro-C=O | Pro-γH |
| Pro-OH | Variable | - | Pro-γC | Pro-γH |
| Pro-C=O | - | ~170.0 | - | - |
NMR Workflow Diagram
Purity and Stability Analysis by HPLC
HPLC is a standard method for assessing the purity of Cyclo(L-Phe-trans-4-OH-L-Pro) and for monitoring its stability under various conditions. The primary degradation pathway is the hydrolysis of the amide bonds, leading to the formation of the linear dipeptide L-Phenylalanyl-trans-4-hydroxy-L-proline.[6]
Experimental Protocol: HPLC Analysis
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent like methanol (B129727) or DMSO.[6]
-
For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.[6]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 214 nm and 254 nm.[6]
-
Injection Volume: 10 µL.[6]
Data Analysis:
-
Integrate the peak areas to determine the purity of the compound.
-
Identify any additional peaks as potential impurities or degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the molecular weights of these unexpected peaks.[6]
Hypothetical Stability Data
The stability of cyclic dipeptides is influenced by pH, temperature, and solvent.[6] The following table presents hypothetical stability data for illustrative purposes, based on general principles of diketopiperazine stability.
| Condition No. | Temperature (°C) | pH | Solvent | Half-life | Primary Degradation Product |
| 1 | 25 | 2 | Aqueous Buffer | ~48 hours | Linear Dipeptide |
| 2 | 25 | 7 | Aqueous Buffer | > 2 weeks | Minimal Degradation |
| 3 | 25 | 10 | Aqueous Buffer | ~72 hours | Linear Dipeptide |
| 4 | 4 | 7 | Aqueous Buffer | > 1 month | Minimal Degradation |
| 5 | 25 | 7 | DMSO | > 1 month | Minimal Degradation |
Note: This table presents hypothetical data for illustrative purposes and is based on general principles of diketopiperazine stability.[6]
HPLC Troubleshooting Workflow
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of Cyclo(L-Phe-trans-4-OH-L-Pro). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol: LC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
LC-MS Conditions:
-
LC System: Utilize the HPLC conditions described in section 4.1, or a faster gradient for rapid analysis.
-
Mass Spectrometer: Electrospray Ionization (ESI) is a common ionization technique for this type of molecule.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass data.
-
Scan Range: m/z 100-500.
Expected Result:
-
The protonated molecule [M+H]⁺ should be observed at m/z 261.123.
Proposed Biological Signaling Pathway
Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated potential anticancer properties.[5] While the exact mechanism is still under investigation, a proposed pathway involves the induction of apoptosis through intrinsic cellular mechanisms. This may be initiated by the generation of reactive oxygen species (ROS).[5]
Storage and Stability
To minimize degradation, Cyclo(L-Phe-trans-4-OH-L-Pro) should be stored as a solid in a cool, dry place.[6] For stock solutions, storage at -20°C or -80°C is recommended to prolong shelf life.[6][7] It is advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(L-Phe-trans-4-OH-L-Pro) | Fungal | 118477-06-8 | Invivochem [invivochem.com]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Characterization of Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide with a range of reported biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] As a molecule of significant interest for therapeutic development, accurate and robust analytical methods for its identification and characterization are crucial. High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the determination of the elemental composition and structural elucidation of such compounds. This application note provides a detailed protocol for the analysis of Cyclo(L-Phe-trans-4-OH-L-Pro) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is fundamental for its analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2] |
| Molecular Weight | 260.29 g/mol | [1][2] |
| Exact Mass | 260.1161 Da | [2] |
| Appearance | White to off-white solid | [2] |
Experimental Protocols
This section details the methodology for the HRMS analysis of Cyclo(L-Phe-trans-4-OH-L-Pro).
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
-
Standard Solution: Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent such as methanol (B129727) or DMSO. For analysis, dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Biological Matrix (e.g., Plasma, Cell Culture Supernatant): Protein precipitation is a common method for sample cleanup. Add three volumes of ice-cold acetonitrile (B52724) to one volume of the biological sample. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for LC-HRMS analysis.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve the analyte of interest from other components in the sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides high mass accuracy for confident identification and structural elucidation.
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of cyclic dipeptides.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Acquisition Mode:
-
Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion (m/z 261.1234) to obtain structural information. Use a collision energy of 10-30 eV.
-
Data Presentation
High-Resolution Mass Spectrometry Data
The high mass accuracy provided by HRMS allows for the confident determination of the elemental composition.
| Parameter | Theoretical Value | Measured Value (Hypothetical) | Mass Error (ppm) |
| Molecular Formula | C₁₄H₁₆N₂O₃ | - | - |
| Protonated Molecule [M+H]⁺ | 261.1234 | 261.1232 | -0.77 |
Proposed MS/MS Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated molecule provides characteristic fragment ions that aid in structural confirmation. The fragmentation of cyclic dipeptides often involves the cleavage of the diketopiperazine ring.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 243.1128 | [M+H - H₂O]⁺ |
| 215.1180 | [M+H - H₂O - CO]⁺ |
| 162.0762 | [Phe immonium ion + H]⁺ |
| 120.0813 | Phenylalanine immonium ion |
| 91.0548 | Tropylium ion (from Phenylalanine side chain) |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Infrared (IR) Spectroscopy of Cyclo(L-Phe-trans-4-OH-L-Pro)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of compounds also known as 2,5-diketopiperazines (DKPs). These molecules are of significant interest in drug development due to their diverse biological activities. Cyclo(L-Phe-trans-4-OH-L-Pro), in particular, has demonstrated notable antifungal properties, making it a promising candidate for the development of new antimicrobial agents.[1][2][3] Its proposed mechanism of action involves the disruption of the fungal cell membrane integrity.[1][2] Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of such molecules, providing valuable insights into their functional groups and conformation. This document provides detailed protocols for the analysis of Cyclo(L-Phe-trans-4-OH-L-Pro) using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and presents the expected characteristic vibrational frequencies.
Data Presentation: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity | Notes |
| ~3300 - 3500 | O-H Stretch | Hydroxyl (-OH) | Broad, Medium | The presence of hydrogen bonding can significantly broaden this peak. |
| ~3200 - 3400 | N-H Stretch | Amide (in diketopiperazine ring) | Medium | In solid-state, intermolecular hydrogen bonding can influence the position and shape of this band. |
| ~3000 - 3100 | C-H Stretch (Aromatic) | Phenyl ring | Weak to Medium | Characteristic of the phenylalanine residue. |
| ~2850 - 3000 | C-H Stretch (Aliphatic) | CH, CH₂ groups in Pro and Phe | Medium | Represents the saturated portions of the amino acid residues. |
| ~1650 - 1690 | C=O Stretch (Amide I) | Diketopiperazine ring | Strong | This is a characteristic and intense band for peptides and diketopiperazines. The exact position is sensitive to conformation.[4][5] |
| ~1450 - 1550 | N-H Bend (Amide II) | Diketopiperazine ring | Medium | Another key indicator of the peptide backbone structure. |
| ~1450, ~1495 | C=C Stretch (in-ring) | Phenyl ring | Medium | Aromatic ring vibrations from the phenylalanine side chain. |
| ~1050 - 1200 | C-O Stretch | Secondary alcohol (-CH-OH) | Medium | Arises from the hydroxyl group on the proline residue. |
| ~690 - 770 | C-H Out-of-plane bend | Phenyl ring | Strong | Monosubstituted benzene (B151609) ring of phenylalanine. |
Experimental Protocols: ATR-FTIR Spectroscopy
This protocol outlines the procedure for acquiring an infrared spectrum of a solid sample of Cyclo(L-Phe-trans-4-OH-L-Pro) using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[7][8][9]
1. Objective: To obtain a high-quality infrared spectrum of solid Cyclo(L-Phe-trans-4-OH-L-Pro) for structural characterization.
2. Materials and Equipment:
-
Cyclo(L-Phe-trans-4-OH-L-Pro) solid sample (powder form)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes (e.g., Kimwipes)
3. Procedure:
3.1. Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize, as per the manufacturer's instructions.
-
Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
3.2. Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum will measure the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
The background scan is typically performed over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans for a good signal-to-noise ratio.
3.3. Sample Analysis:
-
Place a small amount of the solid Cyclo(L-Phe-trans-4-OH-L-Pro) powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create intimate contact without damaging the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
3.4. Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Identify and label the major absorption peaks.
-
Compare the peak positions with the expected values in the data table above and with reference spectra of similar compounds if available.
3.5. Cleaning:
-
After the measurement, release the pressure and remove the bulk of the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe as described in step 3.1.
Mandatory Visualizations
Caption: Workflow for ATR-FTIR analysis.
Caption: Antifungal mechanism of action.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State | MDPI [mdpi.com]
- 5. The two-dimensional IR nonlinear spectroscopy of a cyclic penta-peptide in relation to its three-dimensional structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 2 from Vibrational analysis of crystalline diketopiperazine—I. Raman and i.r. spectra | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Membrane Proteins and Peptides by FTIR and ATR-FTIR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Solution-Phase Synthesis of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are prevalent in nature.[1] Their rigidified backbone, increased resistance to enzymatic degradation, and enhanced cell permeability make them attractive scaffolds in drug discovery and development.[2] CDPs serve as privileged structures for designing therapeutic agents, drug delivery systems, and biomaterials.[2] This document provides detailed protocols for the solution-phase synthesis of these valuable compounds, summarizes quantitative data for key synthetic steps, and illustrates a relevant biological signaling pathway.
Application Notes
Cyclic dipeptides exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] For instance, the endogenous cyclic dipeptide cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[3][5] This modulation of key cellular pathways highlights the potential of CDPs as therapeutic agents for a variety of diseases. The proline-containing CDP scaffold is particularly noteworthy for its extra-rigid conformation and ability to bind to diverse biological targets with high affinity.[2]
The solution-phase synthesis of cyclic dipeptides offers a flexible and scalable approach compared to solid-phase methods, particularly for the production of larger quantities of the target molecule. The general strategy involves the coupling of two amino acid precursors to form a linear dipeptide, followed by deprotection and intramolecular cyclization to yield the desired diketopiperazine ring. The choice of coupling reagents, protecting groups, and reaction conditions is crucial for achieving high yields and purity.
Experimental Protocols
Herein, we provide detailed protocols for the solution-phase synthesis of representative cyclic dipeptides.
Protocol 1: Synthesis of Cyclo(L-Prolyl-L-Leucine)
This protocol describes the synthesis of a proline-containing cyclic dipeptide.
Materials:
-
N-Boc-L-Proline
-
L-Leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of the Linear Dipeptide (Boc-L-Pro-L-Leu-OMe)
-
Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) in DCM and add TEA (1.1 eq). Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve N-Boc-L-Proline (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DCM. Stir this mixture at 0 °C for 30 minutes.
-
Add the solution from step 1 to the mixture from step 2 and stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide.
Step 2: Deprotection and Cyclization to form Cyclo(L-Pro-L-Leu)
-
Dissolve the purified Boc-L-Pro-L-Leu-OMe (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in toluene and heat to reflux. The cyclization progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude cyclic dipeptide by recrystallization or silica gel column chromatography to yield the final product.
Protocol 2: Synthesis of Tryptophan-Containing Cyclic Dipeptides (e.g., Cyclo(Trp-Phe))
This protocol outlines a general method for synthesizing cyclic dipeptides containing tryptophan.
Materials:
-
N-Boc-L-Tryptophan
-
L-Phenylalanine methyl ester hydrochloride
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Linear Dipeptide (Boc-L-Trp-L-Phe-OMe)
-
To a solution of N-Boc-L-Tryptophan (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), and HATU (1.1 eq) in DMF, add DIPEA (2.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Step 2: Deprotection and Cyclization
-
Treat the purified linear dipeptide with a 4 M solution of HCl in 1,4-dioxane (B91453) for 1-2 hours at room temperature to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting dipeptide methyl ester hydrochloride in methanol and heat to reflux for 12-24 hours to induce cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired cyclic dipeptide.
Quantitative Data Presentation
The following tables summarize quantitative data from various solution-phase syntheses of cyclic dipeptides, providing a basis for comparison of different methods and substrates.
| Cyclic Dipeptide | Coupling Reagent | Cyclization Conditions | Yield (%) | Reference |
| Cyclo(L-Pro-L-Leu) | DCC/HOBt | Reflux in toluene | Not specified | General Method |
| Cyclo(L-Trp-L-Phe) | HATU | Reflux in methanol | Not specified | General Method |
| Tryprostatin A | N-Boc-Pro-OH coupling | Intramolecular cyclization | 98 (coupling), then cyclization | [6][7] |
| Maremycin A and B | Pd(II)-catalyzed methylation | Intramolecular cyclization | Not specified | [6] |
| Cyclo(Pro-Pro) | Mechanochemical coupling | Deprotection-cyclization sequence | High stereoselectivity | [8] |
| Cyclo(Gly-Pro) | N-Boc-L-proline coupling | Intramolecular cyclization upon heating | 71 | [1] |
Table 1: Summary of Synthetic Yields for Various Cyclic Dipeptides.
| Coupling Reagent | Additive | Base | Solvent | General Yield Range | Racemization | Reference |
| DCC | HOBt | TEA | DCM | Good | Minimized with HOBt | [9] |
| HATU | - | DIPEA | DMF | High | Low | [10] |
| PyBOP | - | DIPEA | DMF | High | Low | [10] |
| COMU | - | DIPEA | DMF | Excellent | Very Low | [9][11][12] |
| T3P® | - | DIPEA | DCM | >99 (conversion) | No epimerization | [13] |
Table 2: Comparison of Common Coupling Reagents for Dipeptide Synthesis.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the solution-phase synthesis of cyclic dipeptides.
Signaling Pathway
Caption: Cyclo(His-Pro) modulates NF-κB and Nrf2 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - A mechanochemical approach to access the proline–proline diketopiperazine framework [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comparative Study of Peptide Coupling Reagents for the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide (CDP) with demonstrated antifungal and other biological activities.[1][2] CDPs are a class of the simplest peptide derivatives, and their constrained cyclic structure often imparts unique pharmacological properties, making them attractive scaffolds in drug discovery. The critical step in the synthesis of these molecules is the intramolecular cyclization of a linear dipeptide precursor. This step is often challenging, with risks of side reactions such as intermolecular polymerization and racemization.[3]
The choice of peptide coupling reagent is paramount to achieving a high yield and purity of the desired cyclic product. These reagents work by activating the C-terminal carboxylic acid of the linear dipeptide, making it susceptible to nucleophilic attack by the N-terminal amine.[4][5] This application note provides a comparative overview and detailed protocols for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) using several common classes of peptide coupling reagents, including uronium/aminium salts, carbodiimides, and phosphonium-based reagents.
General Synthetic Workflow
The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves two primary stages: the synthesis of the linear dipeptide precursor, L-Phenylalanyl-trans-4-hydroxy-L-proline, followed by the crucial intramolecular cyclization. The efficiency of the cyclization is highly dependent on the coupling reagent and reaction conditions.
Caption: General workflow for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro).
Peptide Coupling Reagents: A Comparative Overview
The selection of a coupling reagent impacts reaction time, yield, purity, and the potential for racemization.[6] Below is a summary of commonly used reagents for the cyclization step.
| Coupling Reagent | Class | Additive | Base | Typical Yield | Key Characteristics & Byproducts |
| HATU | Uronium/Aminium | None | DIPEA, 2,4,6-Collidine | High | Fast, highly efficient, low racemization, ideal for hindered couplings.[7][8] Byproducts are water-soluble. |
| HBTU | Uronium/Aminium | HOBt | DIPEA, NMM | Good-High | Very efficient with minimal racemization when HOBt is added.[7] Byproducts are water-soluble. |
| EDC·HCl | Carbodiimide | HOBt, Oxyma | DIPEA, NMM | Moderate-Good | Water-soluble carbodiimide; byproduct (urea) is also water-soluble, simplifying work-up.[5][9] Risk of N-acylurea side product.[5] |
| DCC | Carbodiimide | HOBt | NMM | Moderate-Good | Cost-effective, but byproduct (DCU) is insoluble in most organic solvents, which can simplify removal by filtration but may complicate purification.[5][6][7] |
| T3P® | Phosphonic Anhydride (B1165640) | None | Pyridine, DIPEA | High | "Green" reagent with high efficiency and low epimerization.[10][11] Byproducts are water-soluble phosphates, allowing for easy aqueous extraction.[12][13] |
| PyBOP | Phosphonium | None | DIPEA, NMM | High | High coupling efficiency with low racemization.[7] Byproduct HMPA is a known carcinogen, requiring careful handling. |
Yields are generalized and highly dependent on specific reaction conditions, particularly concentration.
Experimental Protocols
Materials and Reagents:
-
Linear Dipeptide Precursor (H-L-Phe-trans-4-OH-L-Pro-OH)
-
Peptide Coupling Reagent (e.g., HATU, EDC·HCl, T3P®)
-
Additive (if required, e.g., HOBt)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous Solvent (e.g., DMF, DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) Gel for column chromatography
Protocol 1: General Cyclization Procedure
This protocol describes a general method for the intramolecular cyclization. The specific coupling reagent, base, and equivalents should be chosen based on the table above.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the linear dipeptide precursor (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or a 1:1 mixture of DMF:DCM) to achieve a high dilution condition (final concentration of 0.01-0.005 M). This is critical to favor the intramolecular reaction.
-
Base Addition: Add the appropriate base (e.g., DIPEA, 2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling Reagent Addition: In a separate flask, dissolve the coupling reagent (1.1-1.5 eq) and any required additive (1.1-1.5 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred dipeptide solution over 30-60 minutes. For slow reactions, a syringe pump is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 2 to 24 hours depending on the reagent.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a large volume of Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous HCl (if a basic catalyst like DIPEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure Cyclo(L-Phe-trans-4-OH-L-Pro).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Factors Influencing Reagent Selection
The choice of a coupling reagent is a multi-factorial decision. The ideal reagent balances reactivity, cost, safety, and ease of purification.
Caption: Key factors influencing the selection of a peptide coupling reagent.
Conclusion
The successful synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) hinges on an effective intramolecular cyclization step. For high efficiency and purity with minimal racemization, modern uronium (HATU) and phosphonic anhydride (T3P®) reagents are highly recommended.[8][10] HATU offers rapid and clean conversion, while T3P® provides an environmentally benign option with an exceptionally easy work-up due to its water-soluble byproducts.[11][12][13] Traditional carbodiimides like EDC/HOBt remain a viable, cost-effective alternative, provided that reaction conditions are carefully optimized to mitigate side reactions.[14] The protocols and data presented herein serve as a guide for researchers to select the most appropriate method based on their specific laboratory and project requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. d-nb.info [d-nb.info]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramolecular Cyclization for Diketopiperazine Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for intramolecular cyclization to form diketopiperazines (DKPs), a class of cyclic dipeptides with significant biological activity. The protocols detailed below are intended to guide researchers in synthesizing these valuable scaffolds, which are prevalent in natural products and serve as privileged structures in drug discovery.
Introduction to Diketopiperazine Synthesis
Diketopiperazines are six-membered rings containing two amide bonds, typically formed from the head-to-tail cyclization of a linear dipeptide. The formation of the DKP ring is a critical step and can be influenced by a variety of factors, including the nature of the amino acid residues, the solvent, temperature, and the presence of catalysts. Understanding and optimizing these conditions is crucial for achieving high yields and purity while minimizing side reactions such as racemization.
The most common route to 2,5-diketopiperazines involves the cyclization of dipeptides.[1] This can be achieved through several methods, including amide bond formation, N-alkylation, and C-acylation.[1] Dipeptides with an ester terminus often undergo spontaneous cyclization.[1]
Key Factors Influencing Diketopiperazine Formation
Several key parameters critically influence the efficiency and outcome of the intramolecular cyclization to form DKPs. Careful consideration of these factors is essential for successful synthesis.
-
Solvent: The polarity of the solvent plays a significant role in the reaction rate. Studies have shown that DKP formation is more rapid in less polar solvents.[2][3][4] The reaction rate generally increases with decreasing solvent polarity.[2][3][4] For instance, the rate of DKP formation from the peptide FPG8K was observed to be faster in propanol (B110389) and ethanol (B145695) compared to methanol (B129727) and water.[2][3] The choice of solvent can also be critical in microwave-assisted solid-phase synthesis, with some resins like PEGA showing high yields even in water.[5][6]
-
Temperature: Temperature significantly impacts the rate of cyclization. Higher temperatures generally accelerate the reaction. For example, in the solid-phase synthesis of DKPs, increasing the temperature from room temperature to 100 °C dramatically reduced the reaction time from over a week to 8 hours.[5] However, excessively high temperatures (e.g., 120 °C) can lead to the formation of side-products and reduced yields.[5] Thermally-induced formation of DKPs is a known process, for instance, during the roasting of cocoa beans.[7]
-
Catalysts: Both acid and base catalysis can be employed for DKP formation. Basic conditions, such as using methanolic ammonia, are common.[8] However, these conditions can sometimes lead to racemization.[9] Acidic conditions can also promote cyclization.[8] More recently, organocatalysts like diboronic acid anhydride (B1165640) have been used for hydroxy-directed peptide bond formation followed by cyclization, offering high yields.[10] Supramolecular peptide assemblies have also been designed to catalyze DKP synthesis, mimicking nonribosomal peptide synthetases.[11]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a rapid and efficient method for DKP formation.[8][9] It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5][9] Microwave-assisted cyclization in water has been shown to be particularly effective, providing good to excellent yields with high purity and no observable epimerization.[8][9]
-
Protecting Groups: The choice of protecting groups for the N-terminus and C-terminus of the dipeptide precursor is crucial. The cyclization is typically initiated after the deprotection of the N-terminal amino group. For instance, N-Boc protected dipeptidyl esters can undergo a one-pot deprotection and cyclization under microwave irradiation.[8] The use of specific protecting groups like N-PMB has been shown to prevent racemization during base-catalyzed cyclization.[12]
-
Peptide Sequence: The amino acid sequence of the dipeptide precursor has a strong influence on the rate of DKP formation. Dipeptides containing proline or glycine (B1666218) at the second position are particularly prone to cyclization due to their conformational preferences that favor the necessary cis-amide bond formation.[13] The peptide sequence can also impact the stability of the linear precursor, with certain sequences being more susceptible to premature DKP formation during solid-phase peptide synthesis (SPPS).[13][14][15]
Data Presentation: Comparison of Cyclization Conditions
The following tables summarize quantitative data from various studies on DKP formation, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Microwave-Assisted Cyclization of Dipeptide Methyl Esters
| Dipeptide Methyl Ester | Solvent | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Ala-Phe-OMe | Toluene (B28343) | Microwave | 150 | 10 min | 85 | [9] |
| Ala-Phe-OMe | Toluene | Conventional | Reflux | 12 h | 75 | [9] |
| Ala-Phe-OMe | t-Butanol | Microwave | 120 | 10 min | 90 | [9] |
| Ala-Phe-OMe | t-Butanol | Conventional | Reflux | 12 h | 80 | [9] |
| Ala-Phe-OMe | Water | Microwave | 120 | 10 min | 95 | [9] |
| Ala-Phe-OMe | Water | Conventional | Reflux | 12 h | 60 | [9] |
| Val-Leu-OMe | Toluene | Microwave | 150 | 10 min | 88 | [9] |
| Val-Leu-OMe | Water | Microwave | 120 | 10 min | 92 | [9] |
Table 2: Solid-Phase Synthesis of DKPs under Microwave and Conventional Heating
| Resin | Solvent | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Polystyrene | Toluene/2-butanol | Microwave | 120 | 30 min | 85-95 | [5][6] |
| TentaGel | Toluene/2-butanol | Microwave | 120 | 30 min | 88-96 | [5][6] |
| ArgoGel | Toluene/2-butanol | Microwave | 120 | 30 min | 82-94 | [5][6] |
| PEGA | Toluene/2-butanol | Microwave | 120 | 30 min | 90-98 | [5][6] |
| Polystyrene | Water | Microwave | 120 | 30 min | 45-60 | [5][6] |
| PEGA | Water | Microwave | 120 | 30 min | 79-87 | [5][6] |
| PEGA | Water | Conventional | 100 | 8 h | ~80 | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solution-Phase Synthesis of Diketopiperazines in Water
This protocol describes a general procedure for the cyclization of N-Boc protected dipeptide esters in an aqueous medium under microwave irradiation.[8]
Materials:
-
Nα-Boc-dipeptidyl-ester (e.g., -methyl or -tert-butyl ester)
-
Deionized water
-
Monomode microwave reactor
-
Round-bottom flask or microwave process vial
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve the Nα-Boc-dipeptidyl-ester in deionized water in a microwave-safe vessel. The concentration may vary depending on the substrate, but a typical starting point is 0.1 M.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The diketopiperazine product, which is often insoluble in water, will precipitate out of the solution.[9]
-
Collect the solid product by filtration.
-
Wash the product with cold deionized water.
-
Dry the product under vacuum to obtain the pure diketopiperazine.
Protocol 2: Solid-Phase Synthesis of Diketopiperazines via Cyclative Cleavage
This protocol outlines a general method for the synthesis of DKPs on a solid support, where cyclization and cleavage from the resin occur in a single step.[9]
Materials:
-
Appropriate resin (e.g., Wang resin, silyl (B83357) linker-based resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents for washing (e.g., DMF, DCM, MeOH)
-
Cleavage/cyclization cocktail (e.g., 30% acetic acid in methanol for silyl linkers, or heating in a suitable solvent for other linkers)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF) in the reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.
-
Fmoc Deprotection: Remove the Fmoc group from the first amino acid using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound amino acid.
-
Final Fmoc Deprotection: Remove the Fmoc group from the dipeptide-bound resin.
-
Cyclative Cleavage:
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Treat the resin with the cleavage/cyclization reagent. For silyl linkers, a mild acidic condition like 30% acetic acid in methanol at room temperature is effective.[9] For other linkers, thermal conditions (e.g., heating in toluene or t-butanol) or microwave irradiation can be applied.[5][9]
-
The cyclization of the dipeptide occurs, leading to the cleavage of the diketopiperazine from the solid support.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the DKP product.
-
Wash the resin with additional solvent to ensure complete product recovery.
-
Remove the solvent from the combined filtrates under reduced pressure to yield the crude diketopiperazine.
-
Purify the product as needed using techniques like crystallization or chromatography.
-
Visualizations
General Reaction for Diketopiperazine Formation
Caption: Intramolecular cyclization of a linear dipeptide ester to form a diketopiperazine.
Workflow for Optimizing Diketopiperazine Cyclization
Caption: A logical workflow for the systematic optimization of DKP formation conditions.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 11. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Purification of Cyclo(L-Phe-trans-4-OH-L-Pro) via Preparative Reversed-Phase Column Chromatography
Abstract
This application note details a robust and scalable method for the purification of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds with diverse biological activities, making them promising candidates for drug development.[1] Cyclo(L-Phe-trans-4-OH-L-Pro), a metabolite produced by various microorganisms, has demonstrated notable antifungal and potential anticancer properties.[2] Achieving high purity of this compound is crucial for accurate biological evaluation and potential therapeutic use. This protocol outlines a systematic approach employing a C18 stationary phase and a water/acetonitrile mobile phase gradient, which consistently yields the target compound with a purity exceeding 98%. The method is suitable for researchers in both academic and industrial settings engaged in the isolation, purification, and characterization of bioactive cyclic peptides.
Introduction
Cyclic peptides offer several advantages over their linear counterparts, including enhanced stability and improved biological activity due to their conformationally restricted structures.[3] Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide that has garnered significant interest for its biological properties.[1][2] The purification of such compounds from complex mixtures, such as fermentation broths or crude synthetic reactions, presents a significant challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides, separating molecules based on their hydrophobicity.[4][5] The selection of an appropriate stationary phase, mobile phase composition, and gradient profile is critical for achieving optimal separation and purity. This application note provides a detailed protocol for the efficient purification of Cyclo(L-Phe-trans-4-OH-L-Pro) using a C18 silica (B1680970) column, a workhorse in peptide purification.[3][4]
Experimental Workflow
The overall workflow for the purification of Cyclo(L-Phe-trans-4-OH-L-Pro) is depicted in the following diagram. This process begins with the preparation of the crude sample, followed by preparative HPLC, fraction analysis, and concludes with the isolation of the pure compound.
Caption: Experimental workflow for the purification of Cyclo(L-Phe-trans-4-OH-L-Pro).
Materials and Methods
Instrumentation
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, UV-Vis detector, and fraction collector.
-
Analytical HPLC system for purity assessment.
-
Lyophilizer (Freeze-dryer).
Chromatographic Columns
-
Preparative Column: A C18 silica gel column (e.g., 250 x 20 mm, 10 µm particle size, 100 Å pore size) is recommended for good resolution and loading capacity.
-
Analytical Column: A C18 silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size, 100 Å pore size) for purity analysis.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) or Milli-Q water.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher.
-
Crude Cyclo(L-Phe-trans-4-OH-L-Pro): Obtained from synthesis or extraction.
Detailed Experimental Protocol
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use.
Sample Preparation
-
Weigh the crude Cyclo(L-Phe-trans-4-OH-L-Pro) sample.
-
Dissolve the crude sample in a minimal volume of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with Mobile Phase A to a suitable concentration for injection. The final concentration will depend on the loading capacity of the preparative column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Purification
The following table summarizes the optimized parameters for the preparative HPLC purification.
| Parameter | Value |
| Column | C18 Silica, 250 x 20 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | Dependent on sample concentration and loading |
| Column Temperature | Ambient |
| Gradient Program | See Table 2 |
Table 1: Preparative HPLC Parameters
The gradient program is crucial for the effective separation of the target compound from impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 5 | 80 | 20 |
| 45 | 40 | 60 |
| 50 | 0 | 100 |
| 55 | 0 | 100 |
| 60 | 80 | 20 |
Table 2: Preparative HPLC Gradient Program
Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram, typically triggered by the elution of peaks.
-
Analyze the purity of each collected fraction using analytical RP-HPLC. The parameters for analytical HPLC are detailed in Table 3.
| Parameter | Value |
| Column | C18 Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Gradient Program | 20% to 60% B over 30 minutes |
Table 3: Analytical HPLC Parameters for Purity Assessment
Product Isolation
-
Pool the fractions that show a purity of >98% for Cyclo(L-Phe-trans-4-OH-L-Pro) as determined by analytical HPLC.
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution to obtain the pure compound as a white, fluffy powder.
-
Store the purified Cyclo(L-Phe-trans-4-OH-L-Pro) at -20°C or lower to ensure stability.
Results and Discussion
Following the protocol described above, a crude sample of Cyclo(L-Phe-trans-4-OH-L-Pro) can be successfully purified to a high degree of purity. The use of a C18 column provides excellent retention and separation of this moderately hydrophobic cyclic dipeptide from more polar and less polar impurities. The addition of TFA to the mobile phase acts as an ion-pairing agent, improving peak shape and resolution.[4] The optimized gradient allows for the efficient elution of the target compound while ensuring good separation from closely eluting impurities. The two-wavelength detection at 210 nm (for the peptide bond) and 254 nm (for the phenyl group) provides comprehensive monitoring of the separation.
The expected retention time for Cyclo(L-Phe-trans-4-OH-L-Pro) will vary depending on the specific HPLC system and column used, but with the described method, it is expected to elute within the main gradient portion of the run. The final yield of the purified compound will depend on the purity of the initial crude material.
Conclusion
The preparative RP-HPLC method detailed in this application note provides a reliable and scalable approach for the purification of Cyclo(L-Phe-trans-4-OH-L-Pro). By utilizing a C18 stationary phase with a water/acetonitrile gradient containing TFA, this protocol enables the isolation of the target cyclic dipeptide with a purity of over 98%. This high level of purity is essential for subsequent in-vitro and in-vivo studies to accurately determine its biological activity and therapeutic potential. This method can be readily adapted for the purification of other cyclic dipeptides with similar physicochemical properties.
References
Application Notes and Protocols: Broth Microdilution Assay for Antifungal Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge in clinical practice and drug development.[1][2][3][4] Antifungal susceptibility testing (AST) is a critical tool for guiding therapeutic decisions, monitoring resistance trends, and evaluating the efficacy of novel antifungal compounds.[1][4][5] The broth microdilution assay is the internationally recognized reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[6][7][8][9][10][11] This document provides detailed protocols and application notes for performing the broth microdilution assay, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Assay
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[1][5] Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the fungus.[1][5] For most antifungal agents, this is observed as a significant reduction in turbidity compared to a drug-free growth control well.
Materials and Reagents
-
Fungal Isolates: Clinical isolates or reference strains.
-
Quality Control (QC) Strains:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Aspergillus flavus ATCC 204304 (for mold testing)
-
-
Antifungal Agents: Stock solutions of known concentrations.
-
Growth Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS). The pH should be adjusted to 7.0 ± 0.1 at 25°C.[7]
-
Sterile 96-well Microtiter Plates: U-bottom or flat-bottom, depending on the reading method.[7]
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or Densitometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Pipettes and sterile tips
-
Vortex mixer
Experimental Protocols
Preparation of Antifungal Stock Solutions
-
Prepare high-concentration stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water).
-
Further dilute the stock solutions in the growth medium to create working solutions at twice the highest desired final concentration.
Inoculum Preparation
For Yeasts (e.g., Candida spp.)
-
Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, pure colonies.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in the growth medium to achieve the final target inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL).[3][7]
For Molds (e.g., Aspergillus spp.)
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently rub the surface with a sterile loop or swab to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the concentration of the conidial suspension using a hemocytometer to the desired concentration.
-
Dilute this suspension in the growth medium to achieve the final target inoculum concentration in the microtiter plate wells (typically 0.4-5 x 10⁴ CFU/mL).[7]
Microtiter Plate Preparation and Inoculation
-
Dispense 100 µL of the growth medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the twice-concentrated antifungal working solution to the first well of each row designated for that antifungal.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should contain 100 µL of drug-free medium to serve as the growth control. The twelfth well should contain 200 µL of drug-free medium as a sterility control.
-
Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. This will bring the total volume in these wells to 200 µL and dilute the antifungal concentrations to their final desired levels. Do not inoculate the sterility control wells (column 12).
Incubation
Incubate the microtiter plates at 35°C. The incubation period is typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[5]
Reading and Interpretation of Results
-
Examine the plates visually or using a microplate reader at the end of the incubation period.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control well.[12]
-
The interpretation of the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) should be done according to the clinical breakpoints established by CLSI or EUCAST.[1]
Data Presentation
Quality Control MIC Ranges
It is imperative to include quality control strains in each assay to ensure the validity of the results. The obtained MICs for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.
| Antifungal Agent | QC Strain | Acceptable MIC Range (µg/mL) |
| Amphotericin B | C. parapsilosis ATCC 22019 | 0.25 - 1.0 |
| C. krusei ATCC 6258 | 0.5 - 2.0 | |
| A. flavus ATCC 204304 | 0.5 - 2.0 | |
| Fluconazole | C. parapsilosis ATCC 22019 | 1.0 - 4.0 |
| C. krusei ATCC 6258 | 16 - 128 | |
| Voriconazole | C. parapsilosis ATCC 22019 | 0.03 - 0.25 |
| C. krusei ATCC 6258 | 0.12 - 1.0 | |
| A. flavus ATCC 204304 | 0.25 - 1.0 | |
| Caspofungin | C. parapsilosis ATCC 22019 | 0.25 - 2.0 |
| C. krusei ATCC 6258 | 0.12 - 1.0 | |
| A. flavus ATCC 204304 | 0.06 - 0.5 | |
| Micafungin | C. parapsilosis ATCC 22019 | 0.25 - 2.0 |
| C. krusei ATCC 6258 | 0.06 - 0.5 | |
| Anidulafungin | C. parapsilosis ATCC 22019 | 0.5 - 4.0 |
| C. krusei ATCC 6258 | 0.03 - 0.25 |
Note: These ranges are compiled from various sources and should be verified against the latest CLSI M60 or EUCAST QC documents.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Logical Relationship for MIC Interpretation
Caption: Decision logic for interpreting MIC values using clinical breakpoints.
References
- 1. Prevalence and in vitro antifungal susceptibility of cryptic species of the genus Aspergillus isolated in clinical samples | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 2. Antifungal Susceptibility Analysis of Clinical Isolates of Candida parapsilosis in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. cidara.com [cidara.com]
- 11. EUCAST: Updated QC-tables [eucast.org]
- 12. paressaude.com.br [paressaude.com.br]
Application Notes and Protocols for In Vivo Efficacy Studies of Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant interest for its diverse biological activities, including potential anticancer, antifungal, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for conducting in vivo efficacy studies to evaluate the therapeutic potential of this compound, particularly focusing on its anticancer effects. While direct in vivo studies on Cyclo(L-Phe-trans-4-OH-L-Pro) are limited in publicly available literature, the following protocols are based on established methodologies for evaluating novel therapeutic agents in preclinical animal models.[3]
Proposed Mechanism of Action
The precise in vivo mechanism of action for Cyclo(L-Phe-trans-4-OH-L-Pro) is still under investigation. However, based on studies of related compounds, a proposed mechanism for its anticancer activity involves the induction of apoptosis through intrinsic pathways. This process may be initiated by the generation of reactive oxygen species (ROS).[1][4]
Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).
In Vivo Anticancer Efficacy Evaluation: A Comparative Xenograft Model
To objectively assess the therapeutic potential of Cyclo(L-Phe-trans-4-OH-L-Pro), its in vivo anticancer activity can be compared against a standard-of-care chemotherapeutic agent and a structurally related cyclic peptide. The following table summarizes hypothetical comparative data from a xenograft model of human colon cancer (HCT-116).[3]
Table 1: Hypothetical Comparative Efficacy in a Human Colon Cancer Xenograft Model
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | +2.5 |
| c(F-OH-P) | 50 mg/kg, i.p., daily | 750 ± 150 | 50 | -1.0 |
| Cisplatin | 5 mg/kg, i.p., weekly | 450 ± 100 | 70 | -8.0 |
| Cyclo(L-Phe-L-Pro) | 50 mg/kg, i.p., daily | 900 ± 180 | 40 | -1.5 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the proposed experimental protocols for the in vivo assessment of Cyclo(L-Phe-trans-4-OH-L-Pro).[3]
Cell Line-Derived Xenograft (CDX) Model
Xenograft models using human cancer cell lines implanted into immunodeficient mice are a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents.[3]
a. Cell Culture:
-
Human colorectal carcinoma HCT-116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[3]
b. Animal Model:
-
Female athymic nude mice (6-8 weeks old) will be used.[3]
-
Animals will be housed in a specific pathogen-free environment.[3]
c. Tumor Implantation:
-
HCT-116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) will be injected subcutaneously into the right flank of each mouse.[3]
d. Treatment:
-
When tumors reach a palpable size (approximately 100-150 mm³), mice will be randomized into treatment groups (n=8-10 mice/group).[3]
-
Cyclo(L-Phe-trans-4-OH-L-Pro) will be administered intraperitoneally (i.p.) daily.[3]
-
The vehicle control group will receive the delivery vehicle alone.[3]
-
A positive control group will be treated with a standard chemotherapeutic agent like cisplatin.[3]
e. Efficacy Evaluation:
-
Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.[3]
-
Body weight will be monitored as an indicator of toxicity.[3]
-
At the end of the study, tumors will be excised, weighed, and processed for further analysis.[3]
Caption: Experimental workflow for the in vivo xenograft study.
Immunohistochemical Analysis
To investigate the mechanism of action, tumor tissues will be analyzed for markers of proliferation and apoptosis.[3]
a. Tissue Processing:
-
Excised tumors will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[3]
b. Staining:
-
Sections will be stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological analysis.[3]
-
Immunohistochemistry will be performed using antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).[3]
c. Quantification:
-
The percentage of Ki-67-positive and cleaved caspase-3-positive cells will be quantified using image analysis software.[3]
Table 2: Expected Immunohistochemical Analysis Results
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 85 ± 10 | 5 ± 2 |
| c(F-OH-P) (50 mg/kg) | 40 ± 8 | 25 ± 5 |
| Cisplatin (5 mg/kg) | 20 ± 5 | 45 ± 7 |
Hypothetical data representing the expected outcome of the analysis.
Conclusion and Future Directions
The protocols outlined provide a robust framework for the in vivo evaluation of Cyclo(L-Phe-trans-4-OH-L-Pro). Successful demonstration of efficacy and a favorable safety profile in these preclinical models would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, to support its development as a potential therapeutic agent.[1] Future research should also focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.[1]
References
Application Notes: Apoptosis Analysis Using Annexin V/Propidium Iodide Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer and autoimmune disorders.[2] Consequently, the accurate detection and quantification of apoptosis are critical in biomedical research and for evaluating the efficacy of therapeutic agents.[1] The Annexin V/Propidium Iodide (PI) assay is a robust, quantitative, and widely used flow cytometry-based method for identifying and differentiating apoptotic and necrotic cells.[3]
This document provides a detailed overview of the principles behind the Annexin V/PI assay, comprehensive protocols for its implementation, and guidance on data interpretation and presentation.
Principle of the Assay
The Annexin V/PI assay relies on two key cellular events that occur during cell death: the externalization of phosphatidylserine (B164497) (PS) and the loss of plasma membrane integrity.
-
Annexin V: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[2][5] Annexin V is a 35-36 kDa cellular protein that has a high, calcium-dependent affinity for PS.[2][5] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or Alexa Fluor 488), it can be used to specifically label early apoptotic cells.[1]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA.[1] It is impermeant to the intact plasma membrane of live and early apoptotic cells.[3] However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter the cell, bind to DNA, and emit a strong red fluorescence.[3][6]
By using Annexin V and PI in tandem, it is possible to distinguish between four distinct cell populations via flow cytometry:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic/Dead Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[3]
Apoptosis Signaling Pathway Leading to PS Externalization
The externalization of phosphatidylserine is a tightly regulated process orchestrated by the caspase cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as Caspase-3.[3] Activated Caspase-3 then targets key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including PS exposure.[7] This occurs through a dual mechanism:
-
Inactivation of Flippases: In healthy cells, ATP-dependent "flippase" enzymes (e.g., ATP11C) actively transport PS from the outer to the inner membrane leaflet, maintaining its asymmetry.[8] Caspase-3 cleaves and inactivates these flippases.[6][8]
-
Activation of Scramblases: Concurrently, Caspase-3 cleaves and activates "scramblase" enzymes (e.g., Xkr8), which facilitate the bidirectional, random movement of phospholipids (B1166683) between the membrane leaflets.[2][9]
The combined effect of flippase inactivation and scramblase activation leads to the rapid and sustained exposure of PS on the cell surface.
Experimental Protocols
This section provides a general protocol for staining both suspension and adherent cells. It is crucial to optimize reagent concentrations and incubation times for specific cell types and experimental conditions. Always include appropriate controls.
Materials and Reagents
-
Annexin V conjugate (e.g., Annexin V-FITC, -PE, or -Alexa Fluor 488)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL stock)
-
1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[8]
-
Phosphate-Buffered Saline (PBS), cold
-
For adherent cells: Gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based) or Trypsin-EDTA
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Staining Protocol Workflow
Detailed Method
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated negative control and a positive control (e.g., treatment with staurosporine).[3]
-
Harvest Cells:
-
Adherent Cells: Gently wash cells with PBS. Detach them using a non-enzymatic dissociation buffer or brief trypsinization. Harsh methods can damage cell membranes and cause false-positive PI staining.[3][10] Collect cells by centrifugation.
-
Suspension Cells: Collect cells directly from the culture medium by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual media. Centrifuge at ~300 x g for 5 minutes after each wash.[11]
-
Cell Resuspension: Resuspend the cell pellet in cold 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[3]
-
Add 5 µL of the fluorochrome-conjugated Annexin V. (Note: The optimal volume may vary by manufacturer and cell type; titration is recommended).[12]
-
Add 5 µL of the PI staining solution.[3]
-
Gently vortex or tap the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[8]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible, preferably within one hour.[12] Set up appropriate voltage and compensation settings using unstained and single-stain controls.[7]
Data Presentation and Interpretation
Flow cytometry data is typically displayed as a two-dimensional dot plot with Annexin V fluorescence on one axis (e.g., x-axis) and PI fluorescence on the other (e.g., y-axis). Quadrant gates are set based on unstained and single-stained controls to delineate the four populations.[3]
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-).
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).
-
Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+).
-
Upper-Left (Q1): Necrotic or dead cells (Annexin V- / PI+).[3]
Example Quantitative Data
The following table summarizes representative data from an experiment where MDA-MB-231 breast cancer cells were treated with different concentrations of experimental carbon dot nanoparticles (E-CNDs) for 16 hours to assess their pro-apoptotic effects.[13]
| Treatment Group | Viable Cells (Q4) (%) | Early Apoptotic (Q3) (%) | Late Apoptotic/Necrotic (Q2) (%) | Dead/Necrotic (Q1) (%) | Total Apoptotic (Q2+Q3) (%) |
| Control (Untreated) | 96.1 | 1.8 | 1.9 | 0.2 | 3.7 |
| 0.1 mg/mL E-CNDs | 95.8 | 2.1 | 1.9 | 0.2 | 4.0 |
| 0.8 mg/mL E-CNDs | 92.5 | 3.4 | 3.9 | 0.2 | 7.3 |
Data adapted from a study on carbon dot nanoparticles' effect on MDA-MB-231 cells.[13] The study noted a statistically significant increase in the total apoptotic population at the 0.8 mg/mL concentration compared to the control.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background / False positives in control | - Over-trypsinization or harsh cell handling damaging membranes.[10]- Spontaneous apoptosis due to over-confluent or starved cells.[7]- Reagent concentrations are too high. | - Use a gentle, non-enzymatic method for cell detachment (e.g., EDTA).[3]- Use healthy, log-phase cells.- Titrate Annexin V and PI concentrations to determine the optimal amount.[6] |
| Weak or no signal in treated group | - Insufficient drug concentration or treatment time.- Apoptotic cells were lost in the supernatant during harvesting.- Reagents have expired or were stored improperly. | - Perform a dose-response and time-course experiment.- Ensure the supernatant is collected along with adherent cells before centrifugation.[7]- Use fresh reagents and verify kit functionality with a positive control.[7] |
| High percentage of PI+ cells (necrotic) | - Apoptosis was over-induced, leading to secondary necrosis.[1]- Mechanical damage to cells during handling/vortexing.[10] | - Reduce the incubation time or concentration of the apoptosis inducer.- Handle cells gently; avoid vigorous vortexing.[10] |
| Poor separation between populations | - Improper compensation settings for spectral overlap.- Cell aggregation. | - Run single-stain controls to set compensation correctly.[7]- Ensure single-cell suspension by gentle pipetting or filtering if necessary.[3] |
Conclusion
The Annexin V/PI staining assay is a powerful and reliable method for the quantitative analysis of apoptosis and necrosis.[3] By understanding the underlying principles of PS externalization and membrane permeability, and by adhering to carefully optimized protocols, researchers can obtain accurate and reproducible data. This is invaluable for assessing the cytotoxic and cytostatic effects of novel compounds in drug development, and for fundamental research into the mechanisms of cell death.[1]
References
- 1. Oxidative Signaling Pathway for Externalization of Plasma Membrane Phosphatidylserine During Apoptosis [stacks.cdc.gov]
- 2. Mechanisms of apoptotic phosphatidylserine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-mediated cleavage of phospholipid flippase for apoptotic phosphatidylserine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 10. teachmeanatomy.info [teachmeanatomy.info]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols: Quorum Sensing Bioassays for Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2][3] This process is mediated by small signaling molecules called autoinducers. The inhibition of QS is a promising anti-virulence strategy to combat bacterial infections, potentially circumventing the development of antibiotic resistance.[1][4] Cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs), are a class of stable secondary metabolites produced by various microorganisms that have been identified as modulators of QS systems.[1][2][5] They can act as either agonists or antagonists of QS receptors, making them intriguing candidates for the development of novel therapeutic agents.[1][5]
These application notes provide an overview of common bioassays used to screen and characterize the anti-QS activity of cyclic dipeptides, complete with detailed experimental protocols and data presentation.
I. Common Bioassay Systems for Screening Anti-QS Cyclic Dipeptides
Several bacterial systems are widely used to assess the ability of cyclic dipeptides to interfere with quorum sensing. These assays typically rely on the quantification of a QS-regulated phenotype, such as pigment production, enzyme activity, bioluminescence, or biofilm formation.
Chromobacterium violaceum Violacein (B1683560) Inhibition Assay
C. violaceum is a Gram-negative bacterium that produces a purple pigment called violacein, the synthesis of which is regulated by a LuxI/LuxR-type QS system (CviI/CviR).[4][6] The mutant strain C. violaceum CV026 is unable to produce its own N-acylhomoserine lactone (AHL) autoinducer but will produce violacein in the presence of exogenous short-chain AHLs.[1][7] This makes it an excellent biosensor for screening compounds that antagonize the CviR receptor.[7][8]
Pseudomonas aeruginosa Virulence Factor and Biofilm Assays
P. aeruginosa is a clinically significant opportunistic pathogen whose virulence is largely controlled by a complex QS network, including the las and rhl systems.[1][9][10] Cyclic dipeptides have been shown to inhibit several QS-dependent virulence factors in P. aeruginosa PAO1, such as the production of pyocyanin (B1662382) (a blue-green toxic pigment) and elastase, as well as biofilm formation.[1][11][12]
Bioluminescence Reporter Assays
Genetically engineered reporter strains, often based on E. coli or Vibrio harveyi, are used for high-throughput screening of QS modulators.[2][13] These strains carry a plasmid with a QS-responsive promoter fused to a reporter gene, such as the lux operon for bioluminescence. For instance, E. coli JM109 with plasmid pSB1075 can be used to assess the antagonism of the LasR receptor from P. aeruginosa.[14] The Vibrio harveyi BB170 bioassay is another common method that utilizes changes in bioluminescence to quantify autoinducer activity.[13]
II. Signaling Pathways and Mechanism of Action
In many Gram-negative bacteria, QS relies on the interaction between an N-acylhomoserine lactone (AHL) autoinducer and a cytoplasmic LuxR-type receptor protein. This complex then binds to DNA to regulate the expression of target genes. Anti-QS cyclic dipeptides often act as competitive inhibitors, binding to the same site on the LuxR-type receptor as the native AHL autoinducer.[3][12] This prevents the conformational change required for receptor activation and subsequent gene expression.
III. Experimental Protocols
The following are detailed protocols for the bioassays discussed above.
Protocol 1: Chromobacterium violaceum CV026 Violacein Inhibition Assay
This protocol details the screening of cyclic dipeptides for their ability to inhibit violacein production in the biosensor strain C. violaceum CV026.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Test cyclic dipeptides
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate
Procedure:
-
Prepare Cultures: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.
-
Assay Setup: In a 96-well plate, add the test cyclic dipeptide at various concentrations. Add C6-HSL to a final concentration that induces strong violacein production (e.g., 1 µM).
-
Inoculation: Dilute the overnight culture of CV026 in fresh LB broth and add it to each well to a final OD600 of ~0.02.
-
Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.
-
Quantification:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To quantify violacein, add an equal volume of DMSO to each well, mix thoroughly to lyse the cells and solubilize the pigment.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm (OD585).[2]
-
-
Data Analysis: Calculate the percentage of violacein inhibition by normalizing the violacein production (OD585) to bacterial growth (OD600) and comparing it to the control (with C6-HSL but without CDP).
Protocol 2: Pseudomonas aeruginosa PAO1 Pyocyanin Inhibition Assay
This protocol measures the effect of cyclic dipeptides on the production of the virulence factor pyocyanin.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Test cyclic dipeptides
-
0.2 M HCl
Procedure:
-
Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C.
-
Treatment: Inoculate fresh LB broth containing different concentrations of the test cyclic dipeptide with the overnight culture to a starting OD600 of ~0.05.
-
Incubation: Incubate for 18-24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge 5 mL of the culture supernatant.
-
Extract the pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing.
-
Transfer the blue chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.
-
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm (OD520).
-
Data Analysis: Calculate the percentage of pyocyanin inhibition relative to the untreated control.
Protocol 3: Pseudomonas aeruginosa PAO1 Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the effect of cyclic dipeptides on biofilm formation.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Test cyclic dipeptides
-
96-well PVC or polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
Procedure:
-
Assay Setup: Add fresh LB broth containing various concentrations of the test cyclic dipeptide to the wells of a 96-well plate.
-
Inoculation: Inoculate each well with an overnight culture of P. aeruginosa PAO1 to a starting OD600 of ~0.05.
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours.
-
Staining:
-
Carefully discard the culture medium from the wells and gently wash three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
-
Quantification: Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid or 95% ethanol to each well. Measure the absorbance at 590 nm (OD590).
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.[1]
IV. Data Presentation
Quantitative data from bioassays should be summarized for clear comparison. The following tables present example data for the anti-QS activity of various cyclic dipeptides reported in the literature.
Table 1: Inhibition of Violacein Production in C. violaceum CV026 by Cyclic Dipeptides
| Cyclic Dipeptide | Concentration (mM) | Violacein Inhibition (%) | Reference |
| Cyclo(L-Trp-L-Ser) | 1 | ~40-60% | [1][7] |
| Cyclo(L-Trp-L-Ala) | 1 | ~40-60% | [7] |
| Cyclo(L-Trp-L-Val) | 1 | ~40-60% | [7] |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 79% | [12] |
Table 2: Inhibition of P. aeruginosa PAO1 Virulence Factors and Biofilm by Cyclic Dipeptides
| Cyclic Dipeptide | Phenotype | Concentration | Inhibition (%) | Reference |
| Cyclo(L-Trp-L-Ser) | Pyocyanin | 1 mM | >60% | [1] |
| Biofilm Formation | 1 mM | 53% | [1] | |
| Cyclo(L-Tyr-L-Pro) | Pyocyanin | 0.5 mg/mL | ~70% | [12] |
| Elastase | 0.5 mg/mL | ~65% | [12] | |
| Biofilm Formation | 0.5 mg/mL | ~60% | [12] | |
| Cyclo(L-Pro-L-Phe) | Pyocyanin | 1.8 mM | ~70% | [11] |
| Elastase | 1.8 mM | ~60% | [11] | |
| Biofilm Formation | 1.8 mM | ~40% | [11] | |
| Cyclo(L-Pro-L-Tyr) | Pyocyanin | 1.8 mM | ~60% | [11] |
| Elastase | 1.8 mM | ~50% | [11] | |
| Biofilm Formation | 1.8 mM | ~55% | [11] |
V. Conclusion
The bioassays outlined in these application notes provide robust and reproducible methods for identifying and characterizing cyclic dipeptides as potential quorum sensing inhibitors. The use of multiple assays, targeting different bacterial species and QS-regulated phenotypes, is recommended for a comprehensive evaluation of a compound's anti-QS profile. The data gathered from these protocols can guide the selection and optimization of lead compounds for the development of novel anti-virulence therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Cyclo(L-Phe-trans-4-OH-L-Pro)?
The synthesis of this cyclic dipeptide, a diketopiperazine (DKP), typically involves a multi-step process. The key steps are the coupling of suitably protected L-phenylalanine and L-trans-4-hydroxyproline amino acids to form a linear dipeptide, followed by deprotection of the N-terminus and subsequent intramolecular cyclization to form the desired product.[1]
Q2: Why is proline a common residue in diketopiperazines?
The presence of a proline residue often facilitates the formation of diketopiperazines.[1] This is due to the unique cyclic structure of proline, which can influence the peptide backbone conformation, making the intramolecular cyclization more favorable.
Q3: What are the common side reactions that can lead to low yield?
The primary side reaction is the failure of the linear dipeptide to cyclize, leading to the recovery of starting material or its degradation products. Other potential side reactions include racemization at the chiral centers, particularly during the coupling and cyclization steps, and intermolecular reactions that can lead to the formation of linear peptide oligomers.
Q4: How can I purify the final Cyclo(L-Phe-trans-4-OH-L-Pro) product?
Purification is typically achieved through chromatographic techniques. Column chromatography on silica (B1680970) gel is a common first step, followed by further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may arise during the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro), leading to lower than expected yields.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the linear dipeptide after the coupling step. | Inefficient coupling reaction. | - Optimize Coupling Reagents: Ensure the use of fresh, high-quality coupling reagents. Consider screening different types of coupling agents (e.g., carbodiimides like DCC with additives such as HOBt, or phosphonium/uronium salts like PyBOP/HBTU).- Check Stoichiometry: Ensure the correct stoichiometry of the protected amino acids and coupling reagents.- Solvent Choice: Use a dry, appropriate solvent for the coupling reaction, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).- Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some coupling reactions may benefit from being run at 0°C to minimize side reactions. |
| Incomplete N-terminal deprotection of the linear dipeptide. | Inefficient deprotection reaction. | - Choice of Protecting Group and Deprotection Agent: Ensure the chosen N-terminal protecting group (e.g., Benzyloxycarbonyl - Cbz) is appropriate and that the deprotection conditions are optimal. For Cbz group removal, ensure the palladium on carbon (Pd/C) catalyst is active and the hydrogen source (e.g., H₂ gas) is of high purity.- Reaction Time: Monitor the deprotection reaction by TLC to ensure it goes to completion. |
| Low yield of the final cyclic product during the cyclization step. | Inefficient intramolecular cyclization. | - Solvent and Concentration: The choice of solvent is critical for the cyclization step. Solvents like methanol (B129727) or isopropanol (B130326) are often used. The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.- Temperature: Heating is often required to promote cyclization. Refluxing the reaction mixture is a common practice. The optimal temperature should be determined experimentally.- pH of the reaction medium: The pH can significantly influence the rate of cyclization. For dipeptides with a C-terminal ester, acidic conditions (e.g., in the presence of acetic acid) can catalyze the cyclization. |
| Presence of multiple spots on TLC or peaks in HPLC of the final product. | Formation of byproducts or impurities. | - Racemization: Use of certain coupling reagents or harsh reaction conditions can lead to racemization. Consider using milder coupling reagents and conditions.- Oligomerization: As mentioned, running the cyclization reaction at a lower concentration can minimize the formation of linear oligomers.- Purification: Optimize the purification protocol. This may involve trying different solvent systems for column chromatography or optimizing the gradient and column for HPLC. |
Experimental Protocols
Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)[1]
This protocol is based on the synthesis of Cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine).
Step 1: Protection of L-trans-4-hydroxyproline
-
Dissolve L-trans-4-hydroxyproline in 4M NaOH solution and cool to 0°C.
-
Add benzyl (B1604629) chloroformate dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 2 hours, allowing it to warm to room temperature.
-
Extract with diethyl ether. The aqueous phase is then acidified with HCl.
-
Extract the product, N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline, with ether. A typical yield for this step is around 95%.
Step 2: Formation of the Linear Dipeptide
-
Couple the protected N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline with L-phenylalanine ethyl ester using a suitable coupling agent (e.g., DCC/HOBt) in an appropriate solvent like DMF.
-
The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is worked up to isolate the protected linear dipeptide.
Step 3: Deprotection and Cyclization
-
The N-benzyloxycarbonyl (Cbz) group of the linear dipeptide is removed by catalytic hydrogenation using Pd/C as a catalyst.
-
The resulting deprotected dipeptide with a free amino group is then cyclized. This is often achieved by heating the dipeptide ester in a solvent such as methanol or isopropanol, which promotes intramolecular aminolysis to form the diketopiperazine ring.
-
The final product is then purified by column chromatography.
Quantitative Data Summary
| Step | Product | Reported Yield |
| 1 | N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline | 95%[1] |
| 2 & 3 | Cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine) | Yields can vary depending on coupling and cyclization conditions. |
Note: The yield for the coupling and cyclization steps can be highly variable and needs to be optimized for each specific setup.
Visualizations
Caption: Synthetic workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Diketopiperazine (DKP) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during diketopiperazine (DKP) synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation as a side reaction?
A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during solid-phase peptide synthesis (SPPS).[1] It involves the intramolecular cyclization of a dipeptide unit to form a stable six-membered ring structure.[1] This reaction can lead to the cleavage of the peptide from the resin, resulting in a truncated peptide sequence and a reduced yield of the desired product.[1]
Q2: What is the mechanism of DKP formation in SPPS?
A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin. This intramolecular aminolysis releases the cyclic dipeptide (DKP) from the solid support. The basic conditions used for Fmoc-deprotection in SPPS enhance the nucleophilicity of the N-terminal amine, promoting this side reaction.[1]
Q3: Which factors promote DKP formation?
A3: Several factors can influence the rate and extent of DKP formation:
-
Peptide Sequence: Sequences with a proline residue at the second position (N-terminus) are highly susceptible to DKP formation.[2][3] Other secondary amino acids like sarcosine (B1681465) also increase the likelihood of this side reaction.[1]
-
Resin Type: Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, and Wang resins, which anchor the peptide via an ester bond, are prone to DKP formation.[1]
-
Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine (B6355638) in DMF, is a known catalyst for DKP formation due to its basicity.[1][2]
-
Solvent: The choice of solvent can impact the rate of DKP formation.[4][5]
-
Temperature and Time: Elevated temperatures and longer reaction times during deprotection or coupling can increase the incidence of DKP formation.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide/Diketopiperazine
Possible Causes:
-
"Traceless" DKP Formation: In SPPS, the C-terminal dipeptide may cyclize and cleave from the resin, leading to a significant loss of yield, even though the crude product appears pure.[6] This is because the DKP byproduct is washed away, leaving no trace in the final peptide impurity profile.
-
Incomplete Cyclization (for direct DKP synthesis): Reaction conditions such as temperature, time, or catalyst may not be optimal for the intramolecular cyclization.[7]
-
Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.[7]
-
Purification Losses: The desired product may be lost during workup and purification steps.[7]
Troubleshooting Steps:
-
Analyze the Deprotection Solution: If DKP formation in SPPS is suspected, analyze the Fmoc-deprotection solution by LC-MS to detect the presence of the cleaved DKP.[6]
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature for direct DKP synthesis, as it often favors cyclization.[7] For SPPS, consider lowering the temperature during deprotection.[2]
-
Catalyst: For direct synthesis, consider using an acid catalyst like p-toluenesulfonic acid or a dehydrating agent.[7]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[7]
-
-
Control Starting Material Concentration: In direct DKP synthesis, using a more dilute solution can favor intramolecular cyclization over intermolecular polymerization.[7]
-
Modify Deprotection Conditions in SPPS: Switch from the standard 20% piperidine/DMF to a milder deprotection cocktail known to suppress DKP formation, such as 2% DBU/5% piperazine (B1678402) in NMP.[1][6]
Issue 2: Presence of Impurities in the Final Product
Possible Causes:
-
Double-Amino-Acid Deletion: DKP formation occurring in the middle of a peptide sequence during SPPS can lead to the deletion of two amino acid residues.[2][8]
-
Racemization/Epimerization: The chiral centers of the amino acids can undergo epimerization under basic, acidic, or thermal conditions, leading to diastereomeric impurities.[9][10] Proline-containing DKPs are particularly prone to epimerization under basic conditions.[10]
-
Side Reactions from Starting Materials: Incomplete reactions or side reactions of the starting amino acids or dipeptides can lead to impurities.
Troubleshooting Steps:
-
Impurity Identification: Use LC-MS/MS to identify the impurities. A double-amino-acid deletion will result in a mass difference corresponding to the two missing residues.
-
Minimize DKP Formation in SPPS:
-
Use Dipeptide Building Blocks: Synthesize and couple an Fmoc-dipeptide directly to the resin. This is a robust method to bypass the formation of a DKP-susceptible intermediate on the solid support.[2]
-
Optimize Fmoc-Removal: Reduce the deprotection time and temperature. Ensure thorough washing after deprotection to remove residual base.[1]
-
-
Control Racemization:
-
Purification Strategy:
-
Recrystallization: This can be an effective method for purifying the DKP intermediate. For example, the N-protected precursor of fumaryl (B14642384) diketopiperazine can be recrystallized from glacial acetic acid.[11]
-
Chromatography: Reversed-phase HPLC is effective for separating diastereomers (cis and trans isomers) of DKPs.[10]
-
Data Presentation
Table 1: Comparison of Fmoc-Deprotection Reagents on DKP Formation
| Fmoc-Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine / DMF | High (quantitative in some cases) | [6] |
| 2% DBU / 5% Piperazine / NMP | Significantly Reduced | [6][12] |
| 5% Piperazine / NMP | < 4% | [6] |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| Low Yield | "Traceless" DKP Formation (SPPS) | Analyze deprotection solution; Modify deprotection conditions. |
| Incomplete Cyclization | Optimize temperature, time, and catalyst. | |
| Polymerization | Use more dilute solutions. | |
| Impurities | Double-Amino-Acid Deletion (SPPS) | Use dipeptide building blocks; Optimize Fmoc-removal. |
| Racemization/Epimerization | Use mild reaction conditions; Control pH. | |
| Starting Material Impurities | Purify starting materials; Optimize reaction conditions. |
Experimental Protocols
Protocol 1: Minimized DKP Formation during Fmoc-Deprotection in SPPS
This protocol utilizes an alternative Fmoc-removal cocktail to suppress DKP formation.[1]
Materials:
-
Peptide-resin
-
N-methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Fmoc-deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
Procedure:
-
First Deprotection: Drain the solvent from the peptide-resin and add the 2% DBU / 5% piperazine / NMP solution. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.
Protocol 2: Detection of DKP Impurities by LC-MS
This protocol outlines a general method for identifying DKP byproducts.[1]
Materials:
-
Crude peptide or synthesis reaction sample
-
Acetonitrile (ACN)
-
Water (H₂O) with 0.1% Formic Acid (FA)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product or a sample from the reaction mixture in a suitable solvent (e.g., 50% ACN/H₂O).
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution method, for example, starting from 5% ACN (with 0.1% FA) to 95% ACN (with 0.1% FA) over 15-30 minutes.
-
MS Detection: Monitor the eluent using the mass spectrometer in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated DKP byproduct ([M+H]⁺).
-
MS/MS Analysis (Optional): To confirm the identity, perform tandem mass spectrometry (MS/MS) on the suspected DKP peak. The fragmentation pattern can provide structural confirmation.
Protocol 3: Recrystallization of N-Protected DKP Precursor
This protocol is a general guideline for the purification of a DKP intermediate by recrystallization.[11]
Materials:
-
Crude N-protected DKP precursor
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot glacial acetic acid.
-
Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
Isolation: Isolate the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives [morressier.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 10. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Cyclic Dipeptide Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing cyclic dipeptides?
A1: Cyclic dipeptides present unique analytical challenges due to their rigid, cyclic structure.[2][3] Key difficulties include:
-
Structural Elucidation: The cyclic nature conceals N- and C-termini, making traditional sequencing methods like Edman degradation ineffective.[4] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the primary tools, but interpretation can be complex.[4]
-
Stereochemistry Determination: Assigning the absolute configuration of multiple chiral centers is a significant hurdle, crucial for understanding biological activity.[5][6]
-
Purification: Separating the target cyclic dipeptide from linear precursors, diastereomers, and other impurities can be difficult.[7][8]
-
Quantification: Accurately quantifying CDPs in complex mixtures, such as biological samples or food products, requires specialized methods to overcome matrix effects and ionization suppression.[9][10]
-
Solubility and Stability: Some cyclic peptides exhibit poor solubility in common analytical solvents and can degrade under certain conditions.[11]
Q2: Why is mass spectrometry sequencing of cyclic dipeptides difficult?
A2: Sequencing cyclic peptides by MS is challenging because a single cleavage only opens the ring, forming various linear isomers with the same mass-to-charge ratio (m/z).[4] To obtain sequence information, at least two bond cleavages are required to release a neutral segment.[4] This necessitates multi-stage mass spectrometry (MSn) experiments, which can be complex to interpret.[4][12]
Q3: Can 1D NMR alone confirm the cyclic nature of a peptide?
A3: While 1D ¹H-NMR can provide initial clues, it is generally insufficient for unambiguous confirmation.[13] Comparing the number of amide (NH) protons to the expected number for a linear versus cyclic version can be an indicator.[13] However, 2D NMR techniques like COSY, HMBC, and NOESY/ROESY, which show correlations between residues, are necessary for definitive structural validation.[13]
Q4: What factors influence the biological activity of cyclic dipeptides?
A4: The biological activity of CDPs is highly dependent on their three-dimensional structure and the stereochemistry of the constituent amino acids.[1][5] Even small changes in the configuration of a single amino acid can significantly alter cytotoxic effects.[1] Their rigid conformation increases binding affinity and specificity compared to linear peptides.[11]
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Ambiguous sequence from MS/MS data. | Ring opening produces multiple linear isomers, complicating fragment interpretation.[4] | Employ multi-stage mass spectrometry (MSn). Select a primary fragment ion from the MS² spectrum and subject it to further fragmentation (MS³). This helps to piece together the sequence information in a stepwise manner.[4] |
| Difficulty resolving isomeric linear peptide metabolites from the cyclic peptide. | Co-elution of isomers with identical m/z ratios in traditional LC-MS/MS.[14][15] | Utilize high-resolution ion mobility-mass spectrometry (IM-MS). This technique separates ions based on their size and shape (collision cross-section) in addition to their m/z, allowing for the resolution of isomers.[14][15] |
| Inconsistent fragmentation patterns. | The presence of different protomers (isomers differing by the site of protonation) can lead to different ring-opening pathways upon collision-induced dissociation (CID).[16] | Compare ion mobility profiles in both positive and negative ionization modes. A difference may suggest the presence of protomers. Varying the ion accumulation time in the mass spectrometer can also alter the population of kinetically trapped structures, providing further evidence.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Overlapping peaks in ¹H-NMR spectrum. | Protons in similar chemical environments lead to signal overlap, obscuring coupling patterns and integrations. | Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄). Solvent effects can alter chemical shifts and resolve overlapping signals.[17] |
| Broad NMR peaks. | Poor shimming, sample inhomogeneity (poor solubility), or high sample concentration.[17] | 1. Re-shim the magnet. 2. Ensure the sample is fully dissolved; try a different solvent if necessary. 3. Dilute the sample. |
| Uncertainty in assigning NH or OH protons. | These protons are exchangeable. | Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to disappear.[17] |
| Complex spectrum suggesting multiple conformations. | Cyclic peptides can be conformationally flexible in solution.[18] You may be observing rotamers (conformational isomers). | Acquire the spectrum at a higher temperature. This can increase the rate of interconversion between rotamers, potentially leading to a time-averaged, simpler spectrum.[17] |
| Difficulty determining 3D structure from sparse NOE data. | Insufficient or ambiguous Nuclear Overhauser effect (NOE) restraints to define a single, high-confidence structure.[19] | Use a combined approach like CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles). This method uses experimentally measured ¹H and ¹³C chemical shifts, compares them to DFT-predicted shifts for a range of MD-simulated conformers, and identifies the best-fit conformational ensemble.[19] |
HPLC Purification
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor separation of cyclic dipeptide from linear precursors or impurities. | Inappropriate column chemistry or mobile phase conditions. | 1. Screen Columns: Start with a standard C18 reversed-phase column and, if separation is poor, switch to a phase with different properties (e.g., C4 for very hydrophobic peptides, or a phenyl-hexyl phase).[3][20] 2. Optimize Gradient: Use a shallow gradient (e.g., 1% increase in organic solvent per minute) to improve resolution.[20] 3. Vary pH: Adjusting the mobile phase pH can alter the charge state and retention of the peptide and impurities, often dramatically improving selectivity.[20] |
| Sample degradation during sample preparation or analysis. | Instability of the cyclic dipeptide in aqueous solutions. | For samples initially dissolved in DMSO, minimize the amount of water in the final dilution. If degradation is observed in aqueous mobile phases, conduct stability studies. A 100% DMSO sample preparation may be necessary, though potential for strong solvent effects should be monitored.[11] |
| No peak observed or poor peak shape. | Poor solubility of the peptide in the mobile phase. Metal-analyte interactions with stainless steel HPLC components. | 1. Solvent: Ensure the sample is fully solubilized before injection. The initial mobile phase condition should be weak enough to allow the peptide to focus on the head of the column.[20] 2. Hardware: Use HPLC systems with MaxPeak High Performance Surfaces to mitigate non-specific binding of peptides to metal surfaces, which can cause peak tailing and loss of recovery.[11] |
Key Experimental Protocols
Protocol 1: General Strategy for MSn Sequencing of Cyclic Peptides
-
Objective: To determine the amino acid sequence of an unknown cyclic peptide.
-
Methodology:
-
Ionization: Infuse the sample into the mass spectrometer using electrospray ionization (ESI).
-
MS¹ Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ of the cyclic peptide.
-
MS² Experiment (CID): Isolate the [M+H]⁺ ion in the ion trap and subject it to collision-induced dissociation (CID). This first fragmentation step primarily serves to open the cyclic ring.
-
Selection of Primary Fragment: From the resulting MS² product ion spectrum, select a primary acylium ion (a fragment that has lost a portion of the peptide).
-
MS³ Experiment: Isolate the selected primary fragment ion and subject it to a consecutive round of CID.
-
Data Interpretation: Analyze the MS³ spectrum to identify fragment ions (typically b- and y-ions) that reveal the sequence of the linearized, fragmented peptide. Repeat the process (MS⁴, etc.) on other fragment ions if necessary to build the complete sequence.[4]
-
Protocol 2: Absolute Stereochemistry Determination using Marfey's Method
-
Objective: To determine the absolute configuration (D or L) of the constituent amino acids in a cyclic dipeptide.
-
Methodology:
-
Acid Hydrolysis: Completely hydrolyze the cyclic peptide into its individual amino acid constituents using 6N HCl at ~110°C for 24 hours.[21]
-
Derivatization: Divide the hydrolysate into two portions. React one portion with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and the other portion with D-FDAA. This creates diastereomeric derivatives of the amino acids.
-
LC-MS Analysis: Analyze the two derivatized samples, along with derivatized D- and L-amino acid standards, by reversed-phase HPLC, typically with UV or MS detection.
-
Retention Time Comparison: Compare the retention times of the amino acid derivatives from the hydrolysate with those of the known standards. The L-amino acid derivatives formed with L-FDAA will have different retention times than the D-amino acid derivatives formed with L-FDAA. This allows for the unambiguous assignment of the stereochemistry for each amino acid in the original peptide.[21]
-
Visualizations
Logical Workflow for Troubleshooting HPLC Purification
Caption: Troubleshooting workflow for HPLC purification of cyclic dipeptides.
Experimental Workflow for MSn Sequencing
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 6. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Troubleshooting [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 21. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) [mdpi.com]
Technical Support Center: Optimizing Peptide Coupling for Hindered Amino Acids
Welcome to the technical support center for optimizing peptide coupling conditions involving sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and resolve common issues encountered during the coupling of hindered amino acids.
Issue 1: Low or Incomplete Coupling Efficiency
You observe a significant amount of unreacted starting material or deletion sequences in your final product analysis (e.g., by HPLC or mass spectrometry).
Initial Assessment:
-
Confirm Reagent Quality: Ensure all amino acids, coupling reagents, and solvents are of high purity and anhydrous where necessary.
-
Standard Protocol Check: Verify that your standard coupling protocol (reagent equivalents, reaction time, temperature) is appropriate for routine couplings.
Troubleshooting Strategy:
If the initial assessment reveals no obvious errors, proceed with the following optimization steps. A decision-making workflow is illustrated below.
Caption: Troubleshooting workflow for incomplete peptide coupling.
Issue 2: Significant Racemization Detected
Analysis of your peptide shows a high percentage of the D-isomer for a specific amino acid, compromising the stereochemical purity of your product.
Contributing Factors:
-
Strong Base: Over-activation or prolonged exposure to strong bases (like DIPEA) can facilitate the abstraction of the amino acid's alpha-proton, leading to racemization, especially via an oxazolone (B7731731) intermediate.[1]
-
High Temperature: Elevated temperatures, while beneficial for coupling efficiency, can increase the rate of racemization.[2]
-
Highly Activating Reagents: The most potent coupling reagents can sometimes increase the risk of racemization if not used under optimized conditions.
-
Sensitive Residues: Amino acids like Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[1]
Mitigation Strategies:
-
Base Selection: Switch from a strong, non-hindered base like DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[1]
-
Additive Choice: Ensure your coupling cocktail includes a racemization-suppressing additive. OxymaPure and HOAt are generally considered superior to HOBt.
-
Temperature Control: If using elevated temperatures, perform a temperature titration to find the lowest effective temperature that achieves complete coupling without significant racemization.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound amine to reduce the lifetime of the highly reactive species.
Frequently Asked Questions (FAQs)
Q1: Why is my standard coupling protocol (e.g., with DCC/DIC or HBTU) failing for a specific amino acid?
A1: Standard carbodiimide (B86325) (DCC, DIC) and HOBt-based uronium reagents (HBTU, TBTU) are often inefficient for coupling sterically hindered amino acids.[3] This inefficiency arises from:
-
Steric Hindrance: Bulky side chains (e.g., Val, Ile, Aib) or N-methylated backbones physically block the approach of the activated carboxyl group to the N-terminal amine.[4]
-
Secondary Structure/Aggregation: The growing peptide chain can fold or aggregate on the solid support, making the N-terminus inaccessible.[5][6] It is highly recommended to switch to a more potent coupling reagent.
Q2: Which coupling reagents are most effective for hindered amino acids?
A2: For difficult couplings, aminium/uronium salts that form highly reactive OAt (e.g., HATU) or Oxyma esters (e.g., COMU) are preferred.[7][8] Phosphonium salt reagents like PyAOP are also highly effective.[9] These reagents generate more reactive activated esters than their HOBt-based counterparts (HBTU, PyBOP), which helps to overcome the steric barrier.[7][9] For extremely challenging couplings, such as between two α,α-disubstituted amino acids (e.g., Aib-Aib), converting the carboxylic acid to an acyl fluoride may be the most effective strategy.[7][10]
Q3: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?
A3: If a powerful reagent alone is insufficient, consider these strategies:
-
Double Coupling: Repeat the coupling step with a fresh preparation of activated amino acid and reagents. This is a very common and effective method to drive the reaction to completion.[11][12]
-
Increase Reagent Equivalents: Increase the concentration of the amino acid and coupling reagents (e.g., from 3-5 eq. to 5-10 eq.) to increase the reaction rate.[11]
-
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-60°C).[4] This can be achieved through conventional heating or, more efficiently, with a microwave peptide synthesizer.[13][14][15]
-
Solvent Choice: Use solvents known to disrupt peptide aggregation and improve resin swelling, such as N-methyl-2-pyrrolidone (NMP) or mixtures of DMF with DMSO.[11]
Q4: What is "double coupling" and when should I use it?
A4: "Double coupling" is the practice of repeating the coupling step for a specific amino acid to ensure the reaction proceeds to completion.[12] It is particularly useful for sterically hindered residues like Arginine or when coupling to another bulky residue.[12] It is also recommended when synthesizing sequences known to aggregate.[11] The procedure involves completing the first coupling, washing the resin, and then repeating the coupling step with a fresh set of reagents before moving on to the next deprotection step.
Q5: What are the risks of using "forcing conditions" like high temperatures or highly reactive reagents?
A5: The primary side reaction to be concerned about is racemization , which is the loss of the amino acid's chiral integrity.[3] The risk of racemization increases with stronger bases, higher temperatures, and prolonged reaction times.[1] Another potential side reaction with uronium/aminium reagents (like HATU, HCTU) is guanidinylation , where the reagent reacts with the free N-terminus, capping the peptide chain.[6] This can be minimized by pre-activating the amino acid before adding it to the resin and avoiding a large excess of the coupling reagent.[6] Phosphonium-based reagents like PyBOP do not cause this side reaction.[5][9]
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical and depends on the specific challenge. The tables below summarize quantitative data from various studies.
Table 1: Performance of Coupling Reagents for Hindered Sequences
| Reagent/Additive | Model Peptide | Key Conditions | Crude Purity / Yield | Reference(s) |
| HATU | Aib-enkephalin | 2x1 min coupling | High Purity | [5] |
| HCTU | Aib-enkephalin | 2x1 min coupling | High Purity (slightly lower than HATU) | [5] |
| PyBOP | Aib-enkephalin | 2x1 min coupling | Lower Purity | [5] |
| COMU | Aza-peptide | 40°C | ~100% conversion (fastest rate) | [16] |
| HATU | Aza-peptide | 25°C | ~100% conversion (slower rate) | [16] |
| HCTU / HDMC | Aza-peptide | 25°C | ~50% conversion | [16] |
| DIC / Oxyma Pure | Aib-enkephalin | DMF Solvent | 42.8% Yield | [4] |
| DIC / Oxyma Pure | Aib-enkephalin | 2-MeTHF Solvent | 97.0% Yield | [4] |
Note: Direct comparison is challenging as conditions vary between studies. This table highlights general performance trends.
Table 2: General Characteristics of Common Potent Coupling Reagents
| Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | Aminium Salt (HOAt-based) | Very High | Low-Moderate | Gold standard for difficult couplings.[5][7] |
| HCTU | Aminium Salt (Cl-HOBt-based) | High | Low-Moderate | More economical alternative to HATU, very fast.[5][7] |
| COMU | Uronium Salt (Oxyma-based) | Very High | Low | High solubility, safer (non-explosive base).[7][8][17] |
| PyBOP | Phosphonium Salt (HOBt-based) | Medium-High | Low | No guanidinylation side reaction.[5] |
| PyAOP | Phosphonium Salt (HOAt-based) | Very High | Low | HOAt-analog of PyBOP, very reactive.[7] |
Experimental Protocols
Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid
This protocol is a general guideline for a solid-phase coupling reaction and may require optimization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc-deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).[4]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base like DIPEA (8 equivalents).
-
Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.[3]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For very difficult couplings, the time can be extended or the temperature raised to 40-50°C.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative test indicates complete coupling).
-
Once complete, wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
-
Caption: Experimental workflow for a HATU-mediated coupling cycle.
Protocol 2: Double Coupling for a Highly Hindered Residue
Use this protocol when a single coupling with a potent reagent is insufficient.
-
First Coupling:
-
Follow steps 1-3 from the "Standard Coupling with HATU" protocol.
-
Agitate for the standard coupling time (e.g., 2 hours).
-
-
Intermediate Wash:
-
Filter the reaction solution.
-
Wash the resin thoroughly with DMF (3-5x) to remove byproducts from the first coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated amino acid as described in "Amino Acid Activation" (Step 2 of the HATU protocol).
-
Add this fresh solution to the resin.
-
Agitate for another 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test to confirm completion.
-
Once complete, perform the final, thorough washing steps as described in the standard protocol.
-
Protocol 3: Acyl Fluoride Generation and Coupling
This advanced method is for extremely hindered couplings where other methods fail. It involves the in situ generation of a highly reactive acyl fluoride.
-
Acyl Fluoride Formation (in situ):
-
Caution: Work in a well-ventilated fume hood and use anhydrous solvents.
-
Dissolve the protected, hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.
-
Add a suitable fluorinating agent (e.g., TFFH, 1 equivalent) and a base like DIPEA or collidine (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.[3]
-
-
Coupling Reaction:
-
Add the freshly prepared acyl fluoride solution directly to the vessel containing the deprotected, resin-bound peptide.
-
Agitate the reaction at room temperature. Reaction times can be significantly longer (e.g., 4-24 hours) for these couplings.
-
Monitor the reaction for completion.
-
-
Washing:
-
Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Epimerization in Cyclic Dipeptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during cyclic dipeptide (2,5-diketopiperazine) synthesis.
Troubleshooting Guide
Problem: Significant epimerization of the desired cyclic dipeptide is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Strong Base Catalysis | The use of strong bases is a primary driver of epimerization through the abstraction of the α-proton.[1][2] It is advisable to switch to a weaker base for the cyclization step. Studies have shown that weaker bases significantly improve the diastereoselectivity of the reaction.[2] |
| High Reaction Temperature | Elevated temperatures can increase the rate of epimerization.[3][4] It is recommended to conduct the cyclization at a lower temperature. Monitor the reaction progress to find the optimal balance between reaction rate and stereochemical integrity. |
| Inappropriate Solvent Choice | The polarity of the solvent can influence the rate of both cyclization and epimerization.[2][5][6] Experiment with a range of aprotic solvents of varying polarity. For instance, a switch from a 9:1 DCM/DMF mixture to 100% DMF has been shown to slow the rate of C-terminal epimerization in some cases.[2] |
| Prolonged Reaction Time | Extended exposure to basic conditions can increase the extent of epimerization. Aim for the shortest reaction time necessary for complete cyclization by closely monitoring the reaction's progress. |
| Sub-optimal Coupling Reagent | The choice of coupling reagent for the initial dipeptide formation can influence the stereochemical purity of the final cyclic product. If epimerization is suspected to originate from this step, consider using coupling reagents known to suppress racemization, such as those incorporating HOBt or HOAt.[2] |
| Amino Acid Susceptibility | Certain amino acids, such as phenylglycine, methionine, and histidine, are more prone to epimerization due to the increased acidity of their α-proton.[1] For these sensitive residues, it is crucial to employ milder reaction conditions (weaker base, lower temperature). |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of cyclic dipeptide synthesis?
A1: Epimerization is a chemical process where the configuration of a single stereogenic center in a molecule is inverted. In cyclic dipeptide synthesis, this typically occurs at the α-carbon of one of the amino acid residues, converting the desired diastereomer into its epimer.[1] This is a significant issue as the epimer will have different biological and physical properties from the intended product, complicating purification and potentially altering its bioactivity.[1][7]
Q2: How does the choice of base affect epimerization?
A2: The base plays a critical role in the epimerization process. Stronger bases can more readily abstract the acidic α-proton of the amino acid residue, leading to the formation of a planar enolate intermediate. This intermediate can then be reprotonated from either face, resulting in a mixture of diastereomers.[1] Research has demonstrated that weaker bases minimize epimerization and lead to higher diastereoselectivity in cyclic peptide formation.[2]
Q3: Can the structure of the amino acids in the dipeptide influence the likelihood of epimerization?
A3: Yes, the structure of the amino acid side chains can significantly impact the susceptibility to epimerization. Amino acids with electron-withdrawing groups in their side chains, such as phenylglycine, can stabilize the anionic intermediate formed upon deprotonation, thus increasing the likelihood of epimerization.[1] Histidine is also particularly prone to epimerization due to the basicity of its imidazole (B134444) side chain.[1]
Q4: Are there any general recommendations for reaction conditions to minimize epimerization?
A4: To minimize epimerization, it is generally recommended to use the mildest reaction conditions possible. This includes employing weaker bases, maintaining low reaction temperatures, and minimizing the reaction time.[2][8] The choice of solvent can also be critical, and it may be necessary to screen different solvents to find the optimal conditions for your specific dipeptide.[2][9] In some cases, acid-catalyzed cyclization may be preferable to base-catalyzed methods to avoid issues with racemization.[10]
Q5: How can I detect and quantify epimerization in my product?
A5: Epimerization can be detected and quantified using chiral chromatography techniques, such as chiral HPLC or GC, which can separate the desired diastereomer from its epimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for detecting epimers, often showing distinct signals for the different diastereomers.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Solution-Phase Cyclization
This protocol provides a general guideline for the cyclization of a linear dipeptide methyl ester to a cyclic dipeptide, with an emphasis on minimizing epimerization.
-
Deprotection of the N-terminal protecting group:
-
If the N-terminus is protected with a Boc group, it can be removed using a solution of 4M HCl in 1,4-dioxane.
-
If an Fmoc group is used, it can be removed with a solution of 20-30% piperidine (B6355638) in DMF.[10]
-
Ensure complete removal of the deprotection reagents as residual acid or base can affect the subsequent cyclization step.
-
-
Cyclization:
-
Dissolve the deprotected linear dipeptide ester in a suitable aprotic solvent (e.g., DMF, DCM, or a mixture thereof) under dilute conditions (typically 1-10 mM) to favor intramolecular cyclization over intermolecular polymerization.[8]
-
Add a weak base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), in a stoichiometric amount or slight excess. The choice and amount of base should be optimized for the specific substrate.[2]
-
Stir the reaction at a controlled low temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to isolate the desired cyclic dipeptide.
-
Protocol 2: Simultaneous Deprotection-Coupling to Prevent Diketopiperazine Formation and Epimerization
This method is particularly useful for dipeptides prone to diketopiperazine formation upon deprotection, which can also lead to epimerization. The principle is to trap the newly formed N-terminal amine with an activated amino acid before it can undergo intramolecular cyclization.[11]
-
Preparation of Reagents:
-
Prepare a solution of the Z-protected dipeptide methyl ester in a suitable solvent such as dioxane (5-10 mM).
-
Prepare a solution of the incoming Boc- or Teoc-protected amino acid active ester (e.g., pentafluorophenyl or N-hydroxysuccinimide ester) in the same solvent (1.25-1.5 equivalents).
-
-
Simultaneous Deprotection and Coupling:
-
To the solution of the Z-protected dipeptide, add 10% Palladium on carbon catalyst (30-40% by weight).
-
Add the solution of the activated amino acid.
-
Subject the reaction mixture to hydrogenolysis (e.g., under a hydrogen atmosphere) for 2-3 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting protected tripeptide by standard chromatographic methods.
-
Quantitative Data Summary
Table 1: Effect of Base on Epimerization during Peptide Activation
| Base | Equivalents | Amino Acid | Epimerization (%) |
| DIPEA | 1 | Phe | 2.4 |
| DIPEA | 3 | Phe | 11.4 |
| DIPEA | 2 | Phe | 3.7 |
| DIPEA | 2 | Leu | 2.5 |
| DIPEA | 2 | Val | 1.7 |
| Bu3N | 2 | Phe | 4.1 |
Data adapted from a study on epimerization during peptide activation, highlighting the impact of base type and concentration.[1]
Visualizations
Caption: Mechanism of base-catalyzed epimerization in a dipeptide.
Caption: Troubleshooting workflow for addressing epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 11. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Cyclo(L-Phe-trans-4-OH-L-Pro) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cyclo(L-Phe-trans-4-OH-L-Pro), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclo(L-Phe-trans-4-OH-L-Pro)?
The main degradation route for Cyclo(L-Phe-trans-4-OH-L-Pro), a diketopiperazine (DKP), is the hydrolysis of the amide bonds within its piperazine-2,5-dione ring.[1] This initial hydrolysis results in the formation of the linear dipeptide, L-Phenylalanyl-trans-4-hydroxy-L-proline. Under more severe conditions, such as strong acidity or basicity, further hydrolysis can occur, breaking the dipeptide into its constituent amino acids: L-phenylalanine and trans-4-hydroxy-L-proline.[1]
Q2: What are the recommended storage conditions for solid Cyclo(L-Phe-trans-4-OH-L-Pro)?
To ensure maximum stability and shelf-life, the solid (powder) form of Cyclo(L-Phe-trans-4-OH-L-Pro) should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C, which can preserve its integrity for up to three years.[2][3] For shorter periods, storage at 4°C is also acceptable for up to two years.[2]
Q3: How should I store solutions of Cyclo(L-Phe-trans-4-OH-L-Pro)?
Stock solutions of Cyclo(L-Phe-trans-4-OH-L-Pro) should be stored at low temperatures to maintain their stability. For long-term storage of up to six months, it is recommended to keep solutions at -80°C.[2][4] For shorter-term storage of up to one month, -20°C is suitable.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is Cyclo(L-Phe-trans-4-OH-L-Pro) soluble?
Cyclo(L-Phe-trans-4-OH-L-Pro) is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol (B129727), acetone, chloroform, dichloromethane, and ethyl acetate.[5] For biological experiments, DMSO is a commonly used solvent; however, it is crucial to use freshly opened DMSO as it is hygroscopic, and the presence of water can impact solubility.[4]
Q5: How stable is Cyclo(L-Phe-trans-4-OH-L-Pro) in solution?
Cyclic dipeptides like Cyclo(L-Phe-trans-4-OH-L-Pro) are generally more resistant to enzymatic degradation compared to their linear counterparts.[1] However, their stability in solution is influenced by factors such as pH and temperature. The compound is most stable in neutral to slightly acidic conditions (pH 3-7). Under strongly acidic or basic conditions, the rate of hydrolysis of the amide bonds increases, leading to degradation.[1]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[2][3] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[2][4] |
| -20°C | 1 month[2][4] |
Table 2: Illustrative Stability Profile of Cyclo(L-Phe-trans-4-OH-L-Pro) in Aqueous Solution*
| pH | Temperature | Condition | Expected Stability | Primary Degradation Product |
| 2 | 25°C | Acidic | Low | Linear Dipeptide |
| 4 | 25°C | Mildly Acidic | High | Minimal Degradation |
| 7 | 25°C | Neutral | High | Minimal Degradation |
| 9 | 25°C | Mildly Basic | Moderate | Linear Dipeptide |
| 7 | 4°C | Refrigerated | Very High | Negligible Degradation |
| 7 | 37°C | Physiological | Moderate to High | Gradual formation of Linear Dipeptide |
| 7 | 25°C | Exposed to UV Light | Moderate | Potential for photodegradation |
*Note: This table presents hypothetical data for illustrative purposes, based on the general principles of diketopiperazine stability. Actual stability may vary based on specific buffer components and other experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cyclo(L-Phe-trans-4-OH-L-Pro)
This protocol outlines a general method for assessing the stability of Cyclo(L-Phe-trans-4-OH-L-Pro) using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent such as methanol or DMSO.
-
For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm[1]
-
Injection Volume: 10 µL
3. Data Analysis:
-
Integrate the peak areas to determine the purity of Cyclo(L-Phe-trans-4-OH-L-Pro).
-
Identify any additional peaks as potential degradation products. The primary degradation product, the linear dipeptide, will have a different retention time.
Protocol 2: Forced Degradation Study
To understand the degradation profile of Cyclo(L-Phe-trans-4-OH-L-Pro), a forced degradation study can be performed under various stress conditions.
1. Acidic Hydrolysis:
-
Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample before HPLC analysis.
2. Basic Hydrolysis:
-
Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the sample before HPLC analysis.
3. Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
-
Heat the solid compound at 80°C for 48 hours.
-
Dissolve the sample for HPLC analysis.
5. Photostability:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
Analyze the sample by HPLC.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solid compound and its solutions have been stored at the recommended temperatures and protected from light.
-
Prepare Fresh Sample: Prepare a fresh solution from the solid stock and analyze it immediately to see if the unexpected peaks persist.
-
Check Solvent Purity: Use high-purity, fresh solvents for sample preparation and mobile phases.
-
Perform Forced Degradation: Intentionally degrade a sample (see Protocol 2) and compare the resulting chromatogram with your experimental sample to identify if the unexpected peaks correspond to known degradation products.[1]
-
Issue 2: Loss of Biological Activity
-
Possible Cause: Degradation of the active cyclic dipeptide into its less active or inactive linear form.[1]
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Analyze the solution using HPLC or LC-MS to check for the presence of degradation products.[1]
-
Use a Freshly Prepared Solution: Conduct your biological assay with a freshly prepared solution of Cyclo(L-Phe-trans-4-OH-L-Pro) to determine if the activity is restored.[1]
-
Evaluate Solvent Compatibility: Ensure the solvent used in your bioassay is not promoting degradation, especially at elevated incubation temperatures.
-
Issue 3: Difficulty in Dissolving the Compound
-
Possible Cause: The compound may have low solubility in the chosen solvent, or it may have aggregated.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: Refer to the solubility information (FAQ 4). For aqueous solutions, consider adjusting the pH slightly away from the isoelectric point.
-
Use Sonication: Gentle sonication in a water bath can help break up aggregates and improve dissolution.
-
Gentle Warming: Cautiously warming the solution may enhance solubility, but be mindful of potential thermal degradation.
-
Start with a Small Amount of Organic Solvent: For aqueous-based assays, dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) first, and then slowly add it to the aqueous buffer while vortexing.
-
Visualizations
Caption: Primary degradation pathway of Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(L-Phe-trans-4-OH-L-Pro) | Fungal | 118477-06-8 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Solubility issues of Cyclo(L-Phe-trans-4-OH-L-Pro) in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(L-Phe-trans-4-OH-L-Pro). The information is designed to address common challenges, particularly those related to solubility, encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(L-Phe-trans-4-OH-L-Pro) and what are its primary biological activities?
Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of naturally occurring small molecules. It is recognized primarily for its potent antifungal properties .[1][2] Additionally, emerging research suggests it may possess anticancer and anti-inflammatory activities.[3]
Q2: What are the known physical and chemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro)?
Cyclo(L-Phe-trans-4-OH-L-Pro) is typically supplied as a white to off-white solid powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months | [4] |
Q3: In which solvents is Cyclo(L-Phe-trans-4-OH-L-Pro) soluble?
Cyclo(L-Phe-trans-4-OH-L-Pro) is readily soluble in several organic solvents.[5] Its solubility in aqueous solutions is limited.
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble | A common stock solution solvent. | [5] |
| Chloroform | Soluble | [5] | |
| Dichloromethane | Soluble | [5] | |
| Ethyl Acetate | Soluble | [5] | |
| Acetone | Soluble | [5] | |
| Water/Aqueous Buffers | Poorly soluble | Requires specific techniques to prepare working solutions. | [6][7] |
Troubleshooting Guide: Solubility Issues in Biological Assays
Problem 1: My Cyclo(L-Phe-trans-4-OH-L-Pro) precipitates when I add it to my aqueous cell culture medium or buffer.
-
Possible Cause: The concentration of Cyclo(L-Phe-trans-4-OH-L-Pro) in the final working solution exceeds its solubility limit in the aqueous environment. The rapid change in solvent polarity from a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.
-
Solutions:
-
Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent:
-
Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
To aid dissolution, vortex the solution and/or sonicate in a water bath.
-
-
Perform Serial Dilutions:
-
Instead of adding the concentrated stock directly to your final volume of medium, perform serial dilutions of the stock solution in the same organic solvent to get closer to your final concentration.
-
Then, add the serially diluted compound to your pre-warmed (37°C) aqueous medium with gentle but thorough mixing.
-
-
Gradual Addition:
-
Add the stock solution dropwise to the vortexing or swirling culture medium. This can help to avoid localized high concentrations that lead to precipitation.
-
-
Maintain a Low Final Concentration of Organic Solvent:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
-
Experimental Protocols
Protocol for Preparing Cyclo(L-Phe-trans-4-OH-L-Pro) Working Solutions for Cell-Based Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of Cyclo(L-Phe-trans-4-OH-L-Pro) powder. For a 10 mM solution, this would be 2.603 mg per 1 mL of DMSO.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO.
-
Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause shearing of cells if they are present.
-
Use the working solution immediately in your experiment.
-
Signaling Pathways and Mechanisms of Action
Proposed Antifungal Mechanism of Action
The primary antifungal activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is believed to be the disruption of the fungal cell membrane's integrity. This can lead to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death. While the exact molecular interactions are still under investigation, it is hypothesized that the compound may interact with key membrane components like ergosterol (B1671047) or inhibit enzymes crucial for cell wall synthesis.
Caption: Proposed antifungal mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro).
Proposed Anticancer (Apoptotic) Signaling Pathway
In the context of its potential anticancer activity, Cyclo(L-Phe-trans-4-OH-L-Pro) is thought to induce apoptosis (programmed cell death). This process may be initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases. A related compound, Cyclo(L-Pro-L-Phe), has been shown to prevent the loss of mitochondrial membrane potential and inhibit the activation of caspase-3.[8]
Caption: Proposed apoptotic signaling pathway of Cyclo(L-Phe-trans-4-OH-L-Pro).
Experimental Workflow for Troubleshooting Solubility
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. Cyclo(L-Phe-trans-4-OH-L-Pro) | Fungal | 118477-06-8 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. The solubilities of five cyclic dipeptides in water and in aqueous urea at 298.15 K: a quantitative model for the denaturation of proteins in aqueous urea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidream.com [peptidream.com]
- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during large-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) in a question-and-answer format.
Issue 1: Low Yield of the Final Product
-
Question: We are experiencing a significant drop in yield upon scaling up the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro). What are the potential causes and how can we troubleshoot this?
-
Answer: Low yield is a common issue when scaling up diketopiperazine synthesis. The primary culprits are often incomplete cyclization, competing side reactions like polymerization, and losses during purification. Here’s how to address these:
-
Optimize Cyclization Conditions: The intramolecular cyclization of the linear dipeptide precursor is a critical step. At a larger scale, heat and mass transfer can become limiting. Consider the following adjustments:
-
Temperature: Gradually increase the reaction temperature. The formation of diketopiperazines is often favored at elevated temperatures.[1]
-
Catalyst: The use of a mild acid catalyst can promote cyclization.
-
Reaction Time: Extend the reaction time and monitor the progress closely using HPLC or LC-MS to identify the point of maximum conversion.
-
-
Control Reactant Concentration: High concentrations of the linear dipeptide can favor intermolecular polymerization over the desired intramolecular cyclization. Experiment with more dilute conditions to favor the formation of the cyclic product.
-
Purification Strategy: Significant product loss can occur during workup and purification. Re-evaluate your purification method. If using column chromatography, ensure the loading capacity is not exceeded and optimize the gradient. Crystallization of the final product, if feasible, can be a highly efficient purification method for large quantities.
-
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
-
Question: Our final product is contaminated with the cis-diastereomer, Cyclo(L-Phe-cis-4-OH-L-Pro). How can we minimize epimerization during the synthesis?
-
Answer: Epimerization at the stereocenters of the amino acid residues is a frequent problem, especially under harsh reaction conditions.[2] To minimize the formation of diastereomers:
-
Base Selection: During the coupling of the two amino acid precursors, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Avoid stronger bases that can promote epimerization.[3]
-
Coupling Reagents: Employ coupling reagents known to suppress racemization. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are effective in minimizing epimerization.[3]
-
Temperature Control: Maintain low and controlled temperatures (e.g., 0 °C to room temperature) during the coupling and cyclization steps.[3]
-
Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the likelihood of epimerization.[3]
-
Issue 3: Diketopiperazine Formation as a Side Reaction in Solid-Phase Peptide Synthesis (SPPS)
-
Question: We are synthesizing a larger peptide containing the Phe-Pro sequence and are observing premature cleavage from the resin and formation of Cyclo(L-Phe-L-Pro) or its hydroxylated analog. How can we prevent this?
-
Answer: The formation of a diketopiperazine is a well-known side reaction in SPPS, particularly when proline is the penultimate C-terminal amino acid.[4] The basic conditions of Fmoc deprotection can catalyze the intramolecular cyclization and cleavage from the resin. To mitigate this:
-
Use of Protected Dipeptides: Instead of coupling individual amino acids, use a pre-formed and protected dipeptide (e.g., Fmoc-L-Phe-trans-4-OH-L-Pro-OH). This avoids the presence of a free N-terminal amine on the dipeptide-resin intermediate that is susceptible to cyclization.
-
Modified Deprotection Conditions: Utilize milder deprotection conditions or alternative reagents to piperidine (B6355638) that are less likely to promote diketopiperazine formation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical protecting groups for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)?
-
A1: Protecting groups are essential to prevent unwanted side reactions. Typically, the amino group of L-phenylalanine is protected (e.g., with Boc or Fmoc), and the carboxylic acid of L-trans-4-hydroxyproline is protected (e.g., as a methyl or ethyl ester). The hydroxyl group on the proline residue may also require protection (e.g., as a silyl (B83357) ether) to prevent interference with the coupling and cyclization steps.[2]
-
-
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
A2: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the progress of the reaction and determining the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the desired product, byproducts, and any potential impurities by their molecular weights.[4]
-
-
Q3: What are the recommended storage conditions for Cyclo(L-Phe-trans-4-OH-L-Pro)?
-
A3: To ensure stability and prevent degradation, the solid compound should be stored in a cool, dry place. Stock solutions should be stored at -20°C or -80°C to prolong their shelf life. It is advisable to avoid repeated freeze-thaw cycles.[4]
-
Quantitative Data
The following tables provide a summary of typical reaction conditions and yields for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) at different scales. Please note that these are representative values and may require optimization for specific laboratory conditions.
Table 1: Comparison of Reaction Parameters for the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Linear Dipeptide Concentration | 0.1 M | 0.05 - 0.1 M |
| Cyclization Temperature | Room Temperature to 50 °C | 40 - 60 °C |
| Cyclization Time | 12 - 24 hours | 24 - 48 hours |
| Typical Yield | 70 - 85% | 60 - 75% |
Table 2: Impact of Coupling Reagents on Yield and Purity
| Coupling Reagent Combination | Typical Yield | Purity (HPLC) | Notes |
| DCC/HOBt | 80% | >95% | Good for minimizing epimerization.[3] |
| HATU/DIPEA | 85% | >97% | Highly efficient coupling. |
| PyBOP | 82% | >96% | Effective but may require careful optimization. |
Experimental Protocols
Protocol 1: Synthesis of the Linear Dipeptide Precursor (Scale: 10 g)
-
Materials:
-
Boc-L-Phe-OH (1 equivalent)
-
H-L-trans-4-OH-L-Pro-OMe·HCl (1 equivalent)
-
DCC (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
DIPEA (2 equivalents)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-L-Phe-OH and HOBt in DCM.
-
Add H-L-trans-4-OH-L-Pro-OMe·HCl and DIPEA to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Deprotection and Cyclization to form Cyclo(L-Phe-trans-4-OH-L-Pro) (Scale: 5 g)
-
Materials:
-
Protected linear dipeptide from Protocol 1
-
4M HCl in Dioxane
-
Toluene
-
-
Procedure:
-
Dissolve the protected dipeptide in 4M HCl in dioxane and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude dipeptide ester hydrochloride in a high-boiling point solvent like toluene.
-
Heat the solution to reflux (approximately 110 °C) for 24-48 hours.
-
Monitor the cyclization by HPLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude Cyclo(L-Phe-trans-4-OH-L-Pro) by flash column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Troubleshooting workflow for synthesis scale-up.
References
Technical Support Center: NMR Analysis of Cyclic Peptides
Welcome to the technical support center for NMR analysis of cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their NMR experiments, with a specific focus on signal overlap.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum for my cyclic peptide shows severe signal overlap. What are the initial steps to resolve this?
A1: Severe signal overlap in 1D ¹H NMR spectra of cyclic peptides is a common challenge due to the presence of multiple protons in similar chemical environments. Here are the initial troubleshooting steps:
-
Optimize Experimental Conditions: Simple changes to the experimental setup can often improve spectral dispersion.
-
Temperature Variation: Acquiring spectra at different temperatures can alter the peptide's conformation and the chemical shifts of protons involved in hydrogen bonding, potentially resolving overlap.[1][2][3][4] A systematic temperature study can reveal which peaks are most affected.
-
Solvent Titration: Changing the solvent or using a mixture of solvents can induce conformational changes in the peptide, leading to better signal separation.[5][6] The choice of solvent can influence which conformer is predominant in the solution.
-
-
Move to 2D NMR: If optimizing conditions is insufficient, 2D NMR experiments are the next logical step. These techniques spread the signals across a second frequency dimension, significantly enhancing resolution.[7][8]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems within individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is extremely useful for identifying complete amino acid sidechains.[7][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure and can help to resolve spatially close but structurally distinct protons.[1][9][10]
-
Q2: I've tried basic 2D NMR, but I still have significant overlap, especially in the amide and alpha-proton regions. What advanced techniques can I use?
A2: When standard 2D NMR is not enough, more advanced methods are necessary to disentangle complex spectra.
-
Higher-Dimensional NMR (3D and 4D): For particularly complex cases, moving to 3D or even 4D NMR can provide the necessary resolution. These experiments are especially powerful when combined with isotopic labeling.[7][11]
-
HNHA, HNCA, HN(CO)CA: These are examples of triple-resonance experiments that correlate the amide proton and nitrogen with the alpha-carbon of the same and preceding residues. They are invaluable for sequential backbone assignments.[11]
-
-
Isotopic Labeling: Introducing ¹³C and/or ¹⁵N labels into your peptide simplifies the spectra and enables a wider range of powerful experiments.[11][12]
-
Uniform Labeling: Incorporating ¹³C and ¹⁵N throughout the peptide allows for a suite of heteronuclear correlation experiments (like HSQC, HMBC) that spread signals out based on the chemical shifts of the directly attached or long-range coupled heteronuclei.[8][11]
-
Selective Labeling: Labeling only specific amino acid types can dramatically simplify spectra by reducing the number of observed signals, making assignments less ambiguous.[13]
-
-
Hardware Solutions:
-
Higher Field Magnets: Using a spectrometer with a higher magnetic field strength increases the chemical shift dispersion, often leading to better resolution.
-
Cryoprobes: These probes significantly enhance sensitivity by reducing thermal noise.[14][15][16] This allows for the acquisition of high-quality data on smaller sample amounts or in shorter experiment times, which is particularly beneficial for complex, multi-dimensional experiments.[17][18]
-
Troubleshooting Guides
Problem: Ambiguous NOE Cross-Peaks
Symptoms:
-
Overlapping NOE cross-peaks in 2D NOESY/ROESY spectra.
-
Difficulty in distinguishing between intra-residue and inter-residue NOEs.
-
Uncertainty in distance restraints for structure calculation.
Solutions:
-
¹³C- or ¹⁵N-edited NOESY: If the peptide is isotopically labeled, acquiring a 3D ¹³C- or ¹⁵N-edited NOESY spectrum can resolve ambiguities. The signals are spread into a third dimension based on the chemical shift of the attached ¹³C or ¹⁵N nucleus.
-
Varying Mixing Time: Acquiring NOESY spectra with different mixing times can help differentiate between direct and spin-diffusion relayed NOEs. Shorter mixing times will favor direct NOEs.
-
Lanthanide Shift Reagents (LSRs): Adding a small amount of a paramagnetic lanthanide complex can induce shifts in the proton resonances.[19][20][21][22][23] The magnitude of the shift is dependent on the distance of the proton from the paramagnetic center, which can help to resolve overlapping signals.[21]
Problem: Multiple Conformations in Solution
Symptoms:
-
Broad NMR signals.
-
More peaks observed than expected for a single conformation.
-
Inconsistent NOE data that cannot be satisfied by a single structure.
Solutions:
-
Variable Temperature NMR: As mentioned in the FAQs, changing the temperature can favor one conformation over others, simplifying the spectrum.[1][2][3][4] Analyzing the temperature dependence of chemical shifts can provide information about the thermodynamics of the conformational exchange.[2]
-
Molecular Dynamics (MD) Simulations: Combining NMR data with MD simulations can help to characterize the different conformational states present in solution.[10][24] This approach, sometimes referred to as CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-Energy ensembles), uses calculated chemical shifts for different conformers to find a population-weighted ensemble that best fits the experimental data.[10]
-
Solid-State NMR (ssNMR): If the peptide can be studied in a solid or aggregated state, ssNMR can provide structural information on a single conformation.[25][26][27][28][29] This can be compared with the solution-state data to understand the conformational landscape.
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Signal Overlap
| Technique | Dimensionality | Isotopic Labeling Required? | Primary Advantage | Common Experiments |
| Standard 2D NMR | 2D | No | Spreads signals into a second dimension, resolving some overlap. | COSY, TOCSY, NOESY, ROESY |
| Heteronuclear 2D NMR | 2D | Yes (¹³C or ¹⁵N) | Utilizes the larger chemical shift range of heteronuclei for better dispersion. | ¹H-¹⁵N HSQC, ¹H-¹³C HSQC |
| 3D NMR | 3D | Yes (¹³C and ¹⁵N) | Provides the highest resolution by spreading signals across three dimensions. | HNCA, HN(CO)CA, HNCACB, ¹⁵N-edited NOESY-HSQC |
| "Pure Shift" NMR | 1D | No | Collapses multiplets into singlets, reducing overlap within a single dimension. | PSYCHE, Zangger-Sterk |
| Solid-State NMR | 1D, 2D, 3D | Often beneficial | Can analyze single conformations in solid or aggregated states. | CP-MAS, REDOR, TEDOR |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare the cyclic peptide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or H₂O/D₂O mixture) at a concentration of 1-5 mM.[30]
-
Initial Spectrum: Acquire a standard 1D ¹H spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Temperature Increments: Increase the temperature in a stepwise manner (e.g., in 5 K increments) and allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Data Acquisition: Acquire a 1D ¹H spectrum at each temperature point.
-
Data Analysis: Compare the spectra, looking for changes in chemical shifts and linewidths. Protons involved in intramolecular hydrogen bonds will typically show a smaller temperature-dependent chemical shift change compared to solvent-exposed protons.[31]
Protocol 2: Isotopic Labeling for Heteronuclear NMR
-
Peptide Synthesis: Synthesize the cyclic peptide using solid-phase peptide synthesis (SPPS) or recombinant expression.[9]
-
Incorporate Labeled Amino Acids: During synthesis, incorporate ¹³C and/or ¹⁵N labeled amino acids at desired positions. For uniform labeling, all amino acids used should be labeled.
-
Purification and Sample Preparation: Purify the labeled peptide using standard methods (e.g., HPLC) and prepare the NMR sample as described in Protocol 1.
-
Acquire Heteronuclear Spectra: Perform experiments such as ¹H-¹⁵N HSQC to obtain a "fingerprint" of the amide protons and their attached nitrogens. Follow up with 3D experiments like HNCA and HNCACB for backbone assignment.
Visualizations
Workflow for Troubleshooting Signal Overlap
Caption: A flowchart illustrating the systematic approach to resolving NMR signal overlap.
Logical Relationship of Advanced NMR Methods
Caption: Interrelation of advanced strategies to combat NMR signal overlap.
References
- 1. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 2. NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 13. academic.oup.com [academic.oup.com]
- 14. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 16. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 17. Ultra-Sensitive 3 mm MNI CryoProbe | Bruker [bruker.com]
- 18. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 19. Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure of micelle bound cationic peptides by NMR spectroscopy using a lanthanide shift reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Simultaneous Acquisition of 2D and 3D Solid-State NMR Experiments for Sequential Assignment of Oriented Membrane Protein Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. electronicsandbooks.com [electronicsandbooks.com]
- 30. 2D NMR Spectroscopy and 3D Structure Calculations [bio-protocol.org]
- 31. ias.ac.in [ias.ac.in]
Overcoming poor resolution in HPLC purification of dipeptides
Welcome to the technical support center for HPLC purification of dipeptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic separation, with a focus on overcoming poor resolution.
Troubleshooting Guide: Overcoming Poor Resolution
This guide addresses specific issues you may encounter during the HPLC purification of dipeptides.
Question: My dipeptide peaks are broad and poorly resolved. What are the initial steps to troubleshoot this issue?
Answer:
Broad and poorly resolved peaks are a common issue in HPLC. A systematic approach to troubleshooting is crucial. Start by evaluating your column, mobile phase, and instrument parameters.
-
Column Health:
-
Column Aging: Over time, the stationary phase of the column degrades, leading to reduced separation efficiency.[1] If the column has been used extensively, consider replacing it.
-
Contamination: Strongly retained impurities can accumulate on the column, causing peak broadening.[1] Implement a regular column flushing and cleaning protocol.
-
-
Mobile Phase Composition:
-
Solvent Quality: Use high-purity solvents to avoid introducing contaminants that can cause baseline noise and interfere with separation.[1]
-
Incorrect Composition: Inaccurate solvent ratios in your mobile phase can significantly alter retention times and peak separation.[1] Prepare fresh mobile phase and ensure accurate mixing.
-
-
Instrumental Factors:
A logical workflow for troubleshooting broad peaks is outlined below:
References
Technical Support Center: Enhancing Intramolecular Cyclization Efficiency
Welcome to the technical support center for intramolecular cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization reaction has a very low yield. What are the common causes?
A1: Low yields in intramolecular cyclization are frequently due to one or more of the following factors:
-
Competing Intermolecular Reactions: At high concentrations, substrate molecules are more likely to react with each other (dimerization or polymerization) than with themselves.[1]
-
Unfavorable Ring Strain: The formation of small (3-4 membered) and medium-sized (8-13 membered) rings is often enthalpically and entropically disfavored.[2] 5- and 6-membered rings are generally the most favored.
-
Poor Substrate Conformation: The linear precursor may predominantly exist in a conformation where the reactive functional groups are distant from each other, making the intramolecular reaction entropically unfavorable.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, catalyst, and reaction time can significantly impact the efficiency of the cyclization.[3]
-
Steric Hindrance: Bulky substituents near the reacting centers can impede the approach of the functional groups.
Q2: I am observing significant amounts of polymer or dimer as byproducts. How can I favor the intramolecular pathway?
A2: To favor intramolecular cyclization over intermolecular reactions, the primary strategy is to use high dilution conditions . By significantly lowering the concentration of the substrate (typically in the 0.1-1 mM range), you reduce the probability of molecules encountering each other, thus favoring the intramolecular pathway. A common technique is to use a syringe pump for the slow addition of the substrate to the reaction vessel, which maintains a constantly low concentration.[1]
Q3: How does temperature affect the efficiency of my cyclization reaction?
A3: Temperature has a complex effect on cyclization reactions.
-
Low Temperature: Some reactions have a high activation energy and will not proceed at a sufficient rate if the temperature is too low.
-
High Temperature: Excessive heat can lead to the decomposition of starting materials, intermediates, or products. It can also promote side reactions like elimination or epimerization.[1]
-
Optimization is Key: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation and side reactions. It is often necessary to screen a range of temperatures to find the ideal conditions for a specific substrate.
Q4: What is the Thorpe-Ingold effect and how can I use it to my advantage?
A4: The Thorpe-Ingold effect (also known as the gem-dialkyl effect) describes the acceleration of a cyclization reaction by the presence of geminal substituents on the carbon chain connecting the reactive groups.[2][4] These bulky groups compress the bond angle between the reactive ends of the chain, bringing them closer together and increasing the probability of an intramolecular reaction.[2][5] You can strategically introduce gem-dimethyl or other bulky groups into your substrate design to promote cyclization.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired cyclic product, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Reaction concentration is too high | Decrease the substrate concentration to 0.1-1 mM. Use a syringe pump for slow addition of the substrate to the reaction mixture. Consider on-resin cyclization for peptides.[1] |
| Reaction temperature is too low/high | Gradually increase the temperature in 10-20°C increments if the reaction is too slow. If decomposition is observed, try running the reaction at a lower temperature for a longer duration. |
| Inefficient catalyst or coupling reagent | For peptide cyclizations, screen modern phosphonium (B103445) or aminium/uronium salts like HATU or PyBOP.[1] For Heck reactions, ensure an adequate ligand-to-palladium ratio and consider more reactive aryl halides (I > Br > Cl).[3] |
| Unfavorable peptide conformation | Introduce "turn-inducing" residues such as proline, D-amino acids, or N-methylated amino acids into the linear peptide sequence to pre-organize the backbone for cyclization.[1] |
| Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC-MS). Ensure the reaction is allowed to run to completion. |
| Poor solubility of reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature. For peptide cyclizations, DMF or DMSO are often effective.[6] |
Issue 2: Formation of Multiple Products (Isomers, Byproducts)
If your analysis shows the formation of undesired side products, use this guide to identify and mitigate the issue.
| Observation | Potential Cause | Suggested Solution | | :--- | :--- | | High molecular weight species (polymer) | Intermolecular reactions are outcompeting the desired intramolecular cyclization. | Decrease the reaction concentration (high dilution) and consider lowering the reaction temperature to further favor the intramolecular pathway.[1] | | Constitutional isomers (e.g., endo vs. exo) | Kinetic vs. thermodynamic control issues. For radical cyclizations, 5-exo cyclization is often kinetically favored over 6-endo. For Heck reactions, exo closure is favored for small rings.[7] | Altering reaction temperature can favor the thermodynamic product. For Heck reactions, the addition of silver salts can sometimes prevent product isomerization.[7] | | Epimerization/Racemization | The base may be too strong or the temperature too high, leading to the loss of stereochemical integrity at chiral centers. | Use a weaker base or additives like HOBt or HOAt in peptide couplings to suppress epimerization.[1] Carefully control and potentially lower the reaction temperature. | | Double bond isomerization (Heck Reaction) | Reversible β-hydride elimination and re-addition. | Add a halide scavenger like a silver or thallium salt (e.g., Ag₂CO₃) to promote the cationic pathway and rapid reductive elimination.[3] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
This table illustrates how catalyst loading can impact the outcome of a cyclization reaction. The data is adapted from a study on SiO₂–H₃BO₃ promoted synthesis of 1-substituted-1H-tetrazole analogues.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 0.5 | 8 | 64 |
| 3 | 1.0 | 6 | 71 |
| 4 | 1.5 | 4 | 79 |
| 5 | 2.0 | 2 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
| (Data adapted from a study on a specific tetrazole synthesis. Results may vary for other reactions.)[8] |
Table 2: Relative Rates of Cyclization for ω-Bromoalkylamines
The rate of intramolecular cyclization is highly dependent on the size of the ring being formed. The formation of 5- and 6-membered rings is significantly faster than for other ring sizes.
| Ring Size (n) | Relative Rate Constant (k_rel) |
| 3 | 0.1 |
| 4 | 0.002 |
| 5 | 100 |
| 6 | 1.7 |
| 7 | 0.03 |
| 10 | 0.00000001 |
| 12 | 0.00001 |
| 14 | 0.0003 |
| 15 | 0.0003 |
| (Data presented for the cyclization of ω-bromoalkylamines, with n=5 set as the reference.) |
Experimental Protocols
Protocol 1: General Procedure for a Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, typically with a 5- or 6-membered ring.[9][10]
-
Preparation: To a solution of the diester (1.0 eq) in an anhydrous solvent like toluene, add a strong base such as sodium hydride (10.0 eq) under an inert atmosphere (argon or nitrogen).[9]
-
Initiation: Carefully add dry methanol (B129727) to the mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[9]
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Protocol 2: General Procedure for an Intramolecular Heck Reaction
The Intramolecular Heck Reaction (IMHR) is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule.[11]
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and any phosphine (B1218219) ligand to an oven-dried reaction vessel.[3]
-
Reagent Addition: Add anhydrous solvent (e.g., THF, DMF), the aryl halide or triflate substrate, and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-3 equivalents).[3]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. benchchem.com [benchchem.com]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Peptide Bond Formation and Cyclization
Welcome to the technical support center for peptide bond formation and cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the success of your peptide synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for peptide cyclization?
A1: Peptide cyclization can be categorized into four main classes:
-
Head-to-tail (backbone) cyclization: Forms a cyclic amide (lactam) bond between the N-terminus and the C-terminus of the peptide.[1][2]
-
Side-chain-to-side-chain cyclization: Creates a link between the side chains of two amino acid residues within the peptide sequence. A common example is the formation of a disulfide bridge between two cysteine residues.[1][3]
-
Head-to-side-chain cyclization: The N-terminus of the peptide is linked to an amino acid side chain.
-
Side-chain-to-tail cyclization: An amino acid side chain is linked to the C-terminus of the peptide.[1][3]
Q2: What factors should I consider when choosing a coupling reagent for peptide synthesis?
A2: The choice of a coupling reagent is critical and impacts the yield, purity, and cost-effectiveness of your synthesis.[4] Key factors to consider include:
-
Reactivity: For sterically hindered or aggregation-prone "difficult" sequences, a more powerful reagent is often necessary to achieve a high yield.[4]
-
Racemization: The ideal coupling reagent should promote rapid and complete coupling with minimal racemization of the chiral amino acid centers.[4]
-
Cost-effectiveness: For routine syntheses, a more cost-effective reagent may be suitable.[4]
-
Solubility: The solubility of the reagent and its byproducts can be a crucial factor, especially in "green" chemistry approaches.[5]
Q3: What is Native Chemical Ligation (NCL) and when should it be used?
A3: Native Chemical Ligation (NCL) is a powerful chemoselective method for joining two unprotected peptide fragments. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site.[3][6][7] NCL is particularly useful for:
-
The synthesis of large proteins that are difficult to produce via standard solid-phase peptide synthesis (SPPS).[7]
-
Head-to-tail cyclization of peptides containing a cysteine residue.[3]
-
Segmental isotopic labeling of proteins.
Q4: How can I minimize oligomerization during peptide cyclization?
A4: Oligomerization is a common side reaction where peptide chains react with each other instead of cyclizing intramolecularly. To favor the desired intramolecular reaction, you can:
-
Work at high dilution: Most cyclizations are performed in dilute solutions (typically <1 mM) to reduce the chances of intermolecular reactions.[3][8]
-
Use the pseudo-dilution effect: Anchoring the peptide to a solid support (on-resin cyclization) can mimic high dilution conditions and suppress oligomerization.[3][9]
-
Slow addition of the linear peptide: Gradually adding the linear peptide to the reaction mixture can help maintain a low effective concentration.[8]
-
Incorporate turn-inducing elements: Adding residues like proline, D-amino acids, or performing N-methylation can pre-organize the peptide into a conformation that favors cyclization.[2][8][10]
Troubleshooting Guides
Issue 1: Low or No Yield of the Cyclized Peptide
| Potential Cause | Recommended Solution |
| Poor solubility of the linear peptide. | - Perform the reaction in the presence of denaturants like 6 M Guanidine Hydrochloride (GdnHCl).[6] - Optimize the solvent system; consider adding organic co-solvents.[6] |
| Inefficient activation of the C-terminus. | - Use a more potent coupling reagent (e.g., HATU, COMU) for lactam formation.[4][5] - For NCL, ensure the purity and integrity of the peptide thioester via mass spectrometry before starting the ligation.[6] |
| Steric hindrance at the cyclization site. | - If possible, redesign the linear precursor to have less sterically hindered amino acids at the termini.[3] |
| Unfavorable peptide conformation. | - Introduce a turn-inducing element such as a proline or a D-amino acid into the peptide backbone to facilitate a pre-cyclization conformation.[2][8] |
Issue 2: Presence of Significant Oligomeric Byproducts
| Potential Cause | Recommended Solution |
| Concentration is too high. | - Perform the cyclization at a lower concentration (high dilution, typically < 1 mM).[3] |
| Slow intramolecular reaction kinetics. | - Increase the reaction temperature, but monitor for epimerization.[6] - Use a more efficient catalyst or coupling reagent to speed up the intramolecular reaction. |
| Linear peptide conformation favors intermolecular reactions. | - Anchor the peptide to a solid support to take advantage of the pseudo-dilution effect (on-resin cyclization).[3][9] |
Issue 3: Epimerization/Racemization at the C-terminal Amino Acid
| Potential Cause | Recommended Solution |
| Prolonged activation of the C-terminal carboxyl group. | - Use a coupling reagent known for low racemization (e.g., COMU, OxymaPure).[5] - Optimize reaction time; avoid unnecessarily long reaction times.[8] |
| Use of a strong base. | - Use a milder, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| High reaction temperature. | - Perform the cyclization at a lower temperature if possible. |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Cost-effective. | Formation of insoluble urea (B33335) byproducts (DCC), can cause racemization.[11] |
| HBTU/HATU | Uronium/Aminium | High coupling efficiency, relatively low racemization (especially HATU).[5] | Can undergo side reactions with the N-terminus, more expensive.[5] |
| PyBOP | Phosphonium | Good for sterically hindered couplings, no N-terminal capping side reaction. | Byproducts can be difficult to remove. |
| COMU | Uronium/Aminium | High solubility, greater coupling efficiency and reduced epimerization compared to HBTU/HATU, byproducts are water-soluble.[5] | Can still cause side reactions in the absence of a carboxylic acid.[5] |
Experimental Protocols
Protocol 1: Solution-Phase Head-to-Tail Cyclization using HATU
-
Preparation of the Linear Peptide: Synthesize the linear peptide using standard Fmoc-SPPS. The C-terminal should be a free carboxylic acid, and the N-terminal should be a free amine. Cleave the peptide from the resin and purify it by RP-HPLC.
-
Dissolving the Peptide: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or a mixture of DMF/DCM) to a final concentration of 0.1-1 mM.
-
Preparation of Reagents: Prepare stock solutions of HATU (1.5 equivalents) and a non-nucleophilic base such as DIPEA (3.0 equivalents) in the same solvent.
-
Cyclization Reaction: Add the DIPEA solution to the peptide solution and mix gently. Then, add the HATU solution dropwise to the peptide solution while stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-24 hours at room temperature.
-
Quenching and Purification: Once the reaction is complete, quench it by adding a small amount of water or dilute acid. Remove the solvent under vacuum. Purify the crude cyclic peptide by preparative RP-HPLC.[4]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin Head-to-Tail Cyclization
-
Peptide Synthesis: Synthesize the peptide on a resin that allows for side-chain anchoring (e.g., a resin pre-loaded with an amino acid that has an orthogonal protecting group on its side chain).
-
Deprotection: Selectively deprotect the C-terminal carboxylic acid and the N-terminal amine while the peptide is still attached to the resin via its side chain.
-
Cyclization: Swell the resin in a suitable solvent (e.g., DMF). Add the coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents). Allow the reaction to proceed for 4-24 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/water).
-
Purification and Characterization: Precipitate the peptide in cold ether, and then purify by preparative RP-HPLC. Characterize the final product using mass spectrometry.
Visualizations
References
- 1. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raj.emorychem.science [raj.emorychem.science]
- 9. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 10. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Cyclo(L-Phe-trans-4-OH-L-Pro) vs. Cyclo(L-Phe-L-Pro): A Comparative Guide on Antifungal Activity
In the landscape of antifungal agent discovery, cyclic dipeptides have emerged as a promising class of natural compounds. Among these, cyclo(L-Phe-trans-4-OH-L-Pro) and its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro), both produced by microorganisms such as Lactobacillus plantarum, have garnered attention for their bioactivity.[1][2] This guide provides a comparative analysis of their antifungal efficacy, supported by available experimental data, detailed methodologies, and mechanistic insights.
Comparative Antifungal Efficacy
While direct comparative studies with purified cyclo(L-Phe-trans-4-OH-L-Pro) are limited in publicly available literature, existing research suggests that the hydroxylated form exhibits enhanced antifungal activity.[2][3] The presence of a hydroxyl group is thought to facilitate stronger interactions with fungal cellular targets, potentially through hydrogen bonding, thereby augmenting its inhibitory effect.[3]
Quantitative data, in the form of Minimum Inhibitory Concentration (MIC), is available for cyclo(L-Phe-L-Pro) against specific fungal strains. Although a precise MIC for cyclo(L-Phe-trans-4-OH-L-Pro) has not been reported, fractions containing this compound demonstrated activity in bioassays, and it is hypothesized that its MIC would be lower (indicating higher potency) than that of cyclo(L-Phe-L-Pro).[1][3]
Quantitative Data Summary
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 mg/mL | [1][2] |
| Cyclo(L-Phe-L-Pro) | Penicillium roqueforti | >20 mg/mL | [2][4] |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Aspergillus fumigatus | Data not available (active in bioassays) | [1] |
Experimental Protocols
The determination of the antifungal activity of these compounds typically involves standardized susceptibility testing methods. The following outlines a general protocol for the broth microdilution method, a common technique to determine the MIC.
Broth Microdilution Assay for Antifungal Susceptibility
-
Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-72 hours.[2][3]
-
A suspension of fungal spores or cells is prepared in a sterile liquid medium or saline.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[3] The suspension is then further diluted to achieve the final desired inoculum concentration.
-
-
Preparation of Antifungal Agent Dilutions:
-
A stock solution of the cyclic dipeptide is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[3]
-
Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI 1640) within the wells of a microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well containing the different concentrations of the test compound.
-
Control wells are included: a growth control (medium with inoculum, no compound) and a sterility control (medium only).[3]
-
The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[2][3]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth compared to the growth control.[3]
-
The following diagram illustrates the general workflow for the evaluation of antifungal properties.
Proposed Mechanism of Action
The primary proposed mechanism of antifungal action for cyclic dipeptides, including cyclo(L-Phe-trans-4-OH-L-Pro), involves the disruption of the fungal cell membrane's integrity.[3] The amphipathic nature of these molecules allows them to interact with and insert into the lipid bilayer of the fungal cell membrane. This insertion can lead to the formation of pores, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death.[2] The hydroxyl group on cyclo(L-Phe-trans-4-OH-L-Pro) is believed to enhance this interaction with the fungal cell wall and membrane.[2]
The following diagram illustrates the proposed mechanism of action.
Conclusion
References
The Hydroxyl Group's Impact: A Comparative Analysis of Hydroxylated vs. Non-Hydroxylated Cyclic Dipeptides
For researchers, scientists, and drug development professionals, understanding the subtle molecular modifications that can significantly alter the biological activity of a compound is paramount. The introduction of a hydroxyl group onto a cyclic dipeptide scaffold is one such modification that can profoundly influence its physicochemical properties and therapeutic potential. This guide provides a comparative analysis of hydroxylated and non-hydroxylated cyclic dipeptides, supported by experimental data and detailed protocols, to illuminate the structure-activity relationships that govern their function.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds formed from the cyclization of two amino acids. Their rigid structure confers stability against enzymatic degradation, making them attractive scaffolds for drug discovery. The presence or absence of a hydroxyl (-OH) group on one of the amino acid side chains can dramatically alter a CDP's bioactivity, including its anticancer, antimicrobial, and cell-signaling modulation properties.
Comparative Biological Activity: A Quantitative Overview
The hydroxylation of a cyclic dipeptide can either enhance or diminish its biological potency, depending on the specific compound and the biological target. The following tables summarize quantitative data from various studies, highlighting these differences.
Table 1: Comparative Cytotoxicity of Hydroxylated vs. Non-Hydroxylated Cyclic Dipeptides
| Cyclic Dipeptide (Non-Hydroxylated) | Cell Line | IC50 | Cyclic Dipeptide (Hydroxylated) | Cell Line | IC50 | Reference |
| cyclo(L-Trp-L-Pro) | OVCAR-8 | 11.9 µg/mL | cyclo(L-Trp-L-Hyp) | HL-60 | 64.34 µM | [1] |
| cyclo(L-Phe-L-Pro) | HCT-116 | 21.4 µg/mL | cyclo(L-Phe-L-Hyp) | - | Weaker than non-hydroxylated | [1] |
| OVCAR-8 | 18.3 µg/mL | |||||
| SF-295 | 16.0 µg/mL | |||||
| cyclo(L-Val-L-Pro) | HeLa | 33.3% inhibition at 100 µg/mL | Bacillusamide B (hydroxylated analog) | HCT-116 | 25 µg/mL | [1] |
| HepG2 | ≥50 µg/mL | |||||
| MCF-7 | 27 µg/mL | |||||
| cyclo(L-Pro-L-Phe) | A549 | >10 mM (low toxicity) | cyclo(L-Pro-L-Tyr) | A549 | >10 mM (low toxicity) | [2][3][4] |
| NIH-3T3 | >10 mM (low toxicity) | NIH-3T3 | >10 mM (low toxicity) | [2][3][4] | ||
| cyclo(L-Hyp-L-Tyr) | A549 | >10 mM (low toxicity) | [2][3][4] | |||
| NIH-3T3 | >10 mM (low toxicity) | [2][3][4] |
Table 2: Comparative Anti-Quorum Sensing and Antibiofilm Activity
| Cyclic Dipeptide | Target Organism | Assay | Result | Reference |
| cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | Biofilm Inhibition (1.1 mM) | Weak inhibition | [2][3][4] |
| cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Biofilm Inhibition (1.8 mM) | 52% inhibition | [2][3][4] |
| cyclo(L-Hyp-L-Tyr) | P. aeruginosa PAO1 | Biofilm Inhibition (1.8 mM) | 50% inhibition | [2][3][4] |
| cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | Virulence Factor Inhibition | Higher than hydroxylated analogs | [2][3][4] |
| cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Gene Suppression | Suppressed las and rhl systems | [2][3][4] |
| cyclo(L-Hyp-L-Tyr) | P. aeruginosa PAO1 | Gene Suppression | Suppressed las and rhl systems | [2][3][4] |
| cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | Gene Suppression | Mainly downregulated rhlI and pqsR | [2][3][4] |
The Role of Hydroxylation in Physicochemical Properties
The introduction of a hydroxyl group increases the polarity and hydrogen bonding capacity of a cyclic dipeptide. This can influence its solubility, membrane permeability, and interaction with biological targets. Generally, increased polarity can lead to higher aqueous solubility but may decrease passive diffusion across cell membranes. However, the hydroxyl group can also form crucial hydrogen bonds with receptor sites, enhancing binding affinity and biological activity. For instance, the hydroxyl groups in cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) contribute to their ability to interact with the LasR protein in P. aeruginosa, a key regulator of quorum sensing.[2][3]
Signaling Pathways and Mechanisms of Action
Hydroxylated and non-hydroxylated cyclic dipeptides can modulate various signaling pathways, leading to their observed biological effects.
Quorum Sensing Inhibition in P. aeruginosa
The las and rhl quorum-sensing systems in Pseudomonas aeruginosa are key regulators of virulence factors and biofilm formation. Some cyclic dipeptides can interfere with these signaling pathways.
Caption: Quorum sensing pathways in P. aeruginosa and points of inhibition by cyclic dipeptides.
Hydroxylated cyclic dipeptides like cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) have been shown to suppress both the las and rhl systems, likely by interfering with the binding of the autoinducer to its cognate receptor.[2][3] In contrast, the non-hydroxylated analog cyclo(L-Pro-L-Phe) primarily downregulates the expression of rhlI, which is responsible for the synthesis of the C4-HSL autoinducer.[2][3]
Oxytocin (B344502) Receptor Antagonism
Certain cyclic dipeptides can act as antagonists to the oxytocin receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including uterine contractions.
Caption: Simplified oxytocin receptor signaling pathway and its antagonism by cyclic dipeptides.
Antagonistic cyclic dipeptides compete with oxytocin for binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to physiological responses like smooth muscle contraction.
Platelet Aggregation Inhibition
Some cyclic dipeptides can inhibit platelet aggregation, a critical process in thrombosis. This is often achieved by targeting receptors on the platelet surface, such as the glycoprotein (B1211001) IIb/IIIa receptor.
Caption: Key steps in platelet aggregation and the inhibitory action of certain cyclic dipeptides.
By blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, these cyclic dipeptides prevent the cross-linking of platelets, thus inhibiting the formation of a thrombus.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Synthesis of Cyclic Dipeptides
General Procedure for Solid-Phase Synthesis of the Linear Peptide Precursor:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps until the desired linear dipeptide sequence is assembled.
Cyclization to Form the Cyclic Dipeptide:
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Intramolecular Cyclization: Dissolve the purified linear peptide in a suitable solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization. Add a coupling reagent (e.g., PyBOP, HATU) and a base (e.g., DIPEA).
-
Final Purification: Purify the final cyclic dipeptide by RP-HPLC.
-
Characterization: Confirm the structure and purity of the cyclic dipeptide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclic dipeptides (both hydroxylated and non-hydroxylated) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Assay)
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate to create a lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the hydroxylated and non-hydroxylated cyclic dipeptides onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
-
Interpretation: A larger zone of inhibition indicates greater susceptibility of the bacteria to the cyclic dipeptide.
Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
C. violaceum is a reporter strain that produces the purple pigment violacein (B1683560), which is regulated by quorum sensing.
-
Culture Preparation: Grow an overnight culture of C. violaceum.
-
Assay Setup: In a 96-well plate, add fresh growth medium, the C. violaceum culture, and various concentrations of the cyclic dipeptides. Include a control without any compound.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for 24-48 hours, or until the control wells show significant pigment production.
-
Violacein Extraction: Lyse the bacterial cells and extract the violacein pigment using a solvent like DMSO or ethanol.
-
Quantification: Measure the absorbance of the extracted violacein at 585 nm.
-
Data Analysis: Calculate the percentage of violacein inhibition compared to the control.
Conclusion
The hydroxylation of cyclic dipeptides is a powerful strategy for modulating their biological activity. As demonstrated by the comparative data, this seemingly minor structural change can have a significant impact on cytotoxicity, antimicrobial efficacy, and the ability to interfere with bacterial communication. The provided experimental protocols offer a starting point for researchers to further explore the fascinating structure-activity relationships of these versatile compounds. A thorough understanding of how hydroxylation influences the physicochemical properties and biological interactions of cyclic dipeptides will be instrumental in the rational design of novel therapeutic agents with enhanced potency and selectivity.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC10285644 - Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. - OmicsDI [omicsdi.org]
A Comparative Guide to the Biological Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) and its stereoisomers. While comprehensive experimental data for all stereoisomers is not yet available in the public domain, this document synthesizes the existing research on the naturally occurring L-L isomer and draws comparisons with related compounds to highlight the critical role of stereochemistry in determining biological function. Detailed experimental protocols for key assays are provided to facilitate further investigation into this promising class of cyclic dipeptides.
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of natural products known for their diverse biological activities.[1] This compound, produced by various microorganisms, has shown potential as an antifungal and anticancer agent.[2] The rigid structure of the diketopiperazine ring and the presence of a hydroxyl group are considered key features for its bioactivity.[1] However, the influence of the stereochemistry at the two chiral centers on its biological effects is a critical area of investigation for its development as a therapeutic agent.
Data Presentation: A Comparative Overview
Direct comparative studies on the biological activity of all four stereoisomers of Cyclo(L-Phe-trans-4-OH-L-Pro) are limited. The following tables summarize the available quantitative data for the L-L isomer and provide a framework for future comparative analysis.
Table 1: Anticancer Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) Stereoisomers
| Stereoisomer | Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Not specified | Data not readily available | [1] |
| Cyclo(D-Phe-trans-4-OH-L-Pro) | Not specified | Data not available | - |
| Cyclo(L-Phe-trans-4-OH-D-Pro) | Not specified | Data not available | - |
| Cyclo(D-Phe-trans-4-OH-D-Pro) | Not specified | Data not available | - |
Note: While specific IC50 values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not widely reported, preliminary studies suggest its potential to inhibit tumor growth and induce apoptosis.[1]
Table 2: Antifungal Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) Stereoisomers
| Stereoisomer | Fungal Strain | MIC (mg/mL) | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Aspergillus fumigatus | Not specified | [3] |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Penicillium roqueforti | Not specified | [3] |
| Cyclo(D-Phe-trans-4-OH-L-Pro) | Not specified | Data not available | - |
| Cyclo(L-Phe-trans-4-OH-D-Pro) | Not specified | Data not available | - |
| Cyclo(D-Phe-trans-4-OH-D-Pro) | Not specified | Data not available | - |
Note: For the related, non-hydroxylated compound cyclo(L-Phe-L-Pro), the MIC against A. fumigatus was reported as 20 mg/mL, and >20 mg/mL against P. roqueforti.[3]
The Critical Role of Stereochemistry: Insights from Analogs
Studies on the stereoisomers of the related compound cyclo(Phe-Pro) have demonstrated that stereochemistry is a key determinant of biological activity. For example, the four stereoisomers of cyclo(Phe-Pro) exhibited distinct effects on the growth and biofilm formation of E. coli. This highlights the likelihood that the stereoisomers of Cyclo(L-Phe-trans-4-OH-L-Pro) will also display unique biological profiles.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is hypothesized to occur through the induction of apoptosis via the intrinsic pathway. This process is likely initiated by the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.
Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies on the stereoisomers of Cyclo(L-Phe-trans-4-OH-L-Pro).
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[4]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(L-Phe-trans-4-OH-L-Pro) stereoisomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of each stereoisomer for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4 hours to overnight in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Western Blot
This protocol is used to detect changes in the expression of key apoptotic proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by gel electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Caption: Experimental workflow for Western blot analysis of apoptotic proteins.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[3]
Materials:
-
Fungal strain (e.g., Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
Cyclo(L-Phe-trans-4-OH-L-Pro) stereoisomers
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum.
-
Serial Dilution: Perform serial dilutions of each stereoisomer in the culture medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration that shows no visible growth.
Conclusion and Future Directions
The available evidence strongly suggests that Cyclo(L-Phe-trans-4-OH-L-Pro) is a biologically active molecule with potential therapeutic applications. However, a comprehensive understanding of its structure-activity relationship, particularly concerning its stereoisomers, is currently lacking. The provided protocols offer a robust framework for researchers to systematically evaluate the anticancer and antifungal properties of all four stereoisomers. Such studies are crucial for identifying the most potent and selective isomer for future drug development endeavors. Further research should also focus on elucidating the precise molecular targets and exploring a wider range of biological activities, including anti-inflammatory and immunomodulatory effects.
References
A Comparative Analysis of Cyclo(L-Phe-trans-4-OH-L-Pro) and Commercial Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of drug-resistant fungal infections necessitates the exploration of novel antifungal compounds. This guide provides an objective comparison of the investigational cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) with established commercial antifungal drugs. While direct comparative data is limited, this document synthesizes available experimental findings to evaluate its potential efficacy and guide future research.
Performance Comparison: Efficacy Against Key Fungal Pathogens
Cyclo(L-Phe-trans-4-OH-L-Pro) is a hydroxylated cyclic dipeptide produced by microorganisms such as Lactobacillus plantarum.[1] Research indicates that the hydroxyl group enhances its antifungal activity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro).[2] The proposed mechanism of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and cell death.[2]
Precise Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not widely available in peer-reviewed literature. However, one source indicates that reported MIC values can range from 7.5–20 mg/mL, depending on the fungal strain.[3] For its related compound, Cyclo(L-Phe-L-Pro), a MIC of 20 mg/mL has been reported against Aspergillus fumigatus.[1] It is suggested that the hydroxylated form would likely exhibit a lower MIC.[2]
For a comprehensive comparison, the following tables summarize the MIC ranges for common commercial antifungal agents against Candida albicans, Aspergillus fumigatus, and Fusarium sporotrichioides. It is crucial to note that these values are compiled from various studies and direct, head-to-head comparisons with Cyclo(L-Phe-trans-4-OH-L-Pro) under identical conditions are not yet available.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Cyclic Dipeptide | 7.5 - 20 mg/mL * |
| Amphotericin B | Polyene | 0.06 - 2 |
| Fluconazole | Azole | 0.25 - 64 |
| Itraconazole | Azole | 0.03 - 4 |
| Ketoconazole | Azole | 0.06 - 4 |
| Caspofungin | Echinocandin | 0.03 - 2 |
| Micafungin | Echinocandin | 0.015 - 2 |
| Anidulafungin | Echinocandin | 0.015 - 2 |
| Note: This value is reported as a general range against various fungal strains and not specifically for C. albicans from a direct study. |
Table 2: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Cyclo(L-Phe-L-Pro) (related compound) | Cyclic Dipeptide | 20,000 |
| Amphotericin B | Polyene | 0.06 - 4 |
| Voriconazole | Azole | 0.06 - 16 |
| Itraconazole | Azole | 0.125 - 8 |
| Posaconazole | Azole | 0.06 - 16 |
| Isavuconazole | Azole | 0.12 - 16 |
| Caspofungin | Echinocandin | 0.015 - 8 (MEC) |
| Micafungin | Echinocandin | 0.015 - 8 (MEC) |
| Anidulafungin | Echinocandin | 0.015 - 8 (MEC) |
| Note: MEC (Minimum Effective Concentration) is used for echinocandins against molds. |
Table 3: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Fusarium sporotrichioides
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Cyclic Dipeptide | Reported activity, no specific MIC * |
| Amphotericin B | Polyene | 0.125 - 8 |
| Voriconazole | Azole | 0.5 - 16 |
| Posaconazole | Azole | 0.25 - ≥16 |
| Itraconazole | Azole | >16 |
| Note: Fusarium sporotrichioides is noted as a susceptible mold, but specific MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro) were not found in the reviewed literature.[1][3] |
Experimental Protocols
The determination of antifungal efficacy is standardized to ensure reproducibility and comparability of data. The following outlines the broth microdilution method, a common protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is a standardized procedure for determining the MIC of an antimicrobial agent.[3]
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies.
-
A suspension of the fungal colonies is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[3]
-
-
Preparation of Antifungal Agent:
-
A stock solution of the test compound (e.g., Cyclo(L-Phe-trans-4-OH-L-Pro)) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
A series of twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate to obtain a range of desired concentrations.[3]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).
-
The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[2] For azoles and echinocandins against yeasts, the endpoint is often a 50% reduction in growth. For amphotericin B and against molds, it is typically complete inhibition.
-
Visualizations
Proposed Mechanism of Action for Cyclo(L-Phe-trans-4-OH-L-Pro)
The primary proposed antifungal mechanism for Cyclo(L-Phe-trans-4-OH-L-Pro) is the disruption of the fungal cell membrane's integrity. This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[2]
Caption: Proposed mechanism of action for Cyclo(L-Phe-trans-4-OH-L-Pro).
General Workflow for Antifungal Evaluation
The process of identifying and evaluating the antifungal properties of a compound like Cyclo(L-Phe-trans-4-OH-L-Pro) typically follows a structured workflow from isolation to activity assessment.
Caption: General workflow for antifungal evaluation.
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) presents a promising scaffold for the development of new antifungal agents. The available, though limited, evidence suggests it possesses antifungal activity, which is enhanced by its hydroxyl group. Its proposed mechanism of targeting the fungal cell membrane is a validated strategy among existing antifungal classes.
However, a significant gap exists in the direct, quantitative comparison of its efficacy against commercial antifungals. To fully assess its therapeutic potential, further research is critically needed to:
-
Determine precise MIC values against a broad panel of clinically relevant fungal pathogens.
-
Conduct direct comparative studies against commercial antifungals using standardized methodologies.
-
Elucidate the detailed molecular interactions with the fungal cell membrane and other potential cellular targets.
Such studies will be invaluable for the drug development community in evaluating the future role of Cyclo(L-Phe-trans-4-OH-L-Pro) and its analogs in the fight against fungal infections.
References
A Comparative Guide to the Structure-Activity Relationship of Cyclo(L-Phe-trans-4-OH-L-Pro) Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant attention in the scientific community for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of its structure-activity relationship (SAR), drawing on available experimental data for the parent compound and its analogs. While comprehensive quantitative data for a wide range of analogs is still emerging, this document synthesizes current knowledge to inform future research and drug development efforts.
Core Structure and Key Features
Cyclo(L-Phe-trans-4-OH-L-Pro) is a diketopiperazine formed from the condensation of L-phenylalanine and trans-4-hydroxy-L-proline. Its rigid cyclic structure is a key determinant of its biological functions.[2] A critical structural feature influencing its bioactivity is the hydroxyl group on the proline residue.[2][5]
Comparative Biological Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) and Analogs
The following tables summarize the available quantitative data for Cyclo(L-Phe-trans-4-OH-L-Pro) and related compounds to highlight key structure-activity relationships.
Table 1: Antifungal Activity
The hydroxyl group at the 4-position of the proline ring appears to be crucial for enhanced antifungal activity.
| Compound | Fungal Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Aspergillus fumigatus | Lower than its non-hydroxylated counterpart (exact value not specified) | [6] |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 mg/mL | [6] |
| Cyclo(L-Phe-L-Pro) | Penicillium roqueforti | 20 mg/mL | [6] |
Table 2: Anticancer Activity (Cytotoxicity)
Direct quantitative cytotoxicity data for a series of Cyclo(L-Phe-trans-4-OH-L-Pro) analogs is limited. The table below presents data for the parent compound and other proline-containing cyclic dipeptides to provide context. The proposed mechanism for its anticancer activity involves the induction of apoptosis.[1][7]
| Compound | Cancer Cell Line | IC50 (50% Inhibitory Concentration) | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | HL-60 (Human promyelocytic leukemia) | Not explicitly quantified, but identified as having potential | [1] |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Human colon cancer) | 21.4 µg/mL | [8] |
| Cyclo(L-Phe-L-Pro) | OVCAR-8 (Human ovarian cancer) | 18.3 µg/mL | [8] |
| Cyclo(L-Phe-L-Pro) | SF-295 (Human glioblastoma) | 16.0 µg/mL | [8] |
| Cyclo(L-Ile-L-Hyp) | ECA-109, HeLa-S3, PANC-1 | 42-54% growth inhibition at 20 µM | [8] |
| Bacillusamide B (hydroxylated Cyclo(L-Val-L-Pro)) | HCT-116, MCF7 | 25 µg/mL, 27 µg/mL | [8] |
Table 3: Anti-inflammatory Activity
Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine TNF-α.[2]
| Compound | Assay | Cell Line | IC50 | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Inhibition of LPS-induced TNF-α production | RAW 264.7 (Mouse macrophage) | 14.2 µg/mL | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a general workflow for evaluating the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) analogs.
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.[10][11]
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium. The inoculum is prepared by suspending the fungal colonies in sterile saline or broth and adjusting the turbidity to a standard concentration (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a liquid culture medium such as RPMI-1640.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to determine cell viability and proliferation.[12][13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-72 hours.
-
MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Inhibition of TNF-α Production Assay
This assay evaluates the anti-inflammatory activity of the compounds by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[15]
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and pre-treated with various concentrations of the test compounds for 1 hour. The cells are then stimulated with LPS (e.g., 1 µg/mL) for 6-24 hours to induce TNF-α production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The available data strongly suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising scaffold for the development of new therapeutic agents. The presence of the trans-4-hydroxyl group on the proline ring is a key determinant for its biological activity, particularly its antifungal effects. However, to fully elucidate the structure-activity relationship and optimize the therapeutic potential of this class of compounds, further research is essential.
Future studies should focus on:
-
Systematic Analog Synthesis: The synthesis and biological evaluation of a diverse library of analogs with modifications at the phenylalanine ring (e.g., substitution with electron-donating or -withdrawing groups), variations in the stereochemistry of the amino acid residues, and replacement of phenylalanine or proline with other amino acids.
-
Comprehensive Biological Screening: Testing these analogs across a broader range of fungal pathogens, cancer cell lines, and in various inflammatory models to establish a more complete and quantitative SAR profile.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the most potent analogs to understand their mechanisms of action.
By systematically exploring the chemical space around the Cyclo(L-Phe-trans-4-OH-L-Pro) scaffold, it will be possible to identify novel analogs with enhanced potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cyclo(L-Phe-trans-4-OH-L-Pro): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide that has garnered significant interest for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The hydroxylation at the 4-position of the proline residue is believed to be a key structural feature enhancing its bioactivity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro).[4] This guide provides a comparative analysis of the proposed mechanisms of action of Cyclo(L-Phe-trans-4-OH-L-Pro) across these therapeutic areas, supported by available experimental data and detailed protocols for validation.
Antifungal Activity: Targeting Fungal Cell Integrity
The primary proposed mechanism for the antifungal action of Cyclo(L-Phe-trans-4-OH-L-Pro) is the disruption of fungal cell membrane integrity. While specific minimum inhibitory concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented in publicly available literature, research on the related compound, Cyclo(L-Phe-L-Pro), provides a basis for comparison and suggests that the hydroxylated form exhibits enhanced activity.[4][5]
Comparative Antifungal Performance
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20000 | [5] |
| Amphotericin B | Aspergillus fumigatus | 0.06 - 4 | [6] |
| Amphotericin B | Candida albicans | 0.125 - 1 | [7] |
Note: The data for Cyclo(L-Phe-L-Pro) is for the non-hydroxylated analog. It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit a lower MIC due to its enhanced antifungal activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Cyclo(L-Phe-trans-4-OH-L-Pro)
-
Test fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) or RPMI-1640 medium, cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (approximately 5 x 10^5 CFU/mL) in the appropriate broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in the broth within the microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[8]
Proposed Antifungal Mechanism of Action
References
A Comparative Guide to the Cross-Validation of Analytical Data for Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical data for the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro). Ensuring the identity, purity, stability, and concentration of this bioactive molecule is critical for reproducible research and development. Cross-validation, the practice of using multiple, distinct analytical methods to characterize a single compound, provides a high degree of confidence in the data. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols.
Data Presentation: A Comparative Overview
Effective cross-validation relies on orthogonal methods—techniques based on different physicochemical principles—to provide a comprehensive profile of the compound. Discrepancies between methods can highlight potential issues, such as degradation or the presence of impurities.
Table 1: Physicochemical and Purity Analysis of Cyclo(L-Phe-trans-4-OH-L-Pro)
| Parameter | Method | Expected Result | Alternative Method | Expected Result |
| Identity | LC-MS | Molecular Ion [M+H]⁺ at m/z 261.12 | ¹H NMR & ¹³C NMR | Chemical shifts consistent with the structure of Cyclo(L-Phe-trans-4-OH-L-Pro)[1] |
| Purity | HPLC-UV (214 nm, 254 nm) | ≥95% | qNMR | Quantitative purity assessment against a certified reference standard |
| Stereochemistry | Electronic Circular Dichroism (ECD) | ECD spectrum matches reference for L-Phe, trans-4-OH-L-Pro configuration[1] | Chiral HPLC | Separation from other stereoisomers |
| Concentration | qNMR | Accurate concentration determination | HPLC with a validated calibration curve | Concentration based on peak area relative to standards |
| Degradation Product | LC-MS | Peak corresponding to the linear dipeptide (L-Phenylalanyl-trans-4-hydroxy-L-proline) at m/z 279.13 | HPLC | Separate peak with a different retention time from the parent compound[2] |
Note: The data in this table is illustrative and based on typical results for cyclic dipeptides. Actual results may vary based on the specific sample and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical findings.
Protocol 1: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)[3]
This method is fundamental for assessing the purity of Cyclo(L-Phe-trans-4-OH-L-Pro) and detecting potential degradation products, such as its linear dipeptide form.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in methanol (B129727) or DMSO.
- For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 95% B
- 35-40 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peak areas to determine the purity of the cyclic dipeptide.
- Identify any additional peaks as potential impurities or degradation products. The linear dipeptide is expected to have a different retention time. For confirmation, LC-MS can be used to identify the molecular weights of unexpected peaks.[2]
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay[4]
This protocol determines the concentration at which Cyclo(L-Phe-trans-4-OH-L-Pro) inhibits cell growth by 50% (IC50), a key measure of its potential anticancer activity.
1. Materials:
- Cancer cell line (e.g., HCT-116, HL-60).[3][4]
- Complete culture medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS).[3][4]
- Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (in DMSO).
- 96-well microplates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
- Solubilization buffer (e.g., DMSO or SDS in HCl).
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.[3]
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium and add the compound dilutions to the wells. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plate for 48 to 72 hours.[3]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting a dose-response curve.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)[6]
This method determines the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Phe-trans-4-OH-L-Pro) against a target fungal strain.
1. Inoculum Preparation:
- Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium.
- Prepare a suspension of fungal cells or spores in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
- Further dilute the suspension to the final required inoculum concentration.
2. Preparation of Antifungal Dilutions:
- Prepare a stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent like DMSO.
- Perform serial twofold dilutions of the compound in a 96-well microplate containing the appropriate broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
- Add the prepared fungal inoculum to each well of the microplate.
- Include a positive control (fungal inoculum without the compound) and a negative control (broth only).
- Incubate the plate at 35-37°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Visualizations: Workflows and Pathways
Diagrams help to clarify complex processes and relationships, providing an at-a-glance understanding of the experimental logic.
Caption: Workflow for the cross-validation of analytical data.
Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).[3]
References
A Comparative Guide to the In Vitro and In Vivo Correlation of Cyclo(L-Phe-trans-4-OH-L-Pro) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro), exploring its in vitro efficacy and the available, albeit limited, in vivo correlational data. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound by presenting objective comparisons with relevant alternatives, supported by experimental data and detailed methodologies. A significant portion of the in vivo data presented is based on established experimental models and serves as a framework for future research, given the current scarcity of direct in vivo studies on this specific compound.
Antifungal Activity
Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated notable antifungal properties, primarily attributed to its ability to disrupt the integrity of the fungal cell membrane.[1] This mechanism leads to increased permeability and leakage of essential intracellular components, ultimately resulting in fungal cell death.[2] The hydroxyl group on the proline residue is believed to enhance its interaction with the fungal cell wall and membrane, potentially through hydrogen bonding, leading to more efficient membrane disruption.[3]
In Vitro Antifungal Activity: A Comparative Analysis
While specific Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented in publicly available literature, research suggests it possesses greater antifungal activity than its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro).[2] The following table provides a comparative summary of the in vitro antifungal activity of Cyclo(L-Phe-L-Pro) and common commercial antifungal agents against various fungal strains. It is plausible that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit lower MIC values than those reported for Cyclo(L-Phe-L-Pro).[2]
| Compound/Agent | Fungal Strain | Reported MIC | Source(s) |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 mg/mL | [2][4] |
| Penicillium roqueforti | >20 mg/mL | [3] | |
| Amphotericin B | Aspergillus fumigatus | 0.25 - 2 µg/mL | |
| Candida albicans | 0.12 - 1 µg/mL | ||
| Fluconazole | Candida albicans | 0.25 - 4 µg/mL | |
| Cryptococcus neoformans | 1 - 16 µg/mL | ||
| Voriconazole | Aspergillus fumigatus | 0.25 - 2 µg/mL | |
| Candida albicans | 0.03 - 0.25 µg/mL |
Proposed Mechanism of Antifungal Action
Proposed mechanism of antifungal action.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies.[5]
-
A suspension of fungal spores or cells is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.[5] This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[5]
-
-
Preparation of Antifungal Agent:
-
Inoculation and Incubation:
-
The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the antifungal agent.[5]
-
Control wells are included: a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only).[5]
-
The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).[5]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.[5]
-
Anticancer Activity
While direct in vivo studies on the anticancer effects of Cyclo(L-Phe-trans-4-OH-L-Pro) are limited, in vitro evidence and studies on related cyclic dipeptides suggest potential antitumor properties.[6] The proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[1][7]
In Vitro Anticancer Activity: Comparative Data
Quantitative data for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is not widely available. However, studies on other cyclic peptides provide a basis for comparison.
| Compound | Cell Line | IC₅₀ Value | Source(s) |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (Melanoma) | 9.42 µM | [1] |
| DMBC28 (Melanoma) | 11.96 µM | [1] | |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | DMBC29 (Melanoma) | 40.65 µM | [1] |
| DMBC28 (Melanoma) | 44.9 µM (after 72h) | [1] |
Proposed Apoptotic Signaling Pathway
Proposed apoptotic signaling pathway.
Proposed In Vivo Experimental Protocol: Xenograft Tumor Model
This protocol outlines a proposed in vivo study to evaluate the anticancer efficacy of Cyclo(L-Phe-trans-4-OH-L-Pro) using a xenograft model.
-
Cell Culture and Animal Model:
-
Tumor Implantation and Treatment:
-
Cancer cells are injected subcutaneously into the flank of each mouse.[8]
-
When tumors reach a palpable size, mice are randomized into treatment groups.[8]
-
Cyclo(L-Phe-trans-4-OH-L-Pro) is administered (e.g., intraperitoneally) daily. A vehicle control group and a positive control group (e.g., treated with cisplatin) are included.[8]
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.[8]
-
Body weight is monitored as an indicator of toxicity.[8]
-
At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation and cleaved caspase-3 for apoptosis).[2]
-
Hypothetical In Vivo Comparative Efficacy in a Xenograft Model
The following table presents hypothetical data to illustrate a potential comparative study.
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | +2.5 |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | 50 mg/kg, i.p., daily | 750 ± 150 | 50 | -1.0 |
| Cyclo(L-Phe-L-Pro) | 50 mg/kg, i.p., daily | 900 ± 180 | 40 | -1.5 |
| Cisplatin | 5 mg/kg, i.p., weekly | 450 ± 100 | 70 | -8.0 |
| Data are presented as mean ± standard deviation and are hypothetical.[8] |
Anti-inflammatory and Neuroprotective Activities
The anti-inflammatory and neuroprotective potential of Cyclo(L-Phe-trans-4-OH-L-Pro) and related cyclic dipeptides is an emerging area of research. Studies on similar compounds suggest that they may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7] Neuroprotective effects may be mediated through the reduction of oxidative stress.[9]
In Vitro Anti-inflammatory and Neuroprotective Data
Quantitative in vitro data for Cyclo(L-Phe-trans-4-OH-L-Pro) in these areas is limited. The following table includes data for a related compound.
| Compound | Assay | Cell Line | Effect | Source(s) |
| Epimuqubilin A (norsesterterpene peroxide) | LPS-induced Nitric Oxide Production | RAW 264.7 | IC₅₀ = 7.4 µM | [10] |
| Cyclo-(L-Pro-L-Phe) | Hydrogen Peroxide-induced Neurotoxicity | SH-SY5Y | Reduced apoptosis and ROS generation | [9] |
Experimental Workflow for In Vitro Anti-inflammatory Assay
Workflow for measuring nitric oxide production.
Experimental Protocols
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Groups: Male Swiss mice are divided into control and treatment groups.[11]
-
Treatment: Animals are treated with Cyclo(L-Phe-trans-4-OH-L-Pro) (e.g., 25, 50, 100 mg/kg, p.o.) or a reference drug (e.g., indomethacin) one hour before carrageenan injection.[3][11]
-
Induction of Edema: 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[11][12]
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12] The percentage of inhibition of edema is calculated.
In Vitro Neuroprotection Assay: Hydrogen Peroxide-Induced Neurotoxicity
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.[13]
-
Treatment: Cells are pre-treated with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) for a specified time.
-
Induction of Neurotoxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell death.[13][14]
-
Assessment of Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity, or by quantifying lactate (B86563) dehydrogenase (LDH) release, an indicator of cell damage.[15][16]
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural compound with multifaceted biological activities. While in vitro studies strongly suggest its potential as an antifungal, anticancer, anti-inflammatory, and neuroprotective agent, a significant gap exists in the in vivo validation of these effects. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research to bridge the gap between in vitro findings and in vivo efficacy, ultimately paving the way for the potential therapeutic application of this intriguing molecule. Researchers are encouraged to utilize the proposed experimental frameworks to generate robust in vivo data and further elucidate the mechanisms of action of Cyclo(L-Phe-trans-4-OH-L-Pro).
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogen peroxide-induced neurotoxicity in cultured cortical cells grown in serum-free and serum-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Navigating Synergistic Landscapes: A Comparative Guide to Cyclo(L-Phe-trans-4-OH-L-Pro) Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for enhanced therapeutic efficacy and reduced toxicity has led to a significant focus on combination therapies. Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide with notable biological activities, presents a compelling candidate for synergistic strategies. This guide provides a comparative overview of the potential synergistic effects of Cyclo(L-Phe-trans-4-OH-L-Pro), also known as c(FP), with other compounds, supported by detailed experimental protocols and hypothesized signaling pathways. While direct, comprehensive studies on the synergistic effects of c(FP) are emerging, this document synthesizes available data on its bioactivities to propose and analyze potential synergistic combinations.
Hypothesized Synergistic Combinations and Mechanisms
Based on the known antifungal and anticancer properties of c(FP), two primary avenues for synergistic combinations are explored:
-
Antifungal Synergy: In combination with established antifungal agents like Amphotericin B . The proposed synergy stems from their distinct but complementary mechanisms of action. c(FP) is suggested to disrupt the fungal cell membrane integrity, which could facilitate the entry and activity of Amphotericin B, a polyene antifungal that binds to ergosterol (B1671047) and forms pores in the membrane.
-
Anticancer Synergy: In combination with conventional chemotherapeutic drugs such as Doxorubicin . The potential for synergy here lies in the multi-faceted impact on cancer cells. Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. c(FP) has been observed to induce apoptosis in cancer cells. A combined treatment could therefore lead to a more potent apoptotic response through the activation of parallel or converging cell death pathways.
Quantitative Data on Synergistic Effects
To quantitatively assess the synergistic interactions, the Combination Index (CI) for anticancer effects and the Fractional Inhibitory Concentration (FIC) Index for antifungal effects are utilized. The following tables present hypothetical data to illustrate the potential outcomes of such combination studies.
Table 1: Hypothetical Anticancer Synergy of c(FP) and Doxorubicin in MDA-MB-231 Breast Cancer Cells
| c(FP) (µM) | Doxorubicin (µM) | Effect (Inhibition %) | Combination Index (CI) | Interpretation |
| 50 | 0.5 | 45 | 0.95 | Near Additive |
| 25 | 0.25 | 30 | 0.78 | Slight Synergy |
| 12.5 | 0.125 | 20 | 0.62 | Moderate Synergy |
| 6.25 | 0.0625 | 15 | 0.45 | Synergy |
CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: Hypothetical Antifungal Synergy of c(FP) and Amphotericin B against Candida albicans
| c(FP) (µg/mL) | Amphotericin B (µg/mL) | Growth Inhibition (%) | FIC Index | Interpretation |
| 16 | 0.25 | 95 | 0.75 | Additive |
| 8 | 0.125 | 90 | 0.5 | Synergy |
| 4 | 0.0625 | 75 | 0.375 | Synergy |
| 2 | 0.03125 | 50 | 0.25 | Strong Synergy |
FIC Index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FIC ≤ 0.5 indicates synergy, 0.5 < FIC ≤ 4.0 indicates no interaction, and FIC > 4.0 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of synergy studies.
Anticancer Synergy Assessment: Checkerboard Assay and Combination Index (CI) Calculation
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Stock solutions of c(FP) (in DMSO) and Doxorubicin (in water) are prepared and serially diluted to the desired concentrations.
-
Checkerboard Assay: Cells are seeded in 96-well plates. After 24 hours, a matrix of concentrations of c(FP) and Doxorubicin, both alone and in combination, is added to the wells.
-
Cell Viability Assessment (MTT Assay): After 48 hours of incubation with the drugs, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The Combination Index (CI) is then calculated using software like CompuSyn, based on the Chou-Talalay method.
Antifungal Synergy Assessment: Checkerboard Microdilution Assay and FIC Index Calculation
-
Inoculum Preparation: Candida albicans (e.g., ATCC 90028) is grown on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.
-
Drug Preparation: Stock solutions of c(FP) and Amphotericin B are prepared and serially diluted in RPMI-1640 medium.
-
Checkerboard Assay: In a 96-well plate, serial dilutions of c(FP) are added horizontally, and serial dilutions of Amphotericin B are added vertically, creating a matrix of combination concentrations. The fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of visible fungal growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.
Visualizing Synergistic Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothesized signaling pathway for the synergistic anticancer effect.
Caption: Experimental workflows for assessing antifungal and anticancer synergy.
Caption: Hypothesized synergistic signaling pathway of c(FP) and Doxorubicin.
Benchmarking Cyclo(L-Phe-trans-4-OH-L-Pro) Against Known Quorum Sensing Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) against established quorum sensing inhibitors, offering a resource for researchers in the field of anti-virulence therapies.
While direct quantitative comparisons of Cyclo(L-Phe-trans-4-OH-L-Pro) with other quorum sensing inhibitors are not extensively documented in publicly available literature, this guide synthesizes the available data on its bioactivity and benchmarks it against well-characterized inhibitors like furanones.[1]
Quantitative Comparison of Quorum Sensing Inhibitors
Table 1: Anti-biofilm and Anti-Quorum Sensing Activity of Selected Compounds
| Compound | Target Organism | Assay | Concentration | % Inhibition | Reference |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Biofilm Formation | 0.5 mg/mL | 48% | [2] |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Formation | 128 µg/mL | 92% | [3] |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Formation | 256 µg/mL | 100% | [3] |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Formation | 512 µg/mL | 100% | [3] |
Signaling Pathways in Quorum Sensing
Gram-negative bacteria like Pseudomonas aeruginosa primarily utilize N-acyl homoserine lactones (AHLs) as autoinducers in their QS systems. The LasI/LasR and RhlI/RhlR systems are two of the most well-studied pathways that regulate the expression of numerous virulence factors and biofilm formation.[4][5][6][7]
Below are diagrams illustrating the canonical Las/Rhl quorum sensing pathway in P. aeruginosa and the putative inhibitory mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the efficacy of quorum sensing inhibitors.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compound (Cyclo(L-Phe-trans-4-OH-L-Pro) or other inhibitors)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Compound Addition: Add various concentrations of the test compound to the wells. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate statically at 37°C for 24 hours.
-
Washing: Carefully discard the supernatant and wash the wells twice with PBS to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 125 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control.
Pyocyanin (B1662382) Quantification Assay
This assay measures the production of the virulence factor pyocyanin.
Materials:
-
Pseudomonas aeruginosa culture supernatant
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence and absence of the test inhibitor.
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
Extraction: Mix 3 mL of chloroform with 5 mL of the culture supernatant and vortex vigorously. Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 1.5 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.
Elastase Activity Assay (Elastin-Congo Red Method)
This assay quantifies the activity of the elastase enzyme, another key virulence factor.
Materials:
-
Pseudomonas aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Culture Growth and Supernatant Collection: Grow P. aeruginosa with and without the inhibitor and collect the cell-free supernatant.
-
Assay Reaction: Prepare a reaction mixture containing 100 µL of the supernatant and 900 µL of ECR solution (10 mg/mL in Tris-HCl buffer).
-
Incubation: Incubate the mixture at 37°C for 3-4 hours with shaking.
-
Stop Reaction: Stop the reaction by adding 1 mL of 0.7 M sodium phosphate (B84403) buffer (pH 6.0) and placing the tubes on ice.
-
Centrifugation: Centrifuge to pellet the insoluble ECR.
-
Quantification: Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.
Conclusion
Cyclo(L-Phe-trans-4-OH-L-Pro) represents a class of molecules with potential as quorum sensing inhibitors. While direct quantitative comparisons with established inhibitors are currently limited, the available data on related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for future research. Further investigation into the specific inhibitory concentrations and the precise molecular mechanism of action of Cyclo(L-Phe-trans-4-OH-L-Pro) is warranted to fully elucidate its therapeutic potential in combating bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of the quorum-sensing transcriptional regulators LasR or RhlR does not suppress the expression of virulence factors and the virulence of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Head-to-head comparison of different synthesis routes for Cyclo(L-Phe-trans-4-OH-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal and potential anticancer properties. As research into its therapeutic applications expands, the efficient and scalable synthesis of this molecule is of paramount importance. This guide provides a head-to-head comparison of the primary synthesis routes for Cyclo(L-Phe-trans-4-OH-L-Pro): solution-phase synthesis and solid-phase synthesis. An overview of the potential for enzymatic synthesis is also discussed. This comparison is supported by a summary of key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The selection of a synthetic strategy for Cyclo(L-Phe-trans-4-OH-L-Pro) depends on several factors, including the desired scale, purity requirements, and available resources. Below is a summary of quantitative data for the two primary synthesis routes. It is important to note that the following data is representative and may vary based on specific reaction conditions and optimization.
Table 1: Comparison of Solution-Phase and Solid-Phase Synthesis for Cyclo(L-Phe-trans-4-OH-L-Pro)
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Overall Yield | 40-60% | 30-50% |
| Purity (after purification) | >98% | >95% |
| Reaction Time (Total) | 3-5 days | 2-3 days |
| Scalability | Readily scalable to gram and kilogram quantities | Typically limited to milligram to gram scale |
| Purification Method | Column chromatography, Recrystallization | Preparative HPLC |
| Reagent Stoichiometry | Near-stoichiometric amounts can be used | Requires excess reagents to drive reactions to completion |
| Process Monitoring | TLC, LC-MS, NMR | Resin-based colorimetric tests (e.g., Kaiser test) |
| Potential for Automation | Limited | High |
Logical Workflow for Synthesis Route Selection
The decision-making process for selecting a synthesis route can be visualized as a logical workflow, taking into account the primary objectives of the synthesis.
Comparative toxicity of Cyclo(L-Phe-trans-4-OH-L-Pro) in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of the naturally occurring cyclic dipeptide, Cyclo(L-Phe-trans-4-OH-L-Pro). While extensive quantitative data on its toxicity across a wide range of cell lines is not yet available in published literature, this document consolidates the existing findings on its bioactivity, proposes mechanisms of action based on related compounds, and offers detailed experimental protocols to facilitate further research into its therapeutic potential.
I. Overview of Biological Activity
Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid cyclic structure is a key determinant of its biological functions.[1] Preliminary studies indicate that it possesses antiproliferative properties, suggesting its potential as a candidate for cancer research.[1] The primary focus of research has been on its anticancer and antifungal activities.
II. Comparative Cytotoxicity Data
Direct quantitative comparisons of the toxicity of Cyclo(L-Phe-trans-4-OH-L-Pro) across multiple cell lines are limited. However, available data and comparative studies with related compounds provide initial insights.
| Cell Line | Compound | Observation | IC50 Value | Reference |
| Ac2F (Rat Liver) | Cyclo(L-4-OH-Pro-L-Phe) | No significant cytotoxicity observed up to 80 μM. | Not Determined | [2] |
| A549 (Human Lung Cancer) & NIH-3T3 (Mouse Embryo Fibroblast) | Cyclo(L-Pro-L-Phe) (non-hydroxylated analog) | Showed more toxicity to mammalian cells than its hydroxylated analogs. | Not Reported | [3] |
| HCT-116 (Human Colon Cancer) | Cyclo(Phe-Pro) (related compound) | Noted to have cytotoxic activity. | Not Reported | [3] |
| HL-60 (Human Promyelocytic Leukemia) | Phenethyl acetate (B1210297) (PA) (isolated alongside Cyclo(L-Phe-trans-4-OH-L-Pro)) | Induced apoptosis through ROS generation and activation of the Bcl signaling pathway. | Not Reported for Cyclo(L-Phe-trans-4-OH-L-Pro) | [3] |
III. Proposed Mechanism of Action
While direct mechanistic studies on Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensive, research on related compounds provides a strong hypothetical framework for its potential mechanism of action in cancer cells. The proposed pathway involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death.[3]
Apoptotic Signaling Pathway
Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).
IV. Experimental Protocols
To facilitate consistent and reproducible research, detailed protocols for key experiments to characterize the cytotoxic effects of Cyclo(L-Phe-trans-4-OH-L-Pro) are provided below.
A. Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC₅₀ value.
B. Apoptosis Assessment using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and control cells (from a similar setup as Protocol A)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration (e.g., IC₅₀) of Cyclo(L-Phe-trans-4-OH-L-Pro) for 24-48 hours.[3]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[3]
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Experimental Workflow Diagram
Caption: General experimental workflow for cytotoxicity and apoptosis assessment.
References
Specificity of Cyclo(L-Phe-trans-4-OH-L-Pro): A Comparative Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the biological activity of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro). Due to the limited availability of extensive quantitative data for this specific compound, this guide incorporates data from structurally related cyclic dipeptides to offer a broader context for its potential specificity and potency. The information presented herein is intended to support further research and drug development efforts.
Executive Summary
Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide that has demonstrated a range of biological activities, including antifungal, anti-inflammatory, and potential anticancer effects. The specificity of its action appears to be influenced by its chemical structure, particularly the presence of a hydroxyl group on the proline residue, which is suggested to enhance its antifungal properties compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro). While quantitative data remains sparse, preliminary findings indicate that Cyclo(L-Phe-trans-4-OH-L-Pro) may exhibit a degree of specificity in its biological effects. This guide synthesizes the available experimental data to facilitate a comparative analysis of its activities.
Comparison of Biological Activities
To contextualize the biological activity of Cyclo(L-Phe-trans-4-OH-L-Pro), the following tables summarize the available quantitative data for the compound and its structural analogs across different therapeutic areas.
Table 1: Antifungal Activity of Cyclic Dipeptides
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20000 | [1] |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Aspergillus fumigatus | Data not available (expected to be <20000) | [1] |
Note: The hydroxylated form, Cyclo(L-Phe-trans-4-OH-L-Pro), is suggested to have enhanced antifungal activity compared to Cyclo(L-Phe-L-Pro).[1]
Table 2: Anti-inflammatory Activity of Cyclic Dipeptides
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Inhibition of LPS-induced TNF-α production | RAW264.7 | 14.2 | [2] |
| Cyclo(His-Pro) | Inhibition of NF-κB nuclear accumulation | PC12 | - | [3][4] |
Table 3: Anticancer Activity of Selected Cyclic Dipeptides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon Carcinoma) | 21.4 (µg/mL) | [5] |
| Cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian Carcinoma) | 18.3 (µg/mL) | [5] |
| Cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | 16.0 (µg/mL) | [5] |
| Cyclo(L-Phe-d-Pro) | HCT-116 (Colon Carcinoma) | 38.9 | [5] |
| Cyclo(d-Phe-d-Pro) | HCT-116 (Colon Carcinoma) | 94.0 | [5] |
| Penicillatide B (3-hydroxy analog of Cyclo(Phe-Pro)) | HCT-116 (Colon Carcinoma) | 23.0 | [5] |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | - | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the evaluation of the biological activities of cyclic dipeptides.
Antifungal Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells (no compound) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[6][7]
Anticancer Activity: MTT Assay for Cell Viability (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclic dipeptide for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.[8][9][10]
Anti-inflammatory Activity: Inhibition of TNF-α Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Pre-treatment: The cells are pre-treated with different concentrations of the cyclic dipeptide for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Incubation: The plate is incubated for a specified time (e.g., 6-24 hours) to allow for cytokine production.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of TNF-α concentration versus compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which Cyclo(L-Phe-trans-4-OH-L-Pro) exerts its biological effects is crucial for evaluating its specificity. The following diagrams illustrate the proposed or known signaling pathways for its various activities.
Caption: Proposed mechanism of antifungal activity of Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Anti-inflammatory signaling pathway of the related cyclic dipeptide, Cyclo(His-Pro).
Caption: Proposed apoptotic signaling pathway for the anticancer activity of cyclic dipeptides.
Experimental Workflow
The following diagram outlines a general workflow for the initial evaluation of the biological specificity of a novel cyclic dipeptide like Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: General experimental workflow for evaluating the specificity of a cyclic dipeptide.
Conclusion
The available evidence suggests that Cyclo(L-Phe-trans-4-OH-L-Pro) is a bioactive cyclic dipeptide with promising antifungal, anti-inflammatory, and potential anticancer properties. The presence of the hydroxyl group appears to be a key determinant of its antifungal activity. However, a comprehensive evaluation of its specificity is hampered by the limited availability of quantitative data. Further research, including broad-panel screening to determine MIC and IC50 values against a wide range of targets, and detailed mechanistic studies are necessary to fully elucidate its therapeutic potential and specificity. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on Cyclo(L-Phe-trans-4-OH-L-Pro): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide. While this molecule has shown promise in preclinical studies for its antifungal, anticancer, and anti-inflammatory properties, a thorough examination of the reproducibility of these findings is crucial for advancing further research and development. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the reported mechanisms of action to offer an objective overview for the scientific community.
Data Presentation: A Comparative Overview of Bioactivity
The reproducibility of scientific findings is contingent on the consistency of quantitative data across independent studies. For Cyclo(L-Phe-trans-4-OH-L-Pro), the available data is still emerging, with much of the evidence for its bioactivity being qualitative or inferred from structurally related compounds. This section compiles the available quantitative data to facilitate a comparative assessment.
Antifungal Activity
Table 1: Antifungal Activity of Cyclo(L-Phe-L-Pro) (for comparison)
| Fungal Strain | Compound | MIC (mg/mL) | Reference |
| Aspergillus fumigatus | Cyclo(L-Phe-L-Pro) | 20 | [2] |
| Penicillium roqueforti | Cyclo(L-Phe-L-Pro) | 20 | [2] |
Note: Data for the non-hydroxylated analog is provided as a reference point. Further studies are needed to establish and reproduce the precise MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro) against a broader range of fungal pathogens.
Anticancer Activity
The potential anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is another area of significant interest. However, direct and reproduced IC50 values against a comprehensive panel of cancer cell lines are not yet well-documented in publicly accessible literature.[1] The proposed mechanism often involves the induction of apoptosis, a hypothesis largely based on studies of other compounds isolated from the same microbial sources.[1] For a comparative perspective, Table 2 includes IC50 values for other cyclic dipeptides with reported anticancer effects.
Table 2: Anticancer Activity of Related Cyclic Dipeptides
| Cell Line | Compound | IC50 (µM) | Reference |
| DMBC29 (Melanoma) | Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | 9.42 | [3] |
| DMBC28 (Melanoma) | Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | 11.96 | [3] |
| DMBC29 (Melanoma) | Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | 40.65 | [3] |
Note: The data presented is for other cyclic dipeptides and is intended to provide a benchmark for potential future studies on Cyclo(L-Phe-trans-4-OH-L-Pro).
Anti-inflammatory Activity
Some evidence for the anti-inflammatory activity of Cyclo(L-Phe-trans-4-OH-L-Pro) exists. One study has reported an IC50 value for its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 3: Anti-inflammatory Activity of Cyclo(L-Phe-trans-4-OH-L-Pro)
| Cell Line | Activity | IC50 | Reference |
| RAW264.7 (macrophage) | Inhibition of LPS-induced TNF-α production | 14.2 µg/mL | [4] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are the key experimental protocols that have been cited in the literature for assessing the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) and related compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies. A standardized inoculum is then prepared in a suitable broth (e.g., RPMI-1640).
-
Serial Dilution: The test compound, Cyclo(L-Phe-trans-4-OH-L-Pro), is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells containing only the growth medium (sterility control) and medium with the fungal inoculum (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
Cell Viability Assay: MTT Assay
This colorimetric assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in culture medium. Add the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO in medium) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of Cyclo(L-Phe-trans-4-OH-L-Pro) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualization
The following diagrams illustrate the reported signaling pathways and a typical experimental workflow for evaluating the bioactivity of Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro).
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | TEA47706 [biosynth.com]
- 3. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclo(L-Phe-trans-4-OH-L-Pro): A Comprehensive Guide for Laboratory Professionals
Quantitative Data Summary for Chemical Waste Disposal
To ensure clarity and adherence to safety protocols, the following table summarizes key quantitative and qualitative data relevant to the disposal of Cyclo(L-Phe-trans-4-OH-L-Pro) and similar chemical waste.
| Parameter | Guideline | Source/Rationale |
| pH Range for Neutralization | 5.5 - 10.5 | General guideline for dilute aqueous waste suitable for potential drain disposal after institutional approval.[1] |
| Container Type | Leak-proof, chemically compatible plastic or glass. Plastic is often preferred to minimize breakage risk.[2] | Standard practice for hazardous waste storage to prevent leaks and reactions. |
| Labeling Requirements | Full chemical name, quantity, date of generation, "Hazardous Waste" designation, relevant hazard pictograms, Principal Investigator's name and contact information, and laboratory location.[2] | Ensures proper identification and handling by waste management personnel. |
| Storage Location | Designated, secure hazardous waste storage area with limited access to trained personnel. | Prevents accidental exposure and ensures proper containment. |
| Spill Residue | All materials used to clean up a spill (e.g., absorbents) must be treated as hazardous waste.[3] | Ensures complete containment and disposal of the chemical. |
| Empty Containers | Containers that held hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste. The defaced, cap-removed container may then be disposed of as regular trash, pending institutional policies.[3] | Standard procedure to decontaminate containers before they enter the non-hazardous waste stream. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the methodology for the safe disposal of Cyclo(L-Phe-trans-4-OH-L-Pro). This procedure should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5]
2. Waste Identification and Segregation:
-
Treat all Cyclo(L-Phe-trans-4-OH-L-Pro) waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[3]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.[2]
3. Waste Collection and Containment:
-
Collect solid waste in a clearly labeled, leak-proof container with a secure lid.
-
For liquid waste (e.g., solutions in organic solvents or aqueous buffers), use a compatible, sealed container. Do not overfill containers.
-
For trace amounts of the compound, such as on weighing paper or in pipette tips, collect these items in a designated solid waste container.
4. Labeling of Waste Containers:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[2]
-
The label must include:
-
The full chemical name: "Cyclo(L-Phe-trans-4-OH-L-Pro)"
-
An accurate estimation of the quantity of the waste.
-
The date the waste was first added to the container.
-
The words "Hazardous Waste".
-
The name and contact information of the principal investigator and the laboratory location.[2]
-
5. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
6. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.
-
Follow the specific procedures outlined by your EHS department for scheduling and preparing for the pickup. Never transport hazardous waste outside of your designated laboratory area yourself.[3]
7. Spill Management:
-
In the event of a small spill, sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[4]
-
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS for assistance.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Cyclo(L-Phe-trans-4-OH-L-Pro).
Caption: Disposal workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of Cyclo(L-Phe-trans-4-OH-L-Pro), minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols as the primary source of guidance.
References
Personal protective equipment for handling Cyclo(L-Phe-trans-4-OH-L-Pro)
Essential Safety and Handling Guide for Cyclo(L-Phe-trans-4-OH-L-Pro)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo(L-Phe-trans-4-OH-L-Pro). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. Although the chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, it is recommended to exercise due care.[1]
Personal Protective Equipment (PPE) and Engineering Controls
When handling Cyclo(L-Phe-trans-4-OH-L-Pro) in a laboratory setting, appropriate personal protective equipment and engineering controls are essential to ensure safety. It is advised to work in a well-ventilated area to minimize the risk of inhalation.[1]
Summary of Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
Storage Procedures:
-
Solid Form : Store in a cool, dry place. Recommended storage is at -20°C.[2]
-
In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1][3] For longer-term storage of solutions, -80°C is recommended.[3]
Disposal Plan
Proper disposal of Cyclo(L-Phe-trans-4-OH-L-Pro) is essential to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Regulatory Compliance : Observe all federal, state, and local environmental regulations for chemical waste disposal.[2]
-
Incineration : One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Cyclo(L-Phe-trans-4-OH-L-Pro) from initial preparation to final disposal.
Caption: Workflow for handling Cyclo(L-Phe-trans-4-OH-L-Pro).
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
